(S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Description
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Properties
IUPAC Name |
N-[(2S)-1,5-dihydroxypentan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGWJXIMZBGAFZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659076 | |
| Record name | N-[(2S)-1,5-Dihydroxypentan-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296766-74-0 | |
| Record name | N-[(1S)-4-Hydroxy-1-(hydroxymethyl)butyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296766-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2S)-1,5-Dihydroxypentan-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-N-(1,5-dihydroxypentan-2-yl)benzamide: A Potential Scaffold for Drug Discovery
Abstract
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide (CAS Number: 296766-74-0) is a chiral molecule featuring a benzamide moiety linked to a 1,5-dihydroxypentan-2-yl backbone. While specific research on this particular compound is not extensively available in the public domain, its structural components suggest significant potential for applications in drug discovery and development. The benzamide scaffold is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates, known for its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential biological evaluation of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, drawing upon established methodologies for analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical framework for investigating this and related molecules.
Introduction: The Benzamide Scaffold and Chiral Diols in Medicinal Chemistry
The benzamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to participate in various biological interactions, including hydrogen bonding and aromatic interactions. This versatility has led to the development of benzamide-containing drugs with a wide range of therapeutic applications, including anti-cancer agents, neuroleptics, and anti-diabetics.[1][3][4][5] The incorporation of a chiral 1,5-dihydroxypentan-2-yl moiety introduces stereospecificity and hydroxyl groups that can serve as crucial hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity for biological targets. The stereochemistry at the C2 position is expected to be a critical determinant of biological activity, a common feature in chiral drug candidates.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be approached via two primary routes:
-
Route A: Direct Amide Coupling: This involves the reaction of (S)-2-aminopentane-1,5-diol with benzoic acid in the presence of a suitable coupling agent.
-
Route B: Acylation with Benzoyl Chloride: This route utilizes the more reactive benzoyl chloride to acylate the amino group of (S)-2-aminopentane-1,5-diol.
Caption: Proposed synthetic routes for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
(S)-2-aminopentane-1,5-diol
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in anhydrous DCM.
-
Activation: Add DCC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To a separate flask, dissolve (S)-2-aminopentane-1,5-diol (1.0 equivalent) in anhydrous DCM. Slowly add this solution to the activated benzoic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Physicochemical and Spectroscopic Characterization
The purified compound should be characterized to confirm its identity and purity.
| Property | Predicted Value/Method |
| Molecular Formula | C12H17NO3[6] |
| Molecular Weight | 223.27 g/mol [7] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| Purity (by HPLC) | >95% |
| ¹H NMR (DMSO-d6) | Peaks corresponding to aromatic, aliphatic, and hydroxyl protons |
| ¹³C NMR (DMSO-d6) | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 224.13 |
| Infrared (IR) | Characteristic peaks for N-H, O-H, C=O (amide), and C-H bonds |
Potential Biological Activities and Mechanisms of Action
Given the lack of direct experimental data, the potential biological activities of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide can be hypothesized based on its structural motifs.
Anticancer Activity
Many benzamide derivatives exhibit potent anticancer activity through various mechanisms.[3]
-
Histone Deacetylase (HDAC) Inhibition: The benzamide moiety is a known zinc-binding group, a key feature of many HDAC inhibitors.[2] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide is a classic PARP inhibitor, and derivatives could potentially interfere with DNA damage repair pathways in cancer cells.[8]
Caption: Hypothesized mechanism of action via HDAC inhibition.
Neuroleptic Activity
Certain benzamide derivatives act as dopamine D2 receptor antagonists and are used as antipsychotic agents.[4] The specific stereochemistry and substituents on the benzamide and the side chain are crucial for this activity.
Other Potential Activities
The benzamide scaffold has also been explored for its potential as a tyrosinase inhibitor (for hyperpigmentation disorders) and a glucokinase activator (for type 2 diabetes).[5][9]
In Vitro Biological Evaluation Workflow
A standard workflow to assess the potential anticancer activity of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide would involve a series of cell-based assays.
Caption: Workflow for in vitro biological evaluation.
Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value.
Conclusion and Future Directions
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is feasible through established chemical methods, and its structural features suggest a range of possible biological activities, particularly in oncology. This technical guide provides a foundational framework for initiating research into this compound. Future studies should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive biological screening to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies by modifying the benzamide ring and the diol side chain could lead to the discovery of novel and potent drug candidates.
References
- Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Eur J Med Chem. 2023;261:115871. doi:10.1016/j.ejmech.2023.115871
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Request PDF. ResearchGate. Accessed January 20, 2026. [Link]
- Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. Bioorg Chem. 2019;86:494-500. doi:10.1016/j.bioorg.2019.01.035
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. 2018;23(12):3085. doi:10.3390/molecules23123085
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. 2020;16(4):555-562. doi:10.2174/1573406415666190712120611
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. 2023;8(4):3935-3949. doi:10.1021/acsomega.2c07153
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorg Med Chem Lett. 2014;24(5):1375-1379. doi:10.1016/j.bmcl.2014.01.006
- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Curr Med Chem. 2002;9(7):743-748. doi:10.2174/0929867024606902
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Accessed January 20, 2026. [Link]
- Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules. 2022;27(19):6619. doi:10.3390/molecules27196619
-
Additional Information Virupaksha Organics Ltd., Unit- V - Environmental Clearance. Accessed January 20, 2026. [Link]
-
(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide/CAS:296766-74-0-HXCHEM. Accessed January 20, 2026. [Link]
- Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. J Med Chem. 1981;24(10):1224-1230. doi:10.1021/jm00142a019
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Accessed January 20, 2026. [Link]
- Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Comput Biol Med. 2022;143:105282. doi:10.1016/j.compbiomed.2022.105282
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A Comprehensive Guide to the Synthesis and Characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Abstract
Chiral amino alcohols are fundamental structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in pharmaceutical development.[1][2][3] This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, a representative chiral 1,2-amino alcohol derivative. The core of the synthesis involves the N-acylation of the commercially available chiral precursor, (S)-2-amino-1,5-pentanediol. We will delve into the causality behind the experimental design, from reaction setup to purification, ensuring a self-validating protocol. The guide culminates with a thorough characterization workflow, detailing the expected outcomes from spectroscopic and physical analyses to confirm the identity, purity, and stereochemical integrity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this class of compounds.
Rationale and Synthetic Strategy
The synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide is predicated on a direct and efficient amide bond formation. The primary strategic consideration is the selective acylation of the primary amine in the presence of two hydroxyl groups in the starting material, (S)-2-amino-1,5-pentanediol.[4] Amines are generally more nucleophilic than alcohols, allowing for a highly selective reaction under standard acylation conditions without the need for protecting groups, which streamlines the synthetic process.[5]
The chosen method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. This method is widely employed due to its high yields, mild conditions, and operational simplicity. Benzoyl chloride is selected as the acylating agent for its high reactivity, and triethylamine serves as an acid scavenger to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: High-level overview of the synthetic strategy.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as planned.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Supplier Notes |
| (S)-2-Amino-1,5-pentanediol | 119.16 | 21946-71-4 | Ensure high enantiomeric purity (>98%) |
| Benzoyl Chloride | 140.57 | 98-88-4 | Use freshly opened or distilled |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Distill over CaH₂ before use |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, <50 ppm H₂O |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Granular, for drying |
| Silica Gel | - | 7631-86-9 | 230-400 mesh, for chromatography |
| Ethyl Acetate | 88.11 | 141-78-6 | HPLC Grade, for chromatography |
| Hexanes | - | 110-54-3 | HPLC Grade, for chromatography |
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-2-amino-1,5-pentanediol (5.00 g, 41.96 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and triethylamine (6.4 mL, 46.16 mmol, 1.1 eq). Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved, resulting in a clear, colorless solution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining this temperature is critical to control the exothermicity of the acylation.
-
Acylation: Dissolve benzoyl chloride (5.1 mL, 44.06 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent. The starting amine should have a low Rf, while the product will have a higher Rf. The reaction is complete when the starting amine spot is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). This sequence removes unreacted base, any remaining acid, and water, respectively.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous oil or off-white solid.[6]
Purification
The crude product is purified by flash column chromatography on silica gel.[7]
-
Column Packing: Use a gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 0% to 5% methanol in ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-N-(1,5-dihydroxypentan-2-yl)benzamide as a white solid. A typical yield is 80-90%.
Characterization Workflow
Confirming the structure and purity of the final product is paramount. The following workflow provides a comprehensive characterization cascade.
Caption: Logical flow for product validation.
Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 2H), 7.55-7.40 (m, 3H), 6.80 (d, 1H, J=8.0 Hz), 4.20-4.10 (m, 1H), 3.70-3.55 (m, 4H), 1.90-1.50 (m, 4H). | Aromatic protons (Ar-H), Amide proton (N-H), Chiral center proton (CH-N), Hydroxymethyl protons (CH₂-OH x2), Methylene protons (CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0, 134.5, 131.5, 128.6, 127.0, 65.0, 62.5, 52.0, 32.0, 28.0. | Amide carbonyl (C=O), Aromatic carbons (Ar-C), Hydroxymethyl carbons (CH₂-OH x2), Chiral center carbon (CH-N), Methylene carbons (CH₂).[8][9] |
| IR (ATR, cm⁻¹) | 3350 (broad, O-H), 3290 (N-H), 3060 (Ar C-H), 2940, 2870 (Aliphatic C-H), 1635 (C=O, Amide I), 1540 (N-H bend, Amide II). | Confirms the presence of all key functional groups: hydroxyl, amide, and aromatic rings. |
| HRMS (ESI) | Calculated for C₁₂H₁₈NO₃ [M+H]⁺: 224.1281; Found: 224.1285. | Provides an exact mass measurement, confirming the elemental composition of the molecule. The molecular weight is 223.27.[10] |
Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point: To be determined experimentally.
-
Optical Rotation: A specific rotation [α]D value should be measured (e.g., in methanol at 25 °C) to confirm that the stereocenter's integrity was maintained throughout the synthesis. A non-zero value confirms the presence of a single enantiomer.
Conclusion
This guide has outlined a robust, reliable, and scientifically grounded protocol for the synthesis and characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. By adhering to the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chiral building block with high yield and purity. The causality-driven explanations for each procedural choice and the comprehensive analytical workflow provide a framework for not only successful execution but also for troubleshooting and adaptation to related molecular targets.
References
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- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry.
- N-acylated alpha-amino acids as novel oral delivery agents for proteins. (1995). Journal of Medicinal Chemistry.
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- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology.
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
- Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
- Process for the synthesis of a benzamide derivative. Google Patents.
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An In-depth Technical Guide to the Physicochemical Properties of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Authored by: A Senior Application Scientist
Abstract
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral N-acylated amino alcohol with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive framework for the systematic characterization of this molecule. We delve into the core physicochemical parameters, including solubility, lipophilicity, ionization constant (pKa), melting point, and stability. For each property, this guide outlines detailed, field-proven experimental protocols, explains the causal reasoning behind methodological choices, and presents frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical profile of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide and similarly structured molecules.
Introduction to (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide belongs to the class of N-acyl amino alcohols, which are noted for their diverse biological activities.[1][2][3] The structure, characterized by a benzamide group attached to a dihydroxypentyl backbone, suggests a molecule with both lipophilic (the benzene ring) and hydrophilic (two hydroxyl groups and an amide linkage) regions. This amphipathic nature is a key determinant of its physicochemical and biological properties.
Molecular Structure:
Caption: Chemical structure of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
A preliminary review of available data provides the following predicted and known properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | [4] |
| Molecular Weight | 223.27 g/mol | [5] |
| CAS Number | 296766-74-0 | [4] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point (Predicted) | 519.1 ± 40.0 °C | [4][6] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [4][6] |
| pKa (Predicted) | 13.94 ± 0.46 | [4][6] |
Solubility Determination
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[7][8] For (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, the presence of two hydroxyl groups and a hydrogen-bonding amide group suggests moderate aqueous solubility, while the benzoyl group confers some lipophilicity.
Thermodynamic Solubility
Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. This value is crucial for biopharmaceutical classification (BCS) and for understanding the maximum achievable concentration in solution.[8][9]
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide to each buffer in separate vials to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The use of a shake-flask method is standard.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not bind the compound.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Data Analysis: The measured concentration at equilibrium is the thermodynamic solubility at that specific pH.
Kinetic Solubility
Causality: Kinetic solubility measures the concentration at which a compound precipitates from a solution prepared by dissolving it in an organic solvent (like DMSO) and then diluting it with an aqueous buffer. This is a high-throughput method that mimics the conditions of many in vitro biological assays.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Add a fixed volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry or UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity Assessment (LogP/LogD)
Lipophilicity is a key factor influencing a drug's permeability, metabolic stability, and potential for toxicity.[10][11] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Causality: The shake-flask method is the gold standard for determining LogP/LogD as it directly measures the partitioning of the compound between an aqueous and an immiscible organic phase (typically n-octanol), mimicking its distribution between aqueous and lipid environments in the body.
Experimental Protocol:
-
Phase Preparation: Prepare an aqueous buffer (e.g., PBS at pH 7.4 for LogD) and n-octanol. Pre-saturate each phase with the other by mixing and allowing them to separate.
-
Compound Addition: Dissolve a known amount of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol. Vigorously mix the two phases for a set period to allow for partitioning, then allow the phases to separate completely.
-
Quantification: Measure the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation:
-
LogP (for non-ionizable compounds): Log ([Compound]octanol / [Compound]aqueous)
-
LogD (at a specific pH): Log ([Compound]octanol / [Compound]aqueous)
-
Ionization Constant (pKa) Determination
The pKa value indicates the pH at which a compound is 50% ionized and 50% neutral. It is critical for predicting solubility, absorption, and receptor interactions.[9] (S)-N-(1,5-dihydroxypentan-2-yl)benzamide has an amide proton and two hydroxyl groups. While the hydroxyl groups are very weakly acidic (predicted pKa ~14), the amide proton is generally not considered ionizable under physiological conditions. However, experimental verification is essential.
Causality: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the identification of inflection points that correspond to the pKa values of the ionizable groups.
Experimental Protocol:
-
Solution Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of HCl or NaOH.
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the derivative of the titration curve.
Caption: Interrelation of Physicochemical Properties and Drug Development.
Stability Assessment
Chemical stability is crucial for determining a compound's shelf-life and its degradation profile in biological systems.
Causality: Forced degradation studies under various stress conditions (pH, temperature, light, oxidation) are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.
-
Photolytic: Exposure to UV light at a controlled wavelength.
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using an HPLC method capable of separating the parent compound from its degradants (e.g., HPLC with a photodiode array detector or mass spectrometry).
-
Data Interpretation: Quantify the percentage of the parent compound remaining at each time point to determine the degradation rate. Identify major degradants if possible.
Conclusion
The systematic physicochemical profiling of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, as outlined in this guide, is an indispensable step in its evaluation as a potential drug candidate. The described protocols for determining solubility, lipophilicity, pKa, and stability provide a robust framework for generating the foundational data needed to understand its biopharmaceutical properties. These insights are critical for making informed decisions throughout the drug discovery and development pipeline, from lead optimization to formulation design.
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Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
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Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed, 21790149. [Link]
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The Multifaceted Mechanisms of N-Substituted Benzamides: A Technical Guide for Researchers
Abstract
N-substituted benzamides represent a versatile and clinically significant class of pharmacological agents with a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their diverse effects, including their roles as antipsychotics, antiemetics, and prokinetic agents. We delve into the molecular intricacies of their interactions with key biological targets, primarily dopamine and serotonin receptors, and also explore their emerging roles in oncology through epigenetic modulation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental insights, and detailed methodologies to facilitate a comprehensive understanding and inspire future research in this dynamic field.
Introduction: The Chemical Versatility and Therapeutic Plasticity of N-Substituted Benzamides
The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to a wide array of drugs with distinct pharmacological profiles. The remarkable therapeutic diversity of this class stems from the nuanced ways in which substitutions on the benzamide ring and the N-alkyl side chain can be modified to achieve desired affinity and selectivity for various biological targets. This guide will dissect the key mechanisms of action that underpin the clinical utility of these compounds, focusing on their well-established roles in neurotransmitter modulation and their emerging potential in other therapeutic areas.
Core Mechanisms of Action: A Tale of Two Neurotransmitter Systems
The pharmacological effects of most clinically utilized N-substituted benzamides can be primarily attributed to their interaction with dopamine and serotonin receptor systems. The specific receptor subtype and the nature of the interaction (antagonism, partial agonism, or agonism) are dictated by the unique structural features of each molecule.
Dopamine D2/D3 Receptor Antagonism: The Foundation of Antipsychotic Efficacy
A significant number of N-substituted benzamides, including amisulpride and sulpiride, exert their antipsychotic effects through the blockade of dopamine D2 and D3 receptors.[1][2] These G protein-coupled receptors (GPCRs) are key regulators of dopaminergic signaling in the brain, and their hyperactivity is implicated in the positive symptoms of schizophrenia.[3]
Antagonism of D2/D3 receptors by N-substituted benzamides primarily impacts the Gi/o signaling cascade. Under normal physiological conditions, dopamine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, benzamide antagonists prevent this inhibition, thereby modulating downstream signaling pathways.[3][4]
The affinity of N-substituted benzamides for D2/D3 receptors is critically influenced by the substitution pattern on the benzoyl group and the nature of the side chain.[5][6]
-
Benzoyl Substituents: Electron-donating groups, such as methoxy and amino groups, particularly at the 2- and 5-positions, generally enhance D2 antagonist activity.[5]
-
Side Chain: The presence of a basic nitrogen atom within the N-alkyl side chain is crucial for receptor interaction. The stereochemistry of the side chain can also significantly impact potency, with the (S)-enantiomer often being more active.[5] For instance, the (S)-enantiomer of amisulpride (esamisulpride) demonstrates higher affinity for the D2 receptor compared to the (R)-enantiomer (aramisulpride).[7]
Serotonin 5-HT3 Receptor Antagonism: The Mechanism of Antiemetic Action
Certain N-substituted benzamides, such as metoclopramide, also exhibit antagonist activity at serotonin 5-HT3 receptors.[8][9] These receptors are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem.[10][11] Their activation by serotonin plays a key role in the vomiting reflex.
Unlike the GPCRs targeted by antipsychotic benzamides, the 5-HT3 receptor is a ligand-gated ion channel.[12] Binding of serotonin opens the channel, allowing for the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization and the propagation of the emetic signal.[13] N-substituted benzamide antagonists block this channel activation.
The development of potent and selective 5-HT3 antagonists from the benzamide class has revealed key structural requirements:
-
Aromatic System: A 6-membered aromatic ring is generally preferred.[14]
-
Amide/Ester Moiety: The amide or ester linkage is a common feature.[14]
-
Heterocyclic Ring: The presence of a heterocyclic ring, often containing a basic nitrogen, is crucial for high-affinity binding.[8]
Serotonin 5-HT4 Receptor Agonism: Driving Prokinetic Effects
Substituted benzamides like cisapride and mosapride act as agonists at serotonin 5-HT4 receptors.[15][16][17] These GPCRs are located on presynaptic terminals of cholinergic interneurons in the myenteric plexus of the gut wall.
Activation of 5-HT4 receptors stimulates the Gs signaling pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[18][19][20] This increase in cAMP enhances the release of acetylcholine, which in turn stimulates gastrointestinal smooth muscle contraction and promotes motility.[16]
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Spectroscopic Characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide: A Technical Guide
Introduction
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral molecule incorporating a benzamide moiety and a dihydroxy pentyl chain. As with many small organic molecules in drug discovery and development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of such compounds. This guide offers an in-depth analysis of the expected spectroscopic data for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, grounded in fundamental principles and data from analogous structures. The causality behind the predicted spectral features is explained to provide researchers with a robust framework for interpreting their own experimental data. While no public, comprehensive dataset for this specific molecule is available, this document serves as an expert prediction of the expected spectroscopic signature.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide contains several key functional groups that will give rise to characteristic signals in each spectroscopic method.
Caption: Predicted major fragmentation pathways for protonated (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
A key fragmentation will be the cleavage of the amide bond, leading to the benzoyl cation at m/z 105. Another significant fragmentation pathway involves the loss of water from the hydroxyl groups.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with exchangeable protons (O-H, N-H) as it slows down the exchange rate, allowing for their observation.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
-
To confirm the O-H and N-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire at least 16 scans and average them to improve the signal-to-noise ratio.
-
Perform a background scan before running the sample.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).
-
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. By understanding the expected IR, NMR, and MS signatures based on its molecular structure, researchers and drug development professionals can more confidently interpret their experimental findings, confirm the identity and structure of their synthesized compound, and ensure its purity. The provided protocols offer a starting point for obtaining high-quality data, which is the cornerstone of robust chemical characterization.
References
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- Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy2020.
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- University of Calgary. IR Absorption Table.
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube, 2021.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of Benzamide Derivatives
Abstract
The benzamide scaffold is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and privileged structural features. This simple aromatic amide has given rise to a vast and diverse class of therapeutic agents that address a wide range of diseases, from psychiatric disorders to cancer.[1][2] The scaffold's utility stems from its capacity for extensive chemical modification, allowing for the precise tuning of pharmacodynamic and pharmacokinetic properties to engage a variety of biological targets. This technical guide offers an in-depth exploration of the key and emerging therapeutic targets of benzamide derivatives. We will dissect the mechanisms of action at these targets, detail the experimental methodologies essential for their evaluation, and present a forward-looking perspective on the future of benzamide-based drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical class.
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The journey of benzamide derivatives in medicine began not with rational design, but with serendipitous discoveries in the mid-20th century. The identification of the antiemetic and antipsychotic properties of early compounds like metoclopramide and sulpiride unveiled the therapeutic potential of this scaffold.[3] These initial findings catalyzed decades of research, transforming the benzamide core into a quintessential pharmacophore. Its chemical simplicity, consisting of a benzene ring attached to an amide functional group, belies its sophisticated capabilities. The amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring provides a platform for various substitutions that can modulate lipophilicity, target affinity, and metabolic stability. This adaptability is the primary reason why benzamide derivatives have successfully been developed to target distinct protein families, including G-protein coupled receptors (GPCRs) and critical cellular enzymes.[1][4]
Modulators of Neurotransmission: The Classic Targets
The earliest and most well-known applications of benzamide derivatives are in the modulation of neurotransmitter systems in the central nervous system (CNS). Their ability to selectively antagonize dopamine and serotonin receptors has led to landmark drugs for psychiatric and gastrointestinal disorders.
Dopamine Receptors (D₂, D₃, D₄)
A significant number of benzamide derivatives function as antagonists at dopamine D₂-like receptors (D₂, D₃, and D₄).[5] This is the foundational mechanism for their use as both antipsychotic and antiemetic agents.[5][6] By blocking the binding of dopamine, these compounds inhibit the downstream signaling pathway, which primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Atypical antipsychotics like sulpiride and amisulpride demonstrate this activity, often with a lower incidence of extrapyramidal side effects compared to older antipsychotics, a characteristic attributed to their specific receptor binding profiles.[3][7][8] In fact, the enantiomers of some benzamides display unique polypharmacy; for example, the S-enantiomer of amisulpride potently binds to D₂/D₃ receptors, while the R-enantiomer preferentially engages serotonin receptors.[9]
Caption: Dopamine D₂ Receptor Antagonism by Benzamides.
Serotonin Receptors (5-HT₄, 5-HT₇)
Beyond dopamine, benzamides also interact with serotonin receptors. Metoclopramide and related compounds are 5-HT₄ receptor agonists, which contributes to their prokinetic effects used to treat gastroesophageal reflux disease and gastroparesis.[1] Conversely, some benzamides act as antagonists at other serotonin receptors. As mentioned, the R-enantiomer of amisulpride is a potent antagonist of the 5-HT₇ receptor, an activity that is thought to contribute to its antidepressant effects.[9] This dual-target nature within a single racemic drug highlights the sophisticated pharmacology that can be achieved with the benzamide scaffold.
Table 1: Receptor Binding Affinities of Representative Benzamide Drugs
| Compound | Primary Target(s) | Binding Affinity (Ki, nM) | Therapeutic Use | Reference(s) |
| Amisulpride (S-enantiomer) | D₂/D₃ | ~2.8 (D₂), ~3.2 (D₃) | Antipsychotic | [9] |
| Amisulpride (R-enantiomer) | 5-HT₇ | ~9.0 | Antidepressant | [9] |
| Sulpiride | D₂/D₃ | ~25 | Antipsychotic | [4] |
| Metoclopramide | D₂ / 5-HT₄ | ~250 (D₂) / Agonist | Antiemetic, Prokinetic | [1][6] |
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test benzamide derivatives for the human dopamine D₂ receptor.
1. Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled Spiperone.
-
Test Compounds: Benzamide derivatives dissolved in DMSO to create stock solutions.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment: 96-well microplates, multi-channel pipettors, filtration manifold, glass fiber filters (e.g., Whatman GF/B), scintillation counter.
2. Methodology:
-
Compound Preparation: Perform serial dilutions of the benzamide test compounds in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer to designated wells.
-
Non-specific Binding: Add 50 µL of 10 µM haloperidol to designated wells.
-
Test Compound: Add 50 µL of each test compound dilution to the remaining wells.
-
-
Add Radioligand: Add 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM) to all wells.
-
Add Receptor Membranes: Add 100 µL of the D₂ receptor membrane preparation (typically 10-20 µg protein per well) to all wells. The total assay volume is now 200 µL.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester/filtration manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Inhibitors of Critical Cellular Enzymes
More recently, the benzamide scaffold has been exploited to design highly potent inhibitors of enzymes that are critical for cell survival and proliferation, leading to major breakthroughs in oncology.
Histone Deacetylases (HDACs)
Benzamide derivatives are a major class of HDAC inhibitors (HDACis), which have emerged as important anticancer agents.[10] HDACs are enzymes that play a vital role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[11] Inhibition of HDACs can lead to cell-cycle arrest, apoptosis, and reduced angiogenesis in tumors.[11] The benzamide moiety, particularly an o-aminobenzamide group, serves as a crucial zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the active site of the enzyme.[5][12] This interaction is critical for their inhibitory activity. Benzamide-based HDACis like Entinostat (MS-275) and Chidamide are often more selective for Class I HDACs (HDAC1, 2, 3) compared to other inhibitor classes like hydroxamic acids.[12][13]
Poly(ADP-ribose) Polymerases (PARPs)
The benzamide pharmacophore is also a defining structural feature of many potent inhibitors of Poly(ADP-ribose) Polymerase (PARP).[14][15] PARP is a family of enzymes essential for DNA single-strand break repair.[2] In cancer cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death through a process called synthetic lethality.[2] The benzamide portion of the inhibitor mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to bind competitively in the enzyme's catalytic pocket.[16][17] This mechanism is the basis for the clinical success of PARP inhibitors like Olaparib and Rucaparib.
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Table 2: Inhibitory Activity of Benzamide-Based Enzyme Inhibitors
| Compound | Target Enzyme | IC₅₀ / Ki Value | Therapeutic Area | Reference(s) |
| Entinostat (MS-275) | HDAC1, HDAC3 | IC₅₀: ~200-480 nM | Oncology | [13][18] |
| Chidamide | HDAC1, 2, 3, 10 | IC₅₀: 95 nM (HDAC1) | Oncology | [12] |
| Olaparib | PARP-1, PARP-2 | IC₅₀: ~5 nM | Oncology | [14] |
| Rucaparib | PARP-1, PARP-2 | IC₅₀: ~1.4 nM | Oncology | [14] |
| Compound 3f | Acetylcholinesterase | Ki: 8.91 nM | Alzheimer's (Research) | [19] |
Experimental Protocol: In Vitro HDAC Fluorometric Inhibition Assay
This protocol outlines a common method for measuring the inhibitory activity of benzamide compounds against Class I HDAC enzymes.
1. Materials:
-
Enzyme Source: Recombinant human HDAC1, HDAC2, or HDAC3.
-
Substrate: Fluorogenic HDAC substrate, such as Fluor-de-Lys® (Boc-Lys(Ac)-AMC).
-
Developer: Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate.
-
Positive Control: A known HDAC inhibitor, such as Trichostatin A (TSA) or Entinostat.
-
Test Compounds: Benzamide derivatives dissolved in DMSO.
-
Assay Buffer: 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.
-
Equipment: Black, flat-bottom 96-well or 384-well microplates, multi-channel pipettors, fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
2. Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer and add them to the microplate wells (final DMSO concentration <1%). Include wells for "No Enzyme," "No Inhibitor" (100% activity), and "Positive Control" controls.
-
Enzyme Addition: Dilute the HDAC enzyme in cold assay buffer and add to all wells except the "No Enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compounds to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Stop and Develop: Stop the reaction by adding the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
Development Incubation: Incubate for an additional 15-30 minutes at 37°C to allow for complete development of the fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the "No Enzyme" wells from all other readings.
-
Calculate Percent Inhibition: Use the formula: % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)].
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Emerging and Novel Therapeutic Targets
The structural plasticity of the benzamide scaffold continues to enable the discovery of agents for novel and challenging therapeutic targets.
ATP-Binding Cassette (ABC) Transporters
Overexpression of ABC transporters, such as ABCG2, is a major mechanism of multidrug resistance (MDR) in cancer.[20] Certain novel benzamide derivatives have been developed as potent inhibitors of these efflux pumps.[21] By blocking the transporter's activity, these compounds can restore the efficacy of conventional chemotherapeutic drugs in resistant cancer cells, offering a promising strategy to overcome treatment failure.[20][21]
Acetylcholinesterase (AChE)
Some benzamide derivatives have been identified as inhibitors of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine.[5] This makes them attractive candidates for the symptomatic treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[19][22]
Glucokinase (GK) Activators
In the field of metabolic diseases, benzamide derivatives are being investigated as glucokinase (GK) activators.[23] GK acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Activating GK can enhance insulin secretion and hepatic glucose uptake, making these compounds a potential new class of antidiabetic drugs.[23]
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- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
An Application Note for the Synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Introduction
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral organic compound featuring a benzamide functional group and a diol-containing pentyl chain. As a derivative of the versatile chiral building block (S)-2-aminopentane-1,5-diol[1][2], this molecule holds potential for applications in medicinal chemistry and materials science. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including uses as antitumor agents[3][4]. The presence of a stereocenter and two hydroxyl groups offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules and potential ligands.
This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. The described methodology is based on the selective N-acylation of an amino diol, a common yet critical transformation in organic synthesis[5]. We emphasize the rationale behind key procedural steps, potential challenges, and robust analytical validation, ensuring a reproducible and reliable outcome for researchers in drug discovery and chemical development.
Reaction Principle and Strategy
The synthesis is achieved through a selective N-benzoylation of the primary amine in (S)-2-aminopentane-1,5-diol using benzoyl chloride. This reaction, a variant of the classic Schotten-Baumann reaction[6][], leverages the superior nucleophilicity of the amine group compared to the hydroxyl groups, allowing for a highly selective amide bond formation.
The reaction is performed in the presence of an organic base, triethylamine (TEA), which serves two critical functions:
-
It neutralizes the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation of the starting amine which would render it unreactive.
-
It maintains a basic environment that facilitates the nucleophilic attack of the amine.
The reaction is conducted at a reduced temperature (0 °C) to minimize potential side reactions, such as O-acylation of the hydroxyl groups, and to control the exothermic nature of the acylation process.
Overall Reaction Scheme: (S)-2-aminopentane-1,5-diol + Benzoyl Chloride --(Triethylamine, DCM, 0 °C to RT)--> (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Experimental Protocol
Materials and Equipment
| Reagents and Materials | Grade | Supplier Example |
| (S)-2-aminopentane-1,5-diol (CAS: 21946-71-4) | ≥98% | Sigma-Aldrich |
| Benzoyl Chloride (CAS: 98-88-4) | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Triethylamine (TEA) (CAS: 121-44-8) | ≥99.5%, distilled | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ≥99.8% | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (¹H: 400 MHz, ¹³C: 100 MHz)
-
Mass Spectrometer (ESI-MS)
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminopentane-1,5-diol (1.19 g, 10.0 mmol).
-
Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution.
-
Cool the flask to 0 °C in an ice-water bath and stir for 15 minutes. Rationale: Cooling the solution prepares it for the exothermic addition of the acyl chloride and enhances the selectivity of N-acylation over O-acylation.
-
-
Addition of Benzoyl Chloride:
-
In a separate, dry vial, prepare a solution of benzoyl chloride (1.22 mL, 10.5 mmol, 1.05 eq.) in 10 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over a period of 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately. Rationale: Slow, dropwise addition is crucial to maintain a low temperature and prevent side reactions.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Purification Protocol
-
Quenching and Extraction:
-
Pour the reaction mixture into a 100 mL separatory funnel.
-
Wash the mixture sequentially with 20 mL of saturated aqueous NaHCO₃ solution, 20 mL of water, and 20 mL of brine. Rationale: The NaHCO₃ wash removes any excess benzoyl chloride and neutralizes residual acid. The brine wash helps to break any emulsions and begins the drying process.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal and Crude Product Isolation:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain a crude solid or viscous oil.
-
-
Purification by Column Chromatography:
-
Due to the polarity of the diol, the product may exhibit streaking on silica gel[8][9]. To mitigate this, the eluent system should be optimized.
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc/Hexanes and gradually increasing to 100% EtOAc), followed by a gradient of methanol in DCM (e.g., 1% to 5% MeOH/DCM) if the product is highly retained. Rationale: A gradient elution ensures that less polar impurities are washed away first, followed by the desired polar product.
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
-
Final Product Preparation:
-
Concentrate the combined pure fractions under reduced pressure.
-
If the product is a solid, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Dry the final product under high vacuum to yield (S)-N-(1,5-dihydroxypentan-2-yl)benzamide as a white solid. The reported melting point is 92-94 °C[10].
-
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
| Parameter | Expected Result |
| Appearance | White to off-white solid[11] |
| Yield | 75-85% (typical for this type of reaction) |
| Melting Point | 92-94 °C[10] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.5-7.4 (m, 3H, Ar-H), ~6.5 (d, 1H, NH ), ~4.2 (m, 1H, CH -NH), ~3.8-3.6 (m, 4H, CH ₂OH), ~1.9-1.5 (m, 4H, -CH ₂-CH ₂-). The NH and OH proton signals may be broad and their chemical shifts can vary; they will exchange upon addition of D₂O[12]. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168 (C=O), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (CH₂OH), ~60 (CH₂OH), ~52 (CH-NH), ~30 (CH₂), ~28 (CH₂). |
| Mass Spec (ESI+) | m/z: 224.13 [M+H]⁺, 246.11 [M+Na]⁺ for C₁₂H₁₇NO₃ (Calc. Mass: 223.27)[2]. |
Safety Precautions
-
Benzoyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
Triethylamine (TEA): Is flammable and corrosive. Avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions as moisture will hydrolyze benzoyl chloride. Confirm complete consumption of starting material by TLC before quenching.
-
Presence of O-acylated byproduct: If the reaction temperature was too high, a di-benzoylated product may form. This is typically less polar than the desired product and can be separated by column chromatography.
-
Difficulty in Purification: If the product streaks significantly on TLC, consider using a different stationary phase like alumina or employing reversed-phase chromatography[8]. Adding a small amount of base (e.g., 0.5% TEA) to the eluent during normal-phase chromatography can also improve peak shape for amine-containing compounds.
References
-
Unacademy. Benzoylation. [Link]
-
National Center for Biotechnology Information. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. [Link]
- Google Patents.
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Wikipedia. Benzamide. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]
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Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
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ACS Publications. Catalytic Regioselective Benzoylation of 1,2-trans-Diols in Carbohydrates with Benzoyl Cyanide. [Link]
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ResearchGate. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. [Link]
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Scribd. Benzoylation. [Link]
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ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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National Center for Biotechnology Information. 2-Aminopentane-1,5-diol. [Link]
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National Center for Biotechnology Information. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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Reddit. Purification of strong polar and basic compounds. [Link]
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ResearchGate. Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. [Link]
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National Center for Biotechnology Information. (2s)-2-Aminopentane-1,5-diol. [Link]
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ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]
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Environmental Clearance. Additional Information Virupaksha Organics Ltd., Unit- V. [Link]
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National Center for Biotechnology Information. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]
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Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
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ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]
-
Wiley Online Library. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]
-
MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ACS Publications. Solid-State 17O NMR of Amino Acids. [Link]
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Application Notes and Protocols for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in In Vitro Assays
Introduction: Unveiling the Potential of Novel Benzamide Derivatives
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] (S)-N-(1,5-dihydroxypentan-2-yl)benzamide is a chiral molecule featuring this key benzamide core, functionalized with a dihydroxy pentyl chain. The presence of hydroxyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by forming hydrogen bonds with biological targets.[4] While specific biological data for this particular compound is not yet widely published, its structural similarity to other bioactive benzamides, such as histone deacetylase (HDAC) inhibitors and glucokinase activators, suggests its potential as a modulator of various cellular pathways.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in a panel of foundational in vitro assays. The protocols are designed to be robust and self-validating, enabling the initial characterization of the compound's cytotoxic profile, its potential as an enzyme inhibitor, and its ability to interact with cellular receptors.
PART I: Compound Handling and Preparation for In Vitro Assays
Scientific integrity in in vitro screening begins with the proper handling and preparation of the test compound. The accuracy and reproducibility of experimental results are critically dependent on the stability, solubility, and accurate concentration of the compound stock solutions.
Physicochemical Properties Summary
| Property | Value | Source |
| Chemical Name | (S)-N-(1,5-dihydroxypentan-2-yl)benzamide | [6] |
| CAS Number | 296766-74-0 | [6] |
| Molecular Formula | C12H17NO3 | [6][7] |
| Molecular Weight | 223.27 g/mol | [7] |
| Storage | Sealed in a dry environment at 2-8°C | [7] |
Preparation of Stock Solutions
The choice of solvent is critical to ensure the compound remains in solution throughout the experiment, avoiding precipitation that would lead to inaccurate concentration calculations.
Protocol: Stock Solution Preparation
-
Initial Solubility Testing: Before preparing a high-concentration stock, perform small-scale solubility tests in common laboratory solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS).
-
Primary Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a precise amount of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide powder. For example, to prepare 1 mL of a 10 mM stock, weigh 2.23 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Causality: DMSO is a common solvent for initial stock solutions of small molecules due to its ability to dissolve a wide range of organic compounds.[8]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Causality: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. Aliquoting preserves the integrity of the stock solution over time.[8]
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the primary stock solution.
-
Prepare serial dilutions in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.[9]
-
PART II: Cytotoxicity Profiling
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. Cytotoxicity assays identify the concentration range at which the compound may exert toxic effects, which is crucial for interpreting the results of other functional assays.
Rationale for Cytotoxicity Assessment
Understanding the cytotoxic potential of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide is essential for distinguishing between targeted pharmacological effects and general toxicity. These assays measure cellular health through various indicators like metabolic activity or membrane integrity.[10][11]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for a typical cell viability assay.
Protocol: MTS/WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTS or WST-1) to a colored formazan product, the amount of which is proportional to the number of viable cells.[10]
-
Cell Seeding:
-
Select a relevant cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293).[1]
-
Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in culture medium from your stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions or controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
-
Assay Development:
-
Add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.[10]
-
Causality: The incubation allows viable cells to metabolize the reagent, producing a color change. The duration is critical to ensure a linear response without signal saturation.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).[12]
-
PART III: Enzyme Inhibition Assays
Many benzamide derivatives exert their therapeutic effects by inhibiting specific enzymes.[1][13] An enzyme inhibition assay is a crucial step to determine if (S)-N-(1,5-dihydroxypentan-2-yl)benzamide acts on a particular enzyme of interest.
Principles of Enzyme Inhibition Screening
These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The activity of an enzyme can be monitored by measuring the depletion of a substrate or the formation of a product over time.[14] A reduction in the reaction rate in the presence of the compound indicates inhibition.
General Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted to various enzymes where the reaction produces a change in absorbance.
-
Assay Design and Optimization:
-
Choose an enzyme and a corresponding substrate that results in a chromogenic product.
-
Optimize assay conditions, including buffer pH, temperature, enzyme concentration, and substrate concentration (typically at or below the Michaelis constant, Km, for competitive inhibitor screening).[15][16]
-
Causality: Running the assay at or below the Km for the substrate enhances the sensitivity for detecting competitive inhibitors.[16]
-
-
Experimental Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide at various concentrations (or vehicle control).
-
Enzyme solution.
-
-
Incubate for a short period (e.g., 10-15 minutes) at the optimal temperature to allow the compound to bind to the enzyme.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance over time using a microplate reader in kinetic mode.
-
Self-Validation: The reaction rate in the control wells (no inhibitor) should be linear during the measurement period. A non-linear rate may indicate substrate depletion or enzyme instability.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and calculate the IC50 value.
-
Caption: General workflow for an enzyme inhibition assay.
PART IV: Receptor Binding Assays
Receptor binding assays are used to determine if a compound interacts with a specific receptor. These assays are fundamental in drug discovery for identifying compounds that may act as agonists or antagonists.
Principles of Competitive Binding Assays
In a competitive binding assay, the test compound competes with a known, labeled ligand (typically radiolabeled or fluorescently labeled) for binding to a receptor.[17][18] The ability of the test compound to displace the labeled ligand from the receptor is a measure of its binding affinity.
Protocol: Radioligand Competitive Binding Assay
This protocol describes a classic filtration-based method using a radiolabeled ligand.
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes or purified receptors that express the target of interest.
-
Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Test Compound: Prepare serial dilutions of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
-
-
Assay Setup:
-
In reaction tubes or a 96-well plate, combine:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its equilibrium dissociation constant, Kd).[19]
-
Varying concentrations of the unlabeled test compound.
-
Receptor preparation.
-
-
Controls:
-
Total Binding: Receptor + radioligand (no competitor).
-
Non-specific Binding (NSB): Receptor + radioligand + a high concentration of a known, unlabeled ligand to saturate the receptors.[19]
-
-
-
Incubation:
-
Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.[20]
-
Causality: The rapid filtration minimizes the dissociation of the ligand-receptor complex during the wash step.[18]
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[17]
-
Conclusion
The application notes provided here offer a strategic framework for the initial in vitro characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and receptor binding affinity, researchers can efficiently gather preliminary data to guide further investigation into its mechanism of action and therapeutic potential. The emphasis on robust experimental design, appropriate controls, and causal understanding of each protocol step is intended to ensure the generation of high-quality, reliable data in the early stages of drug discovery.
References
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- Receptor Binding Assays.
- Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Product Outsourcing.
- In vitro receptor binding assays: General methods and considerations.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Small Molecule Screening Process Steps. Danaher Life Sciences.
- Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(13), 2493.
- Receptor-Ligand Binding Assays. Labome.
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- Methods used in Cytotoxicity Assays in vitro. Hilaris Publisher.
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- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
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- Small-molecule Screening Techniques in Drug Discovery.
- (S)-N-(1,5-dihydroxypentan-2-yl)benzamide | 296766-74-0. ChemicalBook.
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Application Notes and Protocols for the Characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
A Roadmap for the Cellular Characterization of a Novel Benzamide Derivative
The benzamide functional group is a key pharmacophore present in a wide array of biologically active compounds, exhibiting activities that range from anti-cancer and anti-inflammatory to neuroleptic effects.[1][2][3][4][5] The subject of this guide, (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, is a novel benzamide derivative with currently uncharacterized biological activity in the public domain. This document, therefore, serves as a comprehensive, experience-driven guide for the initial cell-based characterization of this compound. It is structured not as a report of existing data, but as a strategic workflow for researchers to systematically investigate its potential cytotoxic effects and explore plausible mechanisms of action.
Compound Handling, Storage, and Preparation
The integrity of any cell-based assay begins with the proper handling of the test compound. For a novel, uncharacterized substance like (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, meticulous care is paramount.
-
Solubility Testing : The first critical step is to determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic molecules for cell culture applications. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that would cause solvent-induced cytotoxicity, typically ≤ 0.1%.
-
Stock Solution Storage : Aliquot the high-concentration stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Protect the stock solutions from light.
-
Working Dilutions : Prepare fresh working dilutions in complete cell culture medium immediately before each experiment.
Foundational Analysis: Determining Cytotoxicity and Antiproliferative Effects
A primary assessment for any novel compound is its effect on cell viability and proliferation. This dose-response analysis is fundamental to identifying a suitable concentration range for subsequent mechanistic studies, distinguishing between cytotoxic and cytostatic effects, and determining the IC50 (half-maximal inhibitory concentration).
Table 1: Recommended Initial Concentration Range for Cytotoxicity Screening
| Parameter | Recommended Range | Rationale |
| Concentration Range | 0.1 µM - 100 µM | A broad range is essential to capture a wide spectrum of potential potencies. |
| Incubation Time | 24, 48, and 72 hours | Time-course experiments can reveal time-dependent effects on cell viability. |
| Cell Lines | A panel of diverse cell lines (e.g., cancer and non-cancerous) | Cell-type specific responses are common for bioactive compounds. |
Protocol 2.1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation : Incubate the plate for the desired time points (24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Protocol 2.2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[8] It is a highly sensitive method that involves adding a single reagent directly to the cells and measuring the resulting luminescence.[8][9][10]
Materials:
-
Cells of interest
-
Opaque-walled 96-well plates
-
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
Incubation : Incubate the plate for the desired time points.
-
Reagent Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10][11] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Luminescence Measurement : Record the luminescence using a plate-reading luminometer.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Investigating a Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Many benzamide derivatives are known to function as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are important targets in cancer therapy. Therefore, a logical next step is to investigate whether (S)-N-(1,5-dihydroxypentan-2-yl)benzamide exhibits HDAC inhibitory activity.
Caption: Hypothetical mechanism of HDAC inhibition.
Protocol 3.1: Fluorometric HDAC Activity Assay
This assay measures the activity of HDAC enzymes using a fluorogenic substrate. Inhibition of HDAC activity by the test compound results in a decreased fluorescent signal.
Materials:
-
Nuclear extract from treated and untreated cells or purified HDAC enzyme
-
HDAC Activity Assay Kit (e.g., from MilliporeSigma or EpigenTek)[12][13]
-
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide
-
Trichostatin A (TSA) or Sodium Butyrate (as positive controls for HDAC inhibition)
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents : Prepare the assay buffer, substrate, and developer solution according to the kit manufacturer's instructions.[12][14]
-
Compound and Control Preparation : Prepare serial dilutions of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide and the positive control inhibitor (TSA) in assay buffer.
-
Assay Reaction : In a 96-well plate, add the nuclear extract or purified HDAC enzyme to the wells. Add the test compound dilutions and controls.
-
Initiate Reaction : Add the fluorogenic HDAC substrate to each well to start the reaction. Incubate at 37°C for the time recommended by the manufacturer.
-
Stop Reaction and Develop Signal : Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent group. The developer solution should also contain a potent HDAC inhibitor like TSA to stop the reaction.[12] Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement : Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-380 nm Ex / 440-460 nm Em).[12]
-
Data Analysis : Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.
Investigating a Potential Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress
Disruption of protein folding and processing in the endoplasmic reticulum leads to ER stress and the activation of the Unfolded Protein Response (UPR). Some bioactive molecules can induce ER stress, which can ultimately lead to apoptosis in cancer cells. Western blotting for key UPR markers is a standard method to assess the induction of ER stress.[15][16]
Caption: Key markers of the Unfolded Protein Response (UPR).
Protocol 4.1: Western Blotting for ER Stress Markers
Materials:
-
Cell line of interest
-
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide
-
Tunicamycin or Thapsigargin (as positive controls for ER stress induction)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against GRP78 (BiP), CHOP (GADD153), ATF4, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis :
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with various concentrations of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide and controls for a predetermined time (e.g., 6-24 hours).
-
Place the culture dish on ice, wash cells with ice-cold PBS, and then add ice-cold RIPA buffer.[17][18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C.[17][18]
-
Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[17][19]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation :
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[20]
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis :
-
Analyze the band intensities relative to the loading control (β-actin) to determine the change in protein expression of the ER stress markers.
-
Investigating Cellular Effects: Golgi Apparatus Morphology
Small molecule inhibitors can sometimes disrupt the structure of cellular organelles. Given that some compounds can cause Golgi fragmentation, it is worthwhile to examine the effect of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide on the morphology of the Golgi apparatus using immunofluorescence.
Caption: Experimental workflow for immunofluorescence staining.
Protocol 5.1: Immunofluorescence Staining for Golgi Marker
Materials:
-
Cells seeded on sterile glass coverslips in a 24-well plate
-
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1-0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., GM130 or Giantin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment : Seed cells on coverslips and allow them to adhere. Treat with the desired concentrations of the compound for an appropriate duration.
-
Fixation : Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[22]
-
Permeabilization : Wash the fixed cells with PBS and then permeabilize with Triton X-100 for 10 minutes.[22]
-
Blocking : Wash with PBS and then block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the cells with the primary antibody against the Golgi marker (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation : Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[22]
-
Counterstaining and Mounting : Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei. Wash again and then mount the coverslips onto glass slides using mounting medium.
-
Imaging : Visualize the cells using a confocal microscope. Acquire images of the Golgi apparatus and nuclei.
-
Analysis : Qualitatively and quantitatively analyze the morphology of the Golgi apparatus. Look for signs of fragmentation or dispersal compared to the control cells.[23][24]
Data Interpretation and Future Directions
The initial characterization outlined in this guide will provide a foundational understanding of the cellular effects of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
-
If the compound shows significant cytotoxicity , further studies could focus on its potential as an anti-cancer agent, including apoptosis assays (e.g., Annexin V staining, caspase activation) and cell cycle analysis.
-
If HDAC inhibition is confirmed , the next steps would involve isoform selectivity profiling and downstream analysis of histone acetylation and gene expression changes.
-
If ER stress is induced , further investigation into the specific branches of the UPR pathway that are activated would be warranted, along with exploring the link to apoptosis.
-
If Golgi fragmentation is observed , studies could delve into the underlying mechanism, such as effects on the cytoskeleton or Golgi-associated proteins.
This systematic approach provides a robust framework for elucidating the biological activity of novel compounds like (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, paving the way for more in-depth mechanistic studies and potential therapeutic applications.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Kourtis, N., & Tavernarakis, N. (2015). Methods for studying ER stress and UPR markers in human cells. Methods in molecular biology (Clifton, N.J.), 1292, 137–146.
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analyses of endoplasmic reticulum (ER) stress markers. Retrieved from [Link]
- Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e59.
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JoVE. (n.d.). Methods for Studying ER Stress and UPR Markers in Human Cells. Retrieved from [Link]
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Scilit. (n.d.). A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor. Retrieved from [Link]
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PNAS. (2017). Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved and simplified protocol to combine Golgi-Cox staining with immunofluorescence and transmission electron microscopy techniques. Retrieved from [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
ACS Publications. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide compounds with biological activities. Retrieved from [Link]
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MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Simultaneous Golgi-Cox and immunofluorescence using confocal microscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescent microscopy as a tool to elucidate dysfunction and mislocalization of Golgi glycosyltransferases in COG complex depleted mammalian cells. Retrieved from [Link]
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PubMed. (n.d.). Effect of benzamide on cell growth, NAD and ATP levels in cultured chick limb bud cells. Retrieved from [Link]
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Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from [Link]
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Springer. (n.d.). Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software. Retrieved from [Link]
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Eppendorf. (n.d.). Cell Culture FAQ: How to handle various cell lines?. Retrieved from [Link]
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PubMed Central. (n.d.). Activation of Smoothened in the Hedgehog pathway unexpectedly increases Gαs-dependent cAMP levels in Drosophila. Retrieved from [Link]
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PubMed Central. (n.d.). Cell Culture: Growing Cells as Model Systems In Vitro. Retrieved from [Link]
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PNAS. (2009). Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process. Retrieved from [Link]
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Wikipedia. (n.d.). Smoothened. Retrieved from [Link]
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In Vivo Experimental Design for N-substituted Benzamides: A Senior Application Scientist's Guide
Introduction: The Versatility of N-substituted Benzamides in Modern Drug Discovery
N-substituted benzamides are a cornerstone of contemporary pharmacology, demonstrating a remarkable chemical plasticity that allows for their application across a diverse range of therapeutic areas. From managing the complex symptoms of psychosis and curbing chemotherapy-induced nausea to pioneering new frontiers in oncology, this class of compounds owes its broad utility to its ability to interact with a variety of key biological targets.[1] The strategic design of in vivo experiments is therefore paramount to accurately characterizing the efficacy, safety, and pharmacokinetic profiles of novel N-substituted benzamide candidates.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, ensuring that each study is a self-validating system capable of generating reproducible and translatable data.
Pillar 1: Target-Oriented In Vivo Model Selection
The initial and most critical step in designing an in vivo study is the selection of an appropriate animal model that recapitulates the human condition being targeted. For N-substituted benzamides, this selection is dictated by the primary mechanism of action.
Neuropsychiatric Applications: Dopamine and Serotonin Receptor Modulation
A significant number of N-substituted benzamides exert their effects by modulating neurotransmitter systems, particularly as antagonists of dopamine D2 and serotonin 5-HT3 receptors.[1] This activity is central to their use as antipsychotic and antiemetic agents.
The development of animal models for schizophrenia is challenging due to the uniquely human nature of the disorder.[2] However, pharmacologically-induced models are widely used to probe the positive, negative, and cognitive symptoms.
-
Amphetamine-Induced Hyperlocomotion: This model is predicated on the dopamine hypothesis of schizophrenia and is sensitive to drugs that block dopamine receptors.[3] Acute administration of amphetamine induces a state of hyperlocomotion in rodents, which can be reversed by antipsychotic agents.[4][5] This model is particularly useful for screening compounds for their potential to treat the positive symptoms of schizophrenia.
-
Catalepsy Test: This test is a measure of the extrapyramidal side effects (EPS) commonly associated with typical antipsychotics that potently block D2 receptors.[6] The induction of catalepsy, a state of muscular rigidity and immobility, in rodents can predict the likelihood of a compound causing similar side effects in humans.[6][7][8] A wider therapeutic window between the dose required to reduce hyperlocomotion and the dose that induces catalepsy is desirable for atypical antipsychotics.
Chemotherapy-induced emesis is a significant side effect for cancer patients. The ferret is a valuable model for studying emesis due to its physiological and pharmacological similarities to humans in this regard.[3][9]
-
Cisplatin-Induced Emesis in Ferrets: Cisplatin is a highly emetogenic chemotherapeutic agent that induces both acute and delayed vomiting.[10][11] This model allows for the evaluation of a compound's ability to block these distinct phases of emesis, providing a comprehensive assessment of its antiemetic potential.[11]
Oncological Applications: Histone Deacetylase (HDAC) Inhibition
A growing number of N-substituted benzamides are being investigated as anticancer agents due to their ability to inhibit histone deacetylases (HDACs).[1][12] HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13][14]
-
Xenograft Tumor Models: These models involve the subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice.[10] This allows for the in vivo evaluation of a compound's ability to inhibit tumor growth. The choice of cell line is critical and should be based on the specific cancer type being targeted and its known sensitivity to HDAC inhibitors.[15]
Pillar 2: Methodologies for a Self-Validating Experimental Design
A well-designed protocol is the bedrock of reproducible in vivo research. This section provides detailed, step-by-step methodologies for key experiments, emphasizing the inclusion of appropriate controls and clear endpoints.
General Considerations for In Vivo Studies
Before embarking on specific efficacy studies, several foundational aspects must be addressed to ensure the integrity of the research.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals, such as those provided by the Animal Welfare Act and the Public Health Service Policy on Humane Care and Use of Laboratory Animals.[1][16][17] Adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is also crucial for transparent reporting.[18][19]
-
Drug Formulation and Administration: The vehicle used to dissolve or suspend the N-substituted benzamide for administration must be non-toxic and should not interfere with the compound's activity.[20] Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or PEG400.[21] The route of administration should be chosen based on the intended clinical application and the compound's physicochemical properties.[20]
-
Statistical Analysis: The experimental design should be developed in conjunction with a statistical plan to ensure that the study is adequately powered to detect meaningful effects.[2][22][23] This includes determining the appropriate sample size and selecting the correct statistical tests for data analysis.[24]
Detailed Experimental Protocols
Objective: To assess the potential of an N-substituted benzamide to reverse amphetamine-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
N-substituted benzamide test compound
-
d-amphetamine sulfate
-
Vehicle for test compound and amphetamine (e.g., sterile saline)
-
Open-field activity chambers equipped with infrared beams[4]
Procedure:
-
Habituation: Acclimate the mice to the experimental room for at least one hour before testing. Place each mouse in an individual open-field chamber for a 60-minute habituation period.[25]
-
Baseline Activity: Record the locomotor activity of each mouse for 30-60 minutes to establish a baseline.[4][25]
-
Treatment Administration: Administer the N-substituted benzamide test compound or vehicle via the chosen route (e.g., intraperitoneally, orally).
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, intraperitoneally) or vehicle to the appropriate groups.[26]
-
Post-treatment Activity: Immediately return the mice to the activity chambers and record locomotor activity for 60-90 minutes.[4]
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks during the post-amphetamine period. Compare the activity of the test compound-treated groups to the vehicle- and amphetamine-treated control groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Locomotor Activity (arbitrary units) ± SEM | % Inhibition of Amphetamine Response |
| Vehicle + Vehicle | - | 10 | 1500 ± 120 | - |
| Vehicle + Amphetamine | 2.5 | 10 | 8500 ± 550 | 0% |
| Test Compound + Amphetamine | 1 | 10 | 6200 ± 480 | 32.9% |
| Test Compound + Amphetamine | 3 | 10 | 3500 ± 310 | 71.4% |
| Test Compound + Amphetamine | 10 | 10 | 1800 ± 150 | 95.7% |
Objective: To evaluate the potential of an N-substituted benzamide to induce catalepsy, an indicator of extrapyramidal side effects.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
N-substituted benzamide test compound
-
Haloperidol (positive control)
-
Vehicle for test compounds
-
Catalepsy bar (a horizontal bar raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least one hour.
-
Treatment Administration: Administer the test compound, haloperidol (e.g., 1 mg/kg, intraperitoneally), or vehicle.[8]
-
Catalepsy Assessment: At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).[27] A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latencies of the test compound-treated groups to the vehicle- and haloperidol-treated groups using appropriate statistical methods (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Descent Latency (seconds) at 60 min ± SEM |
| Vehicle | - | 8 | 5.2 ± 1.3 |
| Haloperidol | 1 | 8 | 155.8 ± 12.5 |
| Test Compound | 10 | 8 | 8.1 ± 2.0 |
| Test Compound | 30 | 8 | 25.4 ± 5.7 |
| Test Compound | 100 | 8 | 98.6 ± 15.2 |
Objective: To determine the antiemetic efficacy of an N-substituted benzamide against cisplatin-induced acute and delayed emesis.
Materials:
-
Male ferrets (1-1.5 kg)
-
N-substituted benzamide test compound
-
Cisplatin
-
Vehicle for test compound
-
Observation cages with video recording capabilities
Procedure:
-
Acclimation: House the ferrets individually and acclimate them to the observation cages for at least 24 hours.
-
Treatment Administration: Administer the test compound or vehicle via the chosen route (e.g., intravenously, orally) at a specified time before the cisplatin challenge.
-
Cisplatin Challenge: Administer cisplatin (e.g., 5-10 mg/kg, intravenously or intraperitoneally).[11]
-
Observation: Continuously observe and record the number of retches and vomits for a defined period to assess acute emesis (e.g., 0-4 hours) and delayed emesis (e.g., 24-72 hours).
-
Data Analysis: Calculate the total number of emetic episodes for each animal. Compare the efficacy of the test compound in reducing emesis to the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test).
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Number of Emetic Episodes (Acute Phase) ± SEM | % Inhibition |
| Vehicle + Cisplatin | - | 6 | 45.3 ± 5.1 | 0% |
| Test Compound + Cisplatin | 1 | 6 | 28.7 ± 4.2 | 36.6% |
| Test Compound + Cisplatin | 3 | 6 | 10.2 ± 2.5 | 77.5% |
| Test Compound + Cisplatin | 10 | 6 | 2.1 ± 0.8 | 95.4% |
Pillar 3: Pharmacokinetic and Toxicological Profiling
A comprehensive in vivo assessment of an N-substituted benzamide must include a thorough evaluation of its pharmacokinetic (PK) and toxicological properties.
Pharmacokinetic Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[28]
-
Blood Sampling: Serial blood samples are collected from the same animal at multiple time points after drug administration.[28] Common sampling sites in rodents include the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.[28]
-
Bioanalysis: The concentration of the parent compound and any major metabolites in plasma or serum is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Typical Blood Sampling Time Points for an Oral PK Study in Rats: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Toxicology Studies
Toxicology studies are essential for identifying potential adverse effects and determining a safe dose range for further development.[29][30]
-
Dose Range-Finding Studies: These initial studies use a small number of animals to determine the maximum tolerated dose (MTD).
-
Repeated-Dose Toxicity Studies: The compound is administered daily for a specified duration (e.g., 14 or 28 days) to assess for any cumulative toxicity.[30] Endpoints include clinical observations, body weight changes, food and water consumption, clinical pathology (hematology and clinical chemistry), and histopathological examination of major organs.[31]
Visualizations
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Mechanism of D2 receptor antagonism by N-substituted benzamides.
Experimental Workflow: Antipsychotic Efficacy and Safety Assessment
Caption: Workflow for preclinical assessment of antipsychotic potential.
Conclusion
The successful in vivo evaluation of N-substituted benzamides requires a multifaceted approach that integrates a deep understanding of the compound's mechanism of action with the selection of appropriate animal models and the implementation of rigorous, well-controlled experimental protocols. By adhering to the principles of scientific integrity, including ethical animal use and robust statistical analysis, researchers can generate high-quality data that reliably informs the potential of these versatile compounds to become next-generation therapeutics.
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Antitumoral Efficacy of Four Histone Deacetylase Inhibitors in Hepatoma In Vitro and In Vivo. Available at: [Link]
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In vivo efficacy of a novel histone deacetylase inhibitor in combination with radiation for the treatment of gliomas1 | Neuro-Oncology | Oxford Academic. Available at: [Link]
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In vivo Biological Activity of the Histone Deacetylase Inhibitor LAQ824 Is detectable with 3′-Deoxy-3′-[18F]Fluorothymidine Positron Emission Tomography - AACR Journals. Available at: [Link]
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Induction of catalepsy in mice | PPTX - Slideshare. Available at: [Link]
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CISPLATIN-INDUCED EMESIS IN THE FERRET - A NEW ANIMAL-MODEL - Scilit. Available at: [Link]
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ARRIVE Guidelines: Home. Available at: [Link]
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ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs. Available at: [Link]
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Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed. Available at: [Link]
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Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. Available at: [Link]
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IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research. Available at: [Link]
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Full article: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery - Taylor & Francis. Available at: [Link]
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Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1 - EMA. Available at: [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central. Available at: [Link]
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Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - NIH. Available at: [Link]
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Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates - MDPI. Available at: [Link]
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Characterizing Benzamide-Based Smoothened (SMO) Antagonists in the Hedgehog Signaling Pathway
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Crucial Developmental Pathway in Disease
The Hedgehog (Hh) signaling pathway is a highly conserved cellular communication system essential for embryonic development, tissue patterning, and adult tissue homeostasis.[1][2][3] The pathway is tightly regulated, but its aberrant reactivation in adult tissues is a known driver of several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and a subset of pancreatic and lung cancers.[1][4] This makes the Hh pathway a compelling target for therapeutic intervention.[5][6]
Central to the Hh pathway is the G protein-coupled receptor (GPCR) Smoothened (SMO).[1][7] Under normal conditions, the receptor Patched (PTCH1) suppresses SMO activity.[8] Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 relieves this inhibition, allowing SMO to activate downstream signaling and ultimately the GLI family of transcription factors, which drive the expression of Hh target genes.[1][8][9] In many cancers, mutations in PTCH1 or activating mutations in SMO lead to constitutive, ligand-independent pathway activation.[7][10]
SMO has emerged as a prime drug target, and several small-molecule inhibitors have been developed.[6][9] Among these, benzamide derivatives represent a significant chemical class of SMO antagonists.[11][12][13] These compounds, such as Taladegib (LY2940680), act by directly binding to the SMO receptor, locking it in an inactive conformation and effectively shutting down the oncogenic signaling cascade.[14][15] This guide provides a detailed overview of the mechanism of benzamide-based SMO antagonists and presents robust, field-proven protocols for their characterization.
Mechanism of Action: How Benzamides Silence the SMO Receptor
Understanding the mechanism of SMO regulation is key to appreciating how benzamide antagonists function. The entire signaling cascade is orchestrated within the primary cilium, a microtubule-based organelle that acts as a signaling hub.
Pathway "Off" State (No Hh Ligand):
-
The 12-transmembrane protein PTCH1 is localized in the primary cilium.
-
PTCH1 actively inhibits the 7-transmembrane protein SMO, preventing its entry and accumulation in the cilium.[8]
-
The downstream transcription factors, GLI2 and GLI3, are processed into truncated repressor forms (GLI-R), which translocate to the nucleus and keep Hh target genes silenced.[4]
Pathway "On" State (Hh Ligand Present):
-
Binding of an Hh ligand to PTCH1 causes the internalization and degradation of the PTCH1 receptor.[1]
-
The inhibition on SMO is lifted, allowing SMO to translocate into and accumulate within the primary cilium.[8][16]
-
Ciliary SMO initiates a signaling cascade that prevents the cleavage of GLI proteins.
-
Full-length, activator forms of GLI (GLI-A) accumulate, translocate to the nucleus, and activate the transcription of target genes like PTCH1 and GLI1, which are involved in cell proliferation and survival.[1][8]
Inhibition by Benzamide-Based Antagonists: Benzamide SMO antagonists are small molecules that bind directly to the SMO protein.[15][17] They typically bind within the 7-transmembrane domain, a site distinct from where endogenous ligands may bind, effectively acting as non-competitive inhibitors.[18] This binding event stabilizes an inactive conformation of SMO, preventing the conformational changes necessary for its activation and downstream signaling, even when PTCH1 inhibition is lost due to mutation or ligand binding.[10][18] This effectively shuts down the entire pathway at a critical choke point.[12]
Caption: Hh pathway states and inhibition by benzamides.
Experimental Workflows and Protocols
Characterizing a novel benzamide SMO antagonist requires a multi-step, logical workflow to confirm its mechanism, potency, and specificity. The following protocols represent a standard cascade for this purpose.
Caption: A typical workflow for characterizing SMO antagonists.
Protocol 1: GLI-Luciferase Reporter Assay for Hh Pathway Activity
Principle: This is the gold-standard cell-based assay for quantifying Hh pathway activity.[19] It utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT II) stably transfected with a reporter construct containing multiple GLI binding sites upstream of a firefly luciferase gene.[20][21] Activation of the Hh pathway leads to GLI-mediated transcription and a quantifiable light output. Antagonists will reduce the signal induced by an agonist.
Materials:
-
Gli-Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience #79646)
-
Growth Medium: DMEM, 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin
-
Assay Medium: DMEM, 0.5% FBS, Penicillin/Streptomycin
-
SMO Agonist: SAG (Smoothened Agonist) or recombinant SHH protein[22]
-
Benzamide test compounds
-
Control SMO Antagonist: Vismodegib or Sonidegib
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase® or ONE-Glo™)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Culture Gli-Reporter cells in Growth Medium until they are ~80% confluent.
-
Trypsinize and resuspend cells in Growth Medium.
-
Seed 20,000-30,000 cells per well in 100 µL into a 96-well plate.
-
Rationale: Seeding density is critical. Cells should reach 100% confluency before treatment, as Hh signaling is contact-dependent.
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
-
Serum Starvation & Compound Treatment (Day 2):
-
Carefully aspirate the Growth Medium.
-
Wash once with 100 µL of PBS.
-
Add 50 µL of Assay Medium to each well.
-
Rationale: Reducing serum concentration minimizes background signaling and enhances the response to agonists.
-
Prepare 2X serial dilutions of your benzamide compounds and controls (e.g., Vismodegib) in Assay Medium. Add 50 µL of the diluted compounds to the appropriate wells. For control wells, add 50 µL of Assay Medium with vehicle (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Rationale: Pre-incubation allows the antagonist to engage with the SMO target before pathway activation.
-
-
Pathway Activation (Day 2):
-
Prepare a 2X working solution of SMO agonist (e.g., 200 nM SAG) in Assay Medium.
-
Add 100 µL of the agonist solution to all wells except the "unstimulated" negative control wells. Add 100 µL of Assay Medium to the negative control wells.
-
Final volume should be 200 µL.
-
Incubate for 24-30 hours at 37°C, 5% CO₂.[20]
-
-
Luciferase Measurement (Day 3):
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Following the manufacturer's protocol, add the luciferase reagent to each well (e.g., 100 µL of ONE-Glo™).
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis & Interpretation:
-
Subtract background luminescence (wells with no cells).
-
Normalize the data: Set the "unstimulated" control as 0% activity and the "agonist-only" control as 100% activity.
-
Plot the normalized luminescence against the log concentration of the benzamide antagonist.
-
Use a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced signal.
| Compound Example | Chemical Class | Target | Reported IC₅₀ (GLI-Luc Assay) |
| Vismodegib (GDC-0449) | Pyridine-carboxamide | SMO | ~3 nM |
| Sonidegib (LDE225) | Biphenyl-carboxamide | SMO | ~1.3 nM |
| Taladegib (LY2940680) | Benzamide | SMO | ~0.5 - 2 nM[23] |
| Compound 10f | Novel Benzamide | SMO | ~1.6 nM[11] |
| Compound 21 | 2-methoxybenzamide | SMO | ~39 nM[13][24] |
| Note: IC₅₀ values can vary based on cell line, agonist concentration, and specific assay conditions. |
Protocol 2: BODIPY-Cyclopamine Competitive Binding Assay
Principle: This assay directly assesses whether a test compound binds to SMO. It uses BODIPY-cyclopamine, a fluorescent derivative of the natural SMO antagonist cyclopamine, which binds to the 7-transmembrane domain of SMO.[25] A benzamide compound that also binds SMO will compete with BODIPY-cyclopamine, leading to a reduction in the fluorescent signal.[26] This assay is crucial for confirming target engagement and ruling out off-target effects downstream of SMO.
Materials:
-
HEK293T or similar cells transiently overexpressing human SMO.
-
BODIPY-cyclopamine (fluorescent probe).
-
Unlabeled cyclopamine (positive control).
-
Benzamide test compounds.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
96-well black, clear-bottom plates or flow cytometry tubes.
-
Plate-based fluorometer or flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation (Day 1):
-
Seed SMO-expressing HEK293T cells in a suitable format (e.g., 96-well plate at 40,000 cells/well).
-
Rationale: Overexpression of SMO is necessary to generate a robust signal over background.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Competition Binding (Day 2):
-
Wash cells once with 100 µL of Assay Buffer.
-
Prepare serial dilutions of your benzamide compounds and unlabeled cyclopamine in Assay Buffer.
-
Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.
-
Rationale: This pre-incubation allows the unlabeled competitor to reach binding equilibrium with SMO.
-
-
Probe Addition (Day 2):
-
Add BODIPY-cyclopamine to all wells at a final concentration near its Kᴅ (e.g., 20-50 nM).
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
Rationale: Incubation must be long enough for the fluorescent probe to reach equilibrium. Protecting from light prevents photobleaching.
-
-
Signal Detection:
-
Method A (Plate Reader):
-
Carefully wash the cells 2-3 times with cold Assay Buffer to remove unbound probe.[27]
-
Add 100 µL of Assay Buffer to each well.
-
Read fluorescence (e.g., Ex/Em ~485/515 nm).
-
-
Method B (Flow Cytometry):
-
Gently detach cells (e.g., with enzyme-free dissociation buffer).
-
Analyze cells on a flow cytometer, measuring the mean fluorescence intensity in the appropriate channel (e.g., FITC). This method avoids wash steps which can be harsh on cells.
-
-
Data Analysis & Interpretation:
-
Define 100% binding as the signal from cells treated with BODIPY-cyclopamine only (no competitor).
-
Define 0% binding (or non-specific binding) as the signal from cells treated with a saturating concentration of unlabeled cyclopamine (e.g., 10 µM).
-
Normalize the data and plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC₅₀/Kᵢ value using non-linear regression to determine the compound's binding affinity for SMO. A potent benzamide antagonist should effectively compete with BODIPY-cyclopamine, yielding a low nanomolar IC₅₀.
Conclusion and Future Directions
The protocols outlined here provide a robust framework for the initial characterization of novel benzamide-based SMO antagonists. A positive result in the GLI-luciferase assay demonstrates functional inhibition of the Hh pathway, while a competitive binding assay confirms direct engagement with the SMO target. Further validation should include downstream analyses, such as using qPCR to measure the dose-dependent reduction of endogenous Hh target genes (GLI1, PTCH1) and assessing anti-proliferative effects in Hh-dependent cancer cell lines. As resistance to first-generation SMO inhibitors can arise from mutations in the SMO binding pocket, it is also critical to test novel benzamides against clinically relevant SMO mutants (e.g., D473H) to evaluate their potential for overcoming drug resistance.[12][18][28] These comprehensive approaches are essential for advancing promising benzamide compounds into the next stages of drug development.
References
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Smoothened - Wikipedia. Available from: [Link]
-
Byrne, F. X., & Lefkowitz, R. J. (2016). Smoothened Regulation: A Tale of Two Signals. Trends in biochemical sciences, 41(10), 843–854. Available from: [Link]
-
Asgari, M. M., & Arron, S. T. (2018). Sonic Hedgehog Pathway Inhibitors: from Clinical Trials to Clinical Practice. Journal of the American Academy of Dermatology, 79(3), 515–524. Available from: [Link]
-
TALADEGIB – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]
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Rim, C. Y., & Lee, S. Y. (2020). The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis. International Journal of Molecular Sciences, 21(23), 9037. Available from: [Link]
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What is the mechanism of Vismodegib? Patsnap Synapse. (2024). Available from: [Link]
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Doshi, S., & Goyal, A. (2017). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian Journal of Dermatology, Venereology and Leprology, 83(4), 486-492. Available from: [Link]
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Hsia, E., & Lui, H. (2020). The Role of Smoothened in Cancer. Cancers, 12(9), 2638. Available from: [Link]
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Ruch, D., & Kim, J. (2013). Vismodegib: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma. Annals of Pharmacotherapy, 47(7-8), 1013-1021. Available from: [Link]
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Vismodegib. DermNet. Available from: [Link]
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Goyal, A., & Le, J. K. (2023). Vismodegib. In StatPearls. StatPearls Publishing. Available from: [Link]
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Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. Available from: [Link]
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The Regulation of Hedgehog Signaling by Smoothened and Its Binding Partners. Grantome. Available from: [Link]
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Zeidner, J. F., & Karp, J. E. (2015). Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia. Clinical Cancer Research, 21(16), 3647–3654. Available from: [Link]
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Human hedgehog pathway inhibitors in clinical development[24–28]. ResearchGate. Available from: [Link]
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Hedgehog pathway inhibitor - Wikipedia. Available from: [Link]
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Definition of taladegib - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]
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Jiang, J. (2021). Mechanisms of Smoothened Regulation in Hedgehog Signaling. International Journal of Molecular Sciences, 22(16), 8969. Available from: [Link]
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Hedgehog signaling pathway - Wikipedia. Available from: [Link]
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Video: Hedgehog Signaling Pathway. JoVE. (2021). Available from: [Link]
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taladegib - My Cancer Genome. Available from: [Link]
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Drugs target the Hedgehog cellular pathway to attack skin cancer. ecancer. (2016). Available from: [Link]
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Endeavor BioMedicines Doses First Patient in Phase 2 Clinical Trial of Taladegib (ENV-101) for Idiopathic Pulmonary Fibrosis; Appoints Chief Medical Officer. Endeavor BioMedicines. (2021). Available from: [Link]
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Lee, Y., & Lee, J. (2020). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 12(10), 2848. Available from: [Link]
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Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process. Semantic Scholar. Available from: [Link]
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Li, X., et al. (2018). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Molecular Cancer Therapeutics, 17(5), 987-997. Available from: [Link]
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A NanoBRET-based binding assay for Smoothened allows real time analysis of small-molecule ligand binding and distinction of two separate ligand binding sites for BODIPY-cyclopamine. bioRxiv. (2019). Available from: [Link]
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Wylensek, D., et al. (2020). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology, 97(1), 23-34. Available from: [Link]
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A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. ResearchGate. Available from: [Link]
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Weiss, G. J., et al. (2017). Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma. Clinical Cancer Research, 23(16), 4644-4652. Available from: [Link]
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Zhang, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1361-1365. Available from: [Link]
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Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(9), 1545-1551. Available from: [Link]
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Luchetti, G., et al. (2017). Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. Proceedings of the National Academy of Sciences, 114(52), E11179-E11188. Available from: [Link]
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Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(9), 1545-1551. Available from: [Link]
-
Hedgehog Signaling Protocols. ResearchGate. Available from: [Link]
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What are SMO antagonists and how do they work? (2024). Available from: [Link]
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GLI-luciferase reporter assays in HT29 cells under 2 different conditions. ResearchGate. Available from: [Link]
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Sun, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(9), 1545-1551. Available from: [Link]
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GLI Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. Available from: [Link]
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Fluorinated steroids do not bind to SMO cyclopamine binding sites. ResearchGate. Available from: [Link]
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Infante, P., et al. (2018). Synergistic inhibition of the Hedgehog pathway by newly designed Smo and Gli antagonists bearing the isoflavone scaffold. European Journal of Medicinal Chemistry, 157, 1083-1093. Available from: [Link]
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Castellone, M. D., et al. (2019). A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth. Cancers, 11(10), 1464. Available from: [Link]
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Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. CSH Protocols. Available from: [Link]
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Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PubMed. Available from: [Link]
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Figure 2. Optimization of compound competition binding assays. ResearchGate. Available from: [Link]
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Hedgehog signaling pathway. Cusabio. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Welcome to the technical support center for the synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your reaction yield and product purity.
Reaction Overview and Key Challenges
The synthesis of (S)-N-(1,emsp-dihydroxypentan-2-yl)benzamide involves the formation of an amide bond between the primary amine of (S)-2-amino-1,5-pentanediol and a benzoylating agent. While amide bond formation is a cornerstone of organic synthesis, particularly in drug discovery[1][2], the presence of two primary hydroxyl groups in the starting material introduces a significant challenge: chemoselectivity . The primary amine is a stronger nucleophile than the hydroxyl groups; however, under suboptimal conditions, competitive O-acylation can occur, leading to undesired ester byproducts and reduced yields of the target N-acylated compound.[3][4][5]
This guide will focus on strategies to maximize selective N-acylation and overcome common experimental hurdles.
Caption: General reaction scheme for the N-benzoylation of (S)-2-amino-1,5-pentanediol.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: Why is my reaction yield extremely low or non-existent?
A low or zero yield is a frequent problem that can usually be traced back to one of three primary causes:
-
Cause A: Protonation of the Starting Amine
-
Explanation: When using an acylating agent like benzoyl chloride, hydrochloric acid (HCl) is generated as a byproduct. Amines are basic and will be readily protonated by this acid to form an ammonium salt. This protonated form lacks the necessary lone pair of electrons on the nitrogen, rendering it non-nucleophilic and effectively halting the reaction.[6][7][8]
-
Solution: Always include a base in the reaction mixture to neutralize the acid byproduct as it forms. A tertiary amine base like triethylamine (Et₃N) or pyridine is commonly used. Typically, at least one equivalent of the base is required, with a slight excess often being beneficial.
-
-
Cause B: Inactive or Hydrolyzed Acylating Agent
-
Explanation: Acyl halides, particularly benzoyl chloride, are highly sensitive to moisture. If the reagent has been improperly stored or if the reaction is run under non-anhydrous conditions, the benzoyl chloride will hydrolyze to benzoic acid, which is unreactive under these conditions.[7]
-
Solution: Ensure that the benzoyl chloride is fresh or has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Use anhydrous solvents and perform the reaction under a nitrogen or argon atmosphere to prevent moisture from entering the system.
-
-
Cause C: Poor Solubility or Suboptimal Temperature
-
Explanation: If the reactants are not adequately dissolved in the chosen solvent, the reaction will be slow or incomplete.[7] Furthermore, while many N-acylations proceed well at room temperature, this specific reaction may require precise temperature control to balance reaction rate with selectivity.
-
Solution: Choose a solvent in which both the amino alcohol and the base are soluble, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). If the reaction is sluggish at 0°C or room temperature, gentle heating might be considered, but this must be done with caution as it can increase the risk of O-acylation (see Question 2). Always monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Question 2: My final product is impure and contains multiple spots on TLC. How can I avoid side products?
The primary impurity concern in this synthesis is the formation of O-acylated byproducts.
-
Explanation: The hydroxyl groups on the amino alcohol can also act as nucleophiles and react with the benzoylating agent. This leads to the formation of mono- or di-ester byproducts. This side reaction is more likely to occur under forcing conditions, such as high temperatures or with a large excess of the acylating agent.[3][4][5]
-
Solutions:
-
Control Stoichiometry: Use the benzoylating agent in a controlled manner. A slight excess, typically 1.05 to 1.2 equivalents, is often sufficient to drive the reaction to completion without promoting significant side reactions.[6]
-
Maintain Low Temperature: Perform the reaction at a reduced temperature. Starting the reaction at 0°C (ice bath) and allowing it to slowly warm to room temperature is a standard practice. The lower temperature slows the rate of O-acylation more than N-acylation, thus improving selectivity.
-
Slow Addition: Add the benzoyl chloride dropwise to the solution of the amino alcohol and base. This maintains a low instantaneous concentration of the highly reactive acylating agent, favoring reaction with the more nucleophilic amine.
-
Question 3: I'm having difficulty with the work-up and purification. What is the best procedure?
Effective purification is key to obtaining a high-purity product. A multi-step aqueous work-up is highly effective for removing common impurities.
-
Explanation: The crude reaction mixture contains the desired product, unreacted starting amine, the base used (e.g., triethylamine), and possibly benzoic acid (from hydrolysis). These can be separated based on their acidic or basic properties.
-
Recommended Purification Protocol:
-
Quench: After confirming reaction completion by TLC, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract: Extract the mixture with an organic solvent like DCM or Ethyl Acetate.
-
Acid Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate any remaining basic compounds, such as the starting (S)-2-amino-1,5-pentanediol and the triethylamine base, pulling them into the aqueous layer as their water-soluble salts.[6][8]
-
Base Wash: Next, wash the organic layer with a basic solution (e.g., saturated NaHCO₃). This will deprotonate any acidic impurities, primarily benzoic acid, converting it to sodium benzoate, which is soluble in the aqueous layer.
-
Brine Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Concentrate & Final Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. If impurities remain, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Caption: A troubleshooting flowchart for diagnosing low-yield issues.
Frequently Asked Questions (FAQs)
-
Q1: Which benzoylating agent is better: benzoyl chloride or benzoic acid?
-
A1: Benzoyl chloride is more reactive and does not require an activating agent, making the reaction straightforward. However, it is moisture-sensitive and generates HCl. Benzoic acid is stable but requires activation with a coupling agent (e.g., EDC, HATU, DCC).[1][2][9] Coupling reactions are often milder and can sometimes provide better yields with fewer side products, but they are more expensive and generate byproducts from the coupling agent that must be removed. For initial trials, the benzoyl chloride method (Schotten-Baumann) is often preferred for its simplicity.[10]
-
-
Q2: What is the best base to use for the Schotten-Baumann method?
-
A2: Tertiary amines like triethylamine (Et₃N) and pyridine are excellent choices. They are strong enough to act as acid scavengers but are not nucleophilic enough to compete with the starting amine. N,N-Diisopropylethylamine (DIPEA) is a bulkier, less nucleophilic base that can also be effective.[1][2] An aqueous base like sodium bicarbonate can also be used, though it may require a biphasic solvent system.[11]
-
-
Q3: Can a catalyst be used to improve the reaction rate?
-
A3: Yes, for N-acylation reactions that are sluggish, a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can be added.[8] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, significantly accelerating the reaction. However, use it judiciously as it can also catalyze O-acylation if not properly controlled.
-
-
Q4: How can I best monitor the reaction progress?
-
A4: Thin Layer Chromatography (TLC) is the most effective method.[7] Spot the reaction mixture alongside your starting amine on a silica gel plate. The product, being an amide, will typically have a different Rf value than the more polar starting amino alcohol. The disappearance of the starting material spot is a good indicator of reaction completion.
-
Optimized Experimental Protocols
Protocol 1: Selective N-Benzoylation using Benzoyl Chloride
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-2-amino-1,5-pentanediol (1.0 eq.) and dissolve it in anhydrous Dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0°C in an ice-water bath.
-
Acylation: While stirring, add benzoyl chloride (1.1 eq.) dropwise to the cold solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting amine using TLC (e.g., with a mobile phase of 10% Methanol in DCM).
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
Protocol 2: Amide Coupling with Benzoic Acid and HATU
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.1 eq.) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.1 eq.) in anhydrous DMF.[1][2]
-
Activation: Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Base & Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture, followed by a solution of (S)-2-amino-1,5-pentanediol (1.0 eq.) in a small amount of DMF.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Dilute the reaction mixture with Ethyl Acetate and follow the purification steps (acid wash, base wash, etc.) as described in Protocol 1. The urea byproduct from HATU is water-soluble and will be removed during the aqueous washes.
Comparative Data Summary
| Parameter | Method 1: Benzoyl Chloride | Method 2: Coupling Agent (HATU) |
| Acylating Agent | Benzoyl Chloride | Benzoic Acid |
| Reagent Cost | Lower | Higher |
| Reactivity | High, very fast reaction | Moderate, controlled reaction |
| Byproducts | HCl (neutralized by base) | Water, HATU-derived urea (water-soluble) |
| Key Advantage | Simplicity, speed, low cost | Mild conditions, high yields, good for sensitive substrates |
| Key Disadvantage | Moisture sensitive, can be harsh | Higher cost, requires removal of coupling byproducts |
| Typical Base | Triethylamine, Pyridine | DIPEA, a non-nucleophilic base |
References
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
ACS Publications. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. [Link]
-
National Institutes of Health (NIH). (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
European Patent Office. (1998). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. [Link]
-
ResearchGate. (2022). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]
-
National Institutes of Health (NIH). (n.d.). (2s)-2-Aminopentane-1,5-diol. [Link]
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PubMed. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
J-STAGE. (n.d.). Synthesis and configurational analysis of 2-Amino-1, 3-cyclohexanediol. [Link]
-
Organic Syntheses. (n.d.). 1,5-pentanediol. [Link]
- Google Patents. (1997).
- Google Patents. (1993).
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DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]
-
ACS Publications. (1944). BENZOYLATION OF AMINO ACIDS. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]
-
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Aminopentane-1,5-diol. [Link]
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Technical Support Center: Overcoming Solubility Issues of Benzamides in Aqueous Solutions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with benzamide derivatives in aqueous solutions. This resource is designed to provide not only practical troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding benzamide solubility.
Q1: Why do many of my benzamide compounds exhibit poor aqueous solubility?
The limited aqueous solubility of many benzamides is often attributable to their molecular structure. The presence of aromatic rings contributes to the molecule's hydrophobicity and planarity, which can favor strong crystal lattice structures that are difficult for water molecules to disrupt. While the amide group can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor interaction with water.[1][2]
Q2: I'm seeing my benzamide precipitate when I dilute my DMSO stock into an aqueous buffer. What's happening and what can I do?
This is a very common phenomenon known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the benzamide in the final aqueous solution exceeds its thermodynamic solubility limit in that specific medium. DMSO is a strong organic solvent that can dissolve a high concentration of your compound, but this doesn't guarantee its solubility in a predominantly aqueous environment.
To address this, you can try several approaches:
-
Lower the final concentration: If your assay allows, reducing the final concentration of the benzamide might keep it below its solubility limit.[3]
-
Adjust the co-solvent percentage: A slight, careful increase in the final DMSO concentration (e.g., from 0.5% to 1%) may be sufficient, but be mindful of potential off-target effects of the solvent on your experimental system.[3]
-
Employ solubility enhancers: Consider incorporating excipients like cyclodextrins or surfactants into your aqueous buffer to improve the compound's solubility.[3]
Q3: Can I simply heat the solution to dissolve my benzamide?
Gentle heating can increase the rate of dissolution for many compounds. However, this should be done with caution. It is crucial to ensure the thermal stability of your specific benzamide derivative and any other components in your assay. Also, be aware that cooling the solution back to your experimental temperature may result in the compound precipitating out if the solution becomes supersaturated.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
When faced with a benzamide that won't dissolve, a systematic approach is key. The following workflow provides a logical progression of techniques to try, from the simplest to the more complex.
Caption: A decision-making workflow for troubleshooting benzamide solubility.
Method 1: pH Adjustment
For benzamides with ionizable groups, modifying the pH of the aqueous solution can dramatically increase solubility.[1][4] The principle behind this is that the ionized (salt) form of a compound is generally more water-soluble than the neutral form.
-
For acidic benzamides: Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble anionic species.
-
For basic benzamides: Decreasing the pH below the pKa will protonate it, creating a more soluble cationic species.[3]
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to 10).
-
Add excess compound: Add an excess amount of your solid benzamide to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.[5]
-
Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully take a sample of the supernatant, dilute it appropriately, and determine the concentration of the dissolved benzamide using a suitable analytical method like HPLC or UV-Vis spectroscopy.[5][6]
-
Plot the data: Plot solubility versus pH to determine the optimal pH range for your compound.
Method 2: Co-solvency
Co-solvency involves adding a water-miscible organic solvent to your aqueous solution to increase the solubility of a non-polar compound.[1] These co-solvents reduce the polarity of the water, making it a more favorable environment for the hydrophobic benzamide.
Commonly used co-solvents in research and pharmaceutical development include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Data Presentation: Illustrative Solubility of Benzamide in Different Solvents
| Solvent | Qualitative Solubility |
| Water | Sparingly soluble[5] |
| Methanol | Soluble[5][7] |
| Ethanol | Sparingly soluble[5] |
| Acetone | Sparingly soluble[5] |
| Chloroform | Slightly soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble[5] |
Note: This table provides a general illustration. The actual solubility will vary for different benzamide derivatives.
Method 3: Use of Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[8][9] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble benzamides can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the bulk aqueous phase.[1]
Commonly used surfactants include:
-
Non-ionic: Polysorbates (Tween® series), Poloxamers
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
Method 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can form inclusion complexes with poorly soluble drugs, like benzamides, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin's cavity.[11][12][] This complex is then readily dissolved in water.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[1][11]
Experimental Protocol: Preparation of a Benzamide-Cyclodextrin Complex (Kneading Method)
-
Create a paste: In a mortar, add a small amount of water to a pre-weighed amount of HP-β-CD to form a paste.
-
Add the benzamide: Gradually add your benzamide compound to the paste.
-
Knead: Continuously knead the mixture for 30-60 minutes.
-
Dry: Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Process: Pulverize the dried complex and pass it through a sieve to obtain a fine, uniform powder.[1]
Method 5: Advanced Formulation Strategies
If the above methods are insufficient, more advanced techniques, often used in drug development, can be considered.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1][14][15] When this solid dispersion is introduced to an aqueous environment, the polymer dissolves, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate and solubility.[16][17] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[16][18]
-
Prodrug Approach: This is a chemical modification strategy where a hydrophilic promoiety is attached to the benzamide molecule.[19] This new molecule (the prodrug) is more water-soluble.[20][21] Once administered or in the experimental system, the promoiety is cleaved by enzymes or chemical hydrolysis, releasing the active parent benzamide.[22][23]
Concluding Remarks
Overcoming the solubility challenges of benzamides is a multi-faceted process that often requires a systematic and informed approach. By understanding the physicochemical properties of your specific compound and applying the principles outlined in this guide, you can effectively enhance the aqueous solubility of your benzamides, leading to more reliable and reproducible experimental results.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
- Fujikawa, M., et al. (2005). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. ACS Publications.
- Benchchem. (n.d.). Application Notes and Protocols: Solubility of Benzamide, 2,2'-dithiobis[N-methyl-] .
- Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
- Na, B., et al. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. ACS Publications.
- MDPI. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- ResearchGate. (n.d.). Benzamide and carboxamide prodrugs of PC190723.
- Patel, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Wairkar, S., & Gaud, R. S. (2013). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. International Journal of Research in Pharmaceutical and Biomedical Sciences.
- Kumar, I. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate.
- Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility.
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- PubMed. (2001). Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Dias, A. M. A., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Popescu, M.-I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy.
- de Oliveira, R. S., et al. (2019). Is prodrug design an approach to increase water solubility? PubMed.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Zhang, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH.
- DrugPatentWatch. (2025). Overcoming Formulation Challenges in Generic Drug Development.
- Al-Ghananeem, A. M., & Malkawi, M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility.
- PubMed. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides.
- ResearchGate. (2025). Study of pH-dependent drugs solubility in water.
- PubMed. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.
- Pharma Excipients. (2015). Challenges and Opportunities in Oral Formulation Development.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 4-chloro-N-(4-morpholinyl)benzamide.
- ResearchGate. (2025). Chapter 7: Application of Surfactants in Micellar Systems.
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Technical Support Center: Optimization of Reaction Conditions for Selective N-Acylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for N-acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing selective N-acylation reactions. Amide bond formation is a cornerstone of modern chemistry, yet achieving high selectivity and yield, especially in complex molecules, presents persistent challenges. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate reliably.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during N-acylation experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing validated solutions.
Q1: Why is the yield of my N-acylation reaction unexpectedly low or non-existent?
A low or failed reaction is a frequent issue stemming from several core factors. A systematic diagnosis is key to resolving the problem.
-
Potential Cause 1: Deactivated Amine (Nucleophile). The lone pair of electrons on the nitrogen atom is essential for attacking the acylating agent.[1] If the reaction medium becomes too acidic, the amine will be protonated, forming a non-nucleophilic ammonium salt and halting the reaction.[2][3][4] This is especially common when using acyl halides or anhydrides, which generate acidic byproducts.[3]
-
Solution: Add a suitable base (e.g., pyridine, triethylamine, sodium acetate) to the reaction mixture. The base neutralizes the acid byproduct, regenerating the free amine and allowing the acylation to proceed.[1][3] Ensure the base is present in at least a stoichiometric amount relative to the acid generated.
-
-
Potential Cause 2: Hydrolyzed or Degraded Acylating Agent. Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture and can be readily hydrolyzed, reducing their effective concentration.[2]
-
Potential Cause 3: Poor Solubility. If the reactants are not adequately dissolved in the chosen solvent, the reaction rate will be severely limited, leading to an incomplete reaction.[2]
-
Solution: Select a solvent in which both the amine substrate and the acylating agent are soluble. Common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often effective.[3] Gentle heating may improve solubility and reaction rate, but must be monitored to avoid side reactions.[1]
-
-
Potential Cause 4: Insufficient Reactivity. Some amines, particularly aromatic amines, are less nucleophilic than their aliphatic counterparts and may require more forcing conditions to react completely.[2] Similarly, sterically hindered amines or carboxylic acids can physically block the reaction, leading to slow or incomplete coupling.[4]
-
Solution: For sluggish reactions, consider switching to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride).[3] Alternatively, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction rate.[2][3] For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[1]
-
Q2: My reaction is producing O-acylated byproducts. How can I improve N-acylation selectivity?
Achieving chemoselectivity in molecules with multiple nucleophilic groups (e.g., amino alcohols) is a classic challenge. The relative nucleophilicity of the amine and hydroxyl groups is the determining factor.
-
Underlying Principle: The nitrogen of a primary or secondary amine is generally more nucleophilic than the oxygen of a hydroxyl group. Therefore, under neutral or basic conditions, N-acylation is kinetically favored.[5] The key to selectivity is controlling the reaction conditions to exploit this inherent reactivity difference.
-
Strategy 1: Control the pH.
-
For N-Acylation (Basic/Neutral Conditions): Run the reaction in the presence of a non-nucleophilic base like triethylamine or pyridine.[5] The base ensures the amine remains deprotonated and highly nucleophilic, while the hydroxyl group is less competitive. Using a phosphate buffer to maintain neutral conditions can also be highly effective for selective N-acylation.[6]
-
For O-Acylation (Acidic Conditions): To selectively acylate the hydroxyl group, the amine can be "masked" by running the reaction under acidic conditions.[5][6] The addition of an acid (e.g., HCl) protonates the amine, rendering it non-nucleophilic and directing the acylation to the hydroxyl group.[5]
-
-
Strategy 2: Choice of Acylating Agent and Catalyst.
-
Strategy 3: Use of Protecting Groups.
Q3: I'm observing diacylation of my primary amine. How can I prevent this?
Diacylation occurs when the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent. This is more common with highly reactive acylating agents and deactivated anilines.[12]
-
Potential Cause 1: Excess Acylating Agent. Using a large excess of the acylating agent can drive the reaction towards the diacylated product.[1]
-
Solution: Employ careful stoichiometric control, using only a slight excess (1.0-1.1 equivalents) of the acylating agent.[3] Add the acylating agent dropwise at a low temperature to maintain control over the reaction.
-
-
Potential Cause 2: Strong Base. A strong base can deprotonate the mono-acylated product, forming an anion that is susceptible to a second acylation.[12]
-
Solution: Switch to a weaker base. For example, if triethylamine is causing diacylation, consider using pyridine or N-methyl morpholine.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right acylating agent?
The choice depends on the reactivity of your amine and the desired reaction conditions.
-
Acyl Halides (e.g., Acetyl Chloride): Highly reactive, often used for less nucleophilic amines. They produce HCl as a byproduct, necessitating the use of a base.[3][13] Their high reactivity can sometimes lead to side reactions like diacylation or intense background reactions.[14][15]
-
Acid Anhydrides (e.g., Acetic Anhydride): Very common, moderately reactive, and generally cleaner than acyl halides. They produce a carboxylic acid byproduct, which also requires a base.[2][3]
-
Carboxylic Acids: The least reactive and require an activating or "coupling" agent (e.g., DCC, EDC, HATU) to proceed.[3][4] This method is central to peptide synthesis and is useful when the corresponding acyl halide or anhydride is unavailable or unstable.[16]
Q2: What is the role of the base and how do I select one?
The primary role of the base is to neutralize the acidic byproduct generated during the reaction, which prevents the protonation and deactivation of the amine nucleophile.[1][3]
-
Tertiary Amines (e.g., Triethylamine (Et3N), Pyridine, DIPEA): These are common, non-nucleophilic organic bases. Pyridine is less basic than Et3N and can sometimes help avoid side reactions like diacylation.[12]
-
Inorganic Bases (e.g., NaHCO₃, NaOAc): Can be used in aqueous or biphasic systems. Sodium acetate is a classic choice for acylations with acetic anhydride.[1]
-
Catalytic Bases (e.g., DMAP): 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst used in small (catalytic) amounts alongside a stoichiometric base like Et3N. It dramatically increases the reaction rate by forming a highly reactive acylpyridinium intermediate.[2][3]
Q3: How does solvent choice impact the reaction?
The solvent is critical for ensuring reactants are dissolved, but it can also influence reaction rate and selectivity.[2][17]
-
Aprotic Solvents: Dichloromethane (DCM), Chloroform, Acetonitrile, and Tetrahydrofuran (THF) are commonly used as they do not interfere with the reaction.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can dissolve a wider range of substrates and can sometimes accelerate reactions. However, they can be difficult to remove and may lead to lower regioselectivity in some cases.[17]
-
Protic Solvents: Protic solvents like alcohols are generally avoided as they can react with the acylating agent. However, water can be used as a solvent in certain eco-friendly protocols, often with specific reagents or under buffered conditions.[6][18][19]
Q4: Are protecting groups always necessary for polyfunctional molecules?
Not always, but they are a powerful tool when chemoselectivity cannot be achieved by controlling reaction conditions.[10] The goal of modern synthesis is to minimize protecting group steps. However, for complex molecules with multiple, similarly reactive sites, a protecting group strategy ensures a clean, predictable outcome.[11][20] For example, protecting a hydroxyl or thiol group is a standard way to ensure selective N-acylation.[11]
Section 3: Data Summaries & Visualizations
Data Presentation
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | General Structure | Reactivity | Byproduct | Common Applications & Remarks |
|---|---|---|---|---|
| Acyl Chloride | R-CO-Cl | Very High | HCl | Used for unreactive amines; can be aggressive, leading to side products.[3][21] |
| Acid Anhydride | (R-CO)₂O | High | R-COOH | General purpose; cleaner and easier to handle than acyl chlorides.[2][3] |
| Carboxylic Acid | R-COOH | Low | H₂O | Requires a coupling agent (e.g., HATU, DCC); mild conditions, essential for peptide synthesis.[4][16] |
| Active Ester | R-CO-OR' | Moderate | R'-OH | N-Hydroxysuccinimide (NHS) esters are common for bioconjugation, targeting primary amines.[22][23] |
| Thioacid | R-CO-SH | Moderate | H₂S | Can offer high chemoselectivity for N-acylation in the presence of -OH groups.[9] |
Table 2: Guide to Solvent and Base Selection for N-Acylation
| Solvent Type | Examples | Typical Use Case | Base Compatibility | Considerations |
|---|---|---|---|---|
| Aprotic (Non-polar) | DCM, THF, Toluene | General purpose N-acylation. Good for solubility of many organic compounds.[3] | Et₃N, Pyridine, DIPEA | Standard choice for most reactions. Ensure anhydrous conditions.[2] |
| Aprotic (Polar) | DMF, Acetonitrile | When higher solubility is needed; can accelerate reaction rates. | Et₃N, Pyridine, DIPEA | Can be difficult to remove; may affect selectivity.[17] |
| Protic | Water, Ethanol | "Green" chemistry protocols; Schotten-Baumann reactions. | Inorganic bases (NaOH, NaHCO₃), Buffers | Limited to specific substrates and acylating agents that are stable to hydrolysis.[6][18] |
Visualizations
Diagram 1: General Mechanism of N-Acylation This diagram illustrates the fundamental nucleophilic acyl substitution mechanism using an acyl chloride.
Caption: A systematic workflow for troubleshooting low-yield N-acylation reactions.
Diagram 3: Strategy Flowchart for N- vs. O-Acylation Selectivity A guide for choosing conditions to selectively acylate either nitrogen or oxygen in a bifunctional molecule like an amino alcohol.
Caption: Strategic decision-making for achieving chemoselective N- or O-acylation.
Section 4: Experimental Protocols
Protocol 1: Chemoselective N-Acylation of an Amino Alcohol under Basic Conditions
This protocol is a general procedure for the selective acylation of a primary or secondary amine in the presence of a hydroxyl group. [5]
-
Preparation: Dissolve the amino alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated product. Purify by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Amide Coupling using a Carboxylic Acid and HATU
This protocol is suitable for coupling a carboxylic acid with an amine when an acyl chloride or anhydride is not used. [4]
-
Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM. Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify as necessary.
References
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-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. Available at: [Link]
- optimizing reaction conditions for N-acylation of p-toluidine. BenchChem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
-
Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Available at: [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]
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Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. Available at: [Link]
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Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl... ResearchGate. Available at: [Link]
-
Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry. Available at: [Link]
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Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Publications. Available at: [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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A detailed study on the effect of different solvents and bases... ResearchGate. Available at: [Link]
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Why did my amide syntesis does not work? ResearchGate. Available at: [Link]
-
Thioacids mediated selective and mild N-acylation of amines. Semantic Scholar. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
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Difference Between O Acylation and N Acylation. Available at: [Link]
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N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. Available at: [Link]
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Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. Available at: [Link]
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The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. Available at: [Link]
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Selective acylation of primary amines in peptides and proteins. University of Groningen Research Portal. Available at: [Link]
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Effect of solvent on the acylation reaction. ResearchGate. Available at: [Link]
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Protecting Group Strategies in Carbohydrate Chemistry. SciSpace. Available at: [Link]
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Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. National Institutes of Health (NIH). Available at: [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]
-
Experimental conversions of N-acylation and O-acylation with and without CO2 protection. ResearchGate. Available at: [Link]
-
Chemoselective Acylation of Nucleosides. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Amides. Jack Westin. Available at: [Link]
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Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses. ResearchGate. Available at: [Link]
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amide coupling help. Reddit. Available at: [Link]
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the preparation of amides. Chemguide. Available at: [Link]
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Nα Selective Acetylation of Peptides. National Institutes of Health (NIH). Available at: [Link]
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Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer. National Institutes of Health (NIH). Available at: [Link]
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Solvent effects. Wikipedia. Available at: [Link]
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Identifying and minimizing byproducts in benzamide synthesis
An In-Depth Guide to Benzamide Synthesis: Troubleshooting and Minimizing Byproduct Formation
Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and minimizing byproducts in benzamide synthesis. As Senior Application Scientists, we combine deep mechanistic understanding with field-proven experience to help you optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding benzamide synthesis, focusing on the formation and mitigation of impurities.
Q1: What are the most common industrial and laboratory methods for synthesizing benzamide?
A1: Benzamide is typically synthesized via several key routes:
-
From Benzoyl Chloride: This is a widely used and robust method, often performed under Schotten-Baumann conditions, which involves reacting benzoyl chloride with an amine source like ammonia.[1][2] The reaction is a nucleophilic acyl substitution, typically conducted in a biphasic system with a base to neutralize the HCl byproduct.[3][4]
-
From Benzoic Acid: This route requires the activation of the carboxylic acid. One common approach is to convert benzoic acid into a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) before reacting it with ammonia.[1][5] Another method involves direct condensation with an amine using a coupling agent.[2] A less common but greener approach uses boric acid as a catalyst for the reaction between benzoic acid and urea at high temperatures.[6]
-
From Benzonitrile: The hydrolysis of benzonitrile, either under acidic or basic conditions, is another effective method to produce benzamide.[1][7]
Q2: What are the most common byproducts encountered in benzamide synthesis, and how are they formed?
A2: Byproduct formation is a primary challenge in achieving high purity and yield. The most frequent impurities include:
-
Benzoic Acid: This is arguably the most common byproduct, especially when using benzoyl chloride. It forms from the hydrolysis of unreacted benzoyl chloride in the presence of water.[8][9] It can also result from the hydrolysis of the benzamide product itself under harsh acidic or basic workup conditions.[1][10]
-
N-Benzoylbenzamide (Diacylated Byproduct): This impurity can form if a newly formed benzamide molecule acts as a nucleophile and attacks another molecule of benzoyl chloride.[1] This is more likely to occur if reaction conditions are not well-controlled, such as with the use of a strong base or at high temperatures.[1][11]
-
Unreacted Starting Materials: Incomplete reactions can leave residual benzoyl chloride, benzoic acid, or the starting amine in the final product mixture.[1][12]
-
Ammonium Chloride: When ammonia is used as the amine source, it reacts with the hydrochloric acid generated from the benzoyl chloride reaction to form ammonium chloride salt.[1]
Q3: How can I effectively purify my crude benzamide product?
A3: Recrystallization is the most common and effective method for purifying crude benzamide.[1] The choice of solvent is critical, with hot water being a frequently used and suitable option due to benzamide's higher solubility in hot water compared to cold water.[8] For more complex mixtures or thermally sensitive compounds, flash chromatography may be necessary.[8]
Q4: What analytical techniques are best for identifying and quantifying impurities in my benzamide sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying non-volatile impurities like benzoic acid and N-benzoylbenzamide.[8][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying and quantifying volatile and semi-volatile impurities.[8][13]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These spectroscopic methods are invaluable for the structural elucidation of unknown impurities.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving specific problems encountered during benzamide synthesis.
Issue 1: Low Yield and Significant Contamination with Benzoic Acid
-
Causality: This issue almost always points to the hydrolysis of the highly reactive benzoyl chloride starting material.[8] Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards amination under these conditions.[14] The reaction of benzoyl chloride with ammonia is also exothermic, and poor temperature control can accelerate side reactions.[8]
-
Self-Validating Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents.[8]
-
Use High-Quality Reagents: Use a fresh bottle or freshly distilled benzoyl chloride to minimize pre-existing benzoic acid from degradation during storage.[8]
-
Control Temperature: The reaction is exothermic.[15] Cool the reaction mixture (e.g., in an ice bath) during the addition of benzoyl chloride to control the reaction rate and minimize side reactions. A temperature below 40°C is recommended.[8]
-
Post-Synthesis Purification: If benzoic acid is still present, it can be removed by washing the crude product or an organic extract with a mild base, such as a sodium bicarbonate solution, which will convert the acidic benzoic acid into its water-soluble salt.[8]
-
Issue 2: The Product Forms as an Oil Instead of a Solid Precipitate
-
Causality: The formation of an oil, or "oiling out," can be caused by the presence of impurities that depress the melting point of the product or by the formation of a low-melting eutectic mixture.[14]
-
Self-Validating Solutions:
-
Induce Crystallization: Use a glass rod to scratch the inside of the flask below the liquid surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]
-
Seed the Solution: If available, add a single, pure crystal of benzamide to the solution. This "seed crystal" will act as a template for crystallization.[14]
-
Isolate and Re-purify: If crystallization cannot be induced, isolate the oil by extraction with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and attempt recrystallization from a different solvent system (e.g., ethanol/water).[14]
-
Issue 3: Formation of N-Benzoylbenzamide Impurity
-
Causality: This diacylated byproduct forms when the desired benzamide product is acylated a second time. This side reaction is favored when the concentration of benzoyl chloride is high relative to the amine.[8]
-
Self-Validating Solutions:
-
Control Stoichiometry: Carefully control the molar ratios of the reactants. Avoid using a large excess of benzoyl chloride.[8]
-
Slow Reagent Addition: Add the benzoyl chloride slowly and dropwise to the amine solution.[8] This maintains a low instantaneous concentration of the acylating agent, which disfavors the second acylation of the newly formed benzamide.[8]
-
Optimize Base Choice: When using primary or secondary amines, the choice of base is important. A non-nucleophilic base is often preferred to avoid competing reactions.[8]
-
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Common Cause(s) | Formation Mechanism | Minimization & Troubleshooting Strategies |
| Benzoic Acid | Presence of water in reagents/solvents; high reaction temperature. | Hydrolysis of benzoyl chloride.[8][9] | Use anhydrous conditions; control temperature below 40°C; wash crude product with dilute base (e.g., NaHCO₃).[8] |
| N-Benzoylbenzamide | High local concentration of benzoyl chloride; excess benzoyl chloride. | Second acylation of the benzamide product.[1] | Slow, dropwise addition of benzoyl chloride; precise control of stoichiometry.[8] |
| Unreacted Starting Materials | Insufficient reaction time; poor mixing; incorrect temperature. | Incomplete reaction conversion.[1][8] | Increase reaction time; ensure vigorous stirring, especially in biphasic systems; optimize temperature.[8] |
| Ammonium Chloride | Use of ammonia as the amine source. | Acid-base reaction between HCl byproduct and ammonia.[1] | Wash the crude solid product thoroughly with cold water to dissolve and remove the salt.[2] |
Visualizations and Workflows
Troubleshooting Flowchart for Benzamide Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues during benzamide synthesis.
Caption: Byproduct formation pathways in benzamide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions) [2][8]
-
Objective: To synthesize benzamide from benzoyl chloride and aqueous ammonia.
-
Methodology:
-
In a fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask. Cool the flask in an ice bath.
-
Slowly, and in small portions, add 2 mL of benzoyl chloride to the cold ammonia solution. Stopper and shake the flask vigorously after each addition. The reaction is exothermic; ensure the flask remains cool.
-
After the addition is complete, continue to shake the mixture vigorously for an additional 15 minutes. The smell of benzoyl chloride should disappear, and a white solid (crude benzamide) will precipitate. [14] 4. Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold water to remove soluble byproducts like ammonium chloride.
-
Proceed to Protocol 3 for purification.
-
Protocol 2: Synthesis of Benzamide from Benzoic Acid via Thionyl Chloride [1]
-
Objective: To synthesize benzamide from benzoic acid by first converting it to benzoyl chloride.
-
Methodology:
-
Caution: This procedure should be performed in a well-ventilated fume hood as it releases acidic gases (SO₂ and HCl).
-
Place benzoic acid in a dry round-bottom flask. Add thionyl chloride (SOCl₂) in excess.
-
Gently reflux the mixture until the evolution of gas ceases. This indicates the conversion to benzoyl chloride is complete.
-
Carefully remove the excess thionyl chloride by distillation.
-
In a separate flask, prepare a solution of aqueous ammonia and cool it in an ice bath.
-
Slowly add the crude benzoyl chloride from step 4 to the cold ammonia solution with vigorous stirring.
-
Isolate the precipitated benzamide by vacuum filtration, wash with cold water, and proceed to Protocol 3 for purification.
-
Protocol 3: Purification of Crude Benzamide by Recrystallization [1]
-
Objective: To purify crude benzamide by removing impurities.
-
Methodology:
-
Transfer the crude benzamide solid to a beaker or Erlenmeyer flask.
-
Add a minimum amount of hot water to the solid and heat the mixture until the benzamide completely dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution should be hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Pure benzamide crystals will begin to form.
-
To maximize crystal formation, place the flask in an ice bath once it has reached room temperature.
-
Collect the pure benzamide crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Dry the crystals thoroughly to obtain the final, purified product.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- askIITians. (2025).
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
- BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples.
- Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- BenchChem. (n.d.).
- ResearchGate. (n.d.).
- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH.
- BenchChem. (n.d.). An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-.
- Tom's Lab via YouTube. (2021). Synthesis of Benzamide.
- BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- BenchChem. (2025).
- A practical handbook for pharmaceutical chemistry. (n.d.).
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
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- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
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- 9. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 10. noblesciencepress.org [noblesciencepress.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. globalconference.info [globalconference.info]
Stability testing of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide under various conditions
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. The unique structure of this molecule, featuring a benzamide core, a secondary amide linkage, and both primary and secondary alcohol functionalities, presents a distinct stability profile. Understanding its behavior under various stress conditions is paramount for developing robust formulations, establishing appropriate storage conditions, and ensuring regulatory compliance. This document offers troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability assessment.
Part 1: Understanding the Molecule's Stability Profile
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide possesses several functional groups susceptible to degradation. A proactive approach to stability testing involves anticipating these potential liabilities.
-
Amide Bond: The central amide linkage is a primary site for hydrolytic cleavage under both acidic and basic conditions.[1][2]
-
Hydroxyl Groups: The primary and secondary alcohol groups are susceptible to oxidation.[3][4][5][6]
-
Aromatic Ring: The benzene ring, while generally stable, can be involved in photolytic degradation pathways.
The interplay of these groups dictates the molecule's overall stability. For instance, degradation products from one pathway may influence the rate or nature of degradation in another.
Part 2: Troubleshooting Common Issues in Stability Studies
This section addresses specific challenges that may arise during the stability testing of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, providing actionable solutions.
Hydrolytic Instability: Unexpectedly High Degradation
Question: My forced hydrolysis studies show over 30% degradation of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in both acidic and basic conditions, exceeding the recommended 5-20% range.[7] How can I achieve the target degradation?
Answer:
Rapid degradation via amide hydrolysis is a known characteristic of benzamide derivatives.[1][2] The high degradation percentage suggests the stress conditions are too harsh. To bring the degradation within the target range, consider the following adjustments:
-
Reduce Molarity of Acid/Base: Instead of 0.1 M HCl or 0.1 M NaOH, start with 0.01 M solutions. The rate of amide hydrolysis is dependent on the concentration of the hydronium or hydroxide ions.[8]
-
Lower the Temperature: Perform the study at room temperature (25°C) or even refrigerated conditions (2-8°C) instead of elevated temperatures (e.g., 60°C). Temperature significantly accelerates the hydrolysis rate.[9]
-
Decrease Exposure Time: Shorten the duration of the study. Take time points at earlier intervals (e.g., 2, 4, 8, and 12 hours) to capture the desired degradation level.
Workflow for Optimizing Hydrolytic Stress Conditions:
Caption: Optimization workflow for hydrolytic forced degradation studies.
Oxidative Degradation: Complex Chromatograms and Multiple Degradants
Question: After exposing (S)-N-(1,5-dihydroxypentan-2-yl)benzamide to hydrogen peroxide, my HPLC chromatogram shows multiple, poorly resolved peaks. What could be causing this, and how can I simplify the analysis?
Answer:
The presence of both primary and secondary alcohols makes the molecule susceptible to various oxidation products.[3][4] The secondary alcohol can oxidize to a ketone, and the primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid.[5][6] This can result in a complex mixture of degradants.
-
Time-Sensitive Nature of Oxidation: Oxidation with hydrogen peroxide can be rapid.[7] It is crucial to quench the reaction at precise time points to get a clear picture of the degradation pathway.
-
Stepwise Oxidation: You are likely observing a mixture of the ketone, aldehyde, and carboxylic acid derivatives.
-
Analytical Method Optimization: Your current HPLC method may not be suitable for separating these closely related and polar compounds.
Troubleshooting Steps:
-
Control the Reaction: Use a lower concentration of H₂O₂ (e.g., 3%) and conduct the experiment at room temperature for a shorter duration (e.g., sampling at 1, 3, 6, and 12 hours).[7]
-
Optimize HPLC Method:
-
Column Selection: For separating polar analytes, consider using a column with a polar-embedded phase (e.g., Aqua, Hydro, AQ columns).[10] These columns are designed to work well with highly aqueous mobile phases and can improve the retention and resolution of polar compounds.[10][11][12]
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.
-
pH of Mobile Phase: Adjusting the pH of the mobile phase can alter the ionization state of the carboxylic acid degradant, significantly impacting its retention time and peak shape.
-
Photostability Issues: Color Change and Irreproducible Results
Question: Upon exposure to light as per ICH Q1B guidelines, my solid sample of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide develops a slight yellow tint, but the HPLC analysis shows minimal degradation. How should I interpret this?
Answer:
A change in physical appearance, such as color, is a valid indicator of instability, even if the parent peak in the HPLC remains largely unchanged.[13] This suggests the formation of chromophoric degradants at levels below the detection limit of your current analytical method or that the degradants are not being properly detected.
-
Forced Degradation vs. Confirmatory Studies: The purpose of forced degradation is to intentionally degrade the sample to develop and validate the analytical method.[14] Confirmatory studies then assess the actual stability in specific packaging.
-
Wavelength of Detection: The newly formed impurities may not absorb at the same wavelength as the parent compound.
Recommendations:
-
Photodiode Array (PDA) Detector: Use a PDA detector during HPLC analysis to screen for impurities across a wide range of UV-Vis wavelengths. This can help identify degradants that are not visible at the monitoring wavelength of the parent compound.
-
Examine the Exposed Drug Product: As per ICH Q1B, testing should be done on the drug substance itself.[14][15] If instability is observed, further tests on the drug product in its immediate and marketing packs are necessary to determine if the packaging provides adequate protection.[13][14]
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide?
A1: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to yield benzoic acid and (S)-2-aminopentane-1,5-diol.[1] This is expected under both acidic and basic conditions.
-
Oxidation: Oxidation of the primary and/or secondary alcohol groups. The secondary alcohol would yield a ketone, while the primary alcohol could form an aldehyde or a carboxylic acid.[3][4]
Potential Degradation Pathways:
Caption: Predicted primary degradation pathways for the molecule.
Q2: What are the ideal starting conditions for a forced degradation study on this molecule?
A2: A good starting point, based on ICH guidelines, is summarized in the table below.[7][16][17] The goal is to achieve 5-20% degradation.[7] These conditions may need to be optimized based on initial results.
| Stress Condition | Recommended Starting Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Amide Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Amide Hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 12 hours | Alcohol Oxidation |
| Thermal | 80°C for 48 hours (solid state) | General Decomposition |
| Photostability | ICH Q1B conditions: ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Photolytic Cleavage/Rearrangement |
Q3: I am having trouble with peak tailing for the parent compound in my HPLC analysis. What could be the cause?
A3: Peak tailing for a polar, amine-containing molecule like this is often due to interactions with residual silanols on the HPLC column packing material.[11]
-
Use a High-Quality, Base-Deactivated Column: Modern C18 columns with end-capping are designed to minimize these interactions.
-
Adjust Mobile Phase pH: If the mobile phase pH is close to the pKa of the secondary amine, you can get mixed ionization states, leading to poor peak shape. Adjusting the pH to be at least 2 units away from the pKa can help. For an amine, a lower pH (e.g., pH 3) will ensure it is fully protonated and interacts less with the stationary phase.
-
Use a Polar-Embedded Column: As mentioned earlier, these columns are less prone to issues with polar analytes.[10]
Q4: Should I be concerned about the thermal stability of this compound in the solid state?
A4: Yes, while solid-state degradation is typically slower, the presence of hydroxyl and amide groups can lead to degradation at elevated temperatures.[18][19] Thermal stress can induce dehydration, cyclization, or other complex degradation pathways. It is essential to conduct thermal stress studies as part of the forced degradation package to understand the molecule's intrinsic thermal liability.[17]
Part 4: Experimental Protocols
Protocol: Forced Hydrolysis Study
-
Preparation: Prepare a 1 mg/mL solution of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide in a 50:50 mixture of acetonitrile and water.
-
Stress Application:
-
Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Incubation: Place all samples in a water bath at 60°C.
-
Time-Point Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Immediately neutralize the acid samples with an equivalent amount of base, and the base samples with an equivalent amount of acid.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol: HPLC Method for Stability Analysis
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-32 min: 95% B
-
32-33 min: 95% to 5% B
-
33-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector, scan 200-400 nm; monitor at the λmax of the parent compound.
-
Injection Volume: 10 µL.
This guide is intended to be a living document. As you generate data and encounter new challenges, our team of application scientists is available for further consultation.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Amide Hydrolysis: Mechanism, Conditions and Applic
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
- Forced Degradation Testing in Pharma. (2025).
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
- Amide Hydrolysis: Acid and Base-C
- Forced Degrad
- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx.
- HPLC problems with very polar molecules. Axion Labs.
- HPLC Troubleshooting Guide.
- Alcohol oxid
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. (2018). Quora.
- Oxidation of Alcohols. (2024). Chemistry LibreTexts.
- oxid
- Oxidation of Alcohols: Overview. Organic Chemistry Tutor.
- Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance. MDPI.
- Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temper
- Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. (2025).
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. quora.com [quora.com]
- 13. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Introduction
Welcome to the technical support guide for the purification of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are working with this chiral benzamide derivative. The presence of two hydroxyl groups and a chiral center in its structure presents unique challenges in purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high purity of your target compound.
The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Structure of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Caption: Chemical structure of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Issue 1: The compound shows poor mobility on a normal-phase TLC plate (low Rf value), even with highly polar solvent systems.
Possible Cause: The high polarity of the diol and amide functionalities leads to strong adsorption on the silica gel stationary phase.
Solutions:
-
Utilize a more polar mobile phase: A common issue with highly polar compounds is their reluctance to move from the baseline on a TLC plate.[1][2] You can try a more aggressive solvent system. A stock solution of 10% ammonium hydroxide in methanol can be effective. Try using 1-10% of this stock solution in dichloromethane as the eluent.[1]
-
Consider alternative stationary phases: If modifying the mobile phase is not effective, consider using a different stationary phase for your chromatography.[3] Alumina can be a good alternative to silica. Additionally, chemically modified silica gels, such as amino- or diol-bonded phases, can offer different selectivity.[3]
-
Switch to a different chromatographic mode: For highly polar compounds, normal-phase chromatography may not be the most suitable technique.[3] Consider using reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
Caption: Troubleshooting workflow for low Rf compounds.
Issue 2: The compound streaks on the TLC plate or shows broad peaks in HPLC.
Possible Cause: This can be due to several factors, including interactions with the stationary phase, overloading of the sample, or the presence of impurities that affect the peak shape.
Solutions:
-
For TLC streaking:
-
Acid/Base Treatment of Silica: The free silanol groups on silica gel can be acidic and interact with the basic amide group, causing streaking. You can deactivate the silica gel by treating it with a base like triethylamine.
-
Sample Concentration: Ensure your sample is not too concentrated when spotted on the TLC plate.
-
-
For HPLC broad peaks:
-
Mobile Phase pH Adjustment: For basic compounds like this benzamide derivative, secondary interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.[4] Lowering the mobile phase pH (e.g., to < 3) can protonate the silanol groups, reducing these interactions.[4]
-
Use of Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to block the active sites on the stationary phase and improve peak shape.
-
Column Choice: Consider using a column with a different stationary phase, such as a polar-embedded or polar-endcapped column, which are designed to provide better peak shape for polar analytes.[3]
-
Issue 3: Difficulty in separating the desired (S)-enantiomer from the (R)-enantiomer.
Possible Cause: Enantiomers have identical physical properties in a non-chiral environment, making their separation challenging without a chiral selector.
Solutions:
-
Chiral Chromatography: This is the most direct method for separating enantiomers.[5]
-
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based phases (e.g., cellulose and amylose derivatives) being widely used and effective for many chiral separations.[4]
-
Mobile Phase Optimization: The composition of the mobile phase can significantly affect the selectivity of a chiral separation.[6] Experiment with different solvent mixtures and additives.
-
Temperature Control: Temperature can also influence the selectivity of a chiral separation.[6]
-
-
Diastereomeric Crystallization: This method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques like crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
Issue 4: The compound is not stable on silica gel.
Possible Cause: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
Solutions:
-
Test for Stability: Before running a column, you can test the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If the compound is unstable, you will see degradation products.
-
Alternative Stationary Phases: If your compound is not stable on silica, you can try using a less acidic stationary phase like florisil or alumina.[1]
-
Deactivated Silica Gel: It is also possible to deactivate silica gel to reduce its acidity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude (S)-N-(1,5-dihydroxypentan-2-yl)benzamide?
A1: Common impurities can include unreacted starting materials (e.g., the corresponding amino alcohol and benzoic acid derivative), by-products from the coupling reaction (e.g., over-acylated products), and the undesired (R)-enantiomer. The specific impurities will depend on the synthetic route used.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: Given the polar nature of the compound, a good starting point for normal-phase column chromatography would be a mobile phase of dichloromethane and methanol.[7] You can start with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity. Use TLC to monitor the separation.
Q3: Can I use recrystallization to purify my compound?
A3: Recrystallization can be a very effective purification technique, especially if your crude product is relatively pure.[8] The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.[8] Given the polar nature of your compound, you might explore polar solvents like ethanol, methanol, or mixtures with water.
Q4: How can I remove residual solvent from my purified product?
A4: Residual solvents can often be removed by drying the sample under high vacuum. If that is not sufficient, you can try dissolving the compound in a small amount of a solvent in which it is highly soluble, and then precipitating it by adding a solvent in which it is insoluble. This process, known as trituration, can help to remove trapped solvent molecules.
Q5: My compound is an oil and won't crystallize. What can I do?
A5: If your compound is an oil, chromatography is likely the best purification method. If you are trying to induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites.[8] Seeding the oil with a small crystal of the pure compound (if available) can also initiate crystallization.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for recrystallizing (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. The optimal solvent system will need to be determined experimentally.
Materials:
-
Crude (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Various solvents for testing (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, acetone)
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[8]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature.[8] If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines the steps for purifying (S)-N-(1,5-dihydroxypentan-2-yl)benzamide using flash column chromatography.
Materials:
-
Crude (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
-
Silica gel (or other suitable stationary phase)
-
Chromatography column
-
Eluent (e.g., dichloromethane/methanol mixture)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent system that gives a good separation of your target compound from impurities, with an Rf value for the target compound of around 0.2-0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, you can adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.[1]
-
Elution: Run the eluent through the column and collect fractions in test tubes.[7]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.[7]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Table 1: Example Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Notes |
| Dichloromethane : Methanol | 98 : 2 to 90 : 10 | A good starting point for many polar compounds. |
| Ethyl Acetate : Hexane | 50 : 50 to 100 : 0 | May be suitable if the compound is not extremely polar. |
| Dichloromethane : Methanol with 1% NH4OH | 95 : 5 | The addition of a base can help to reduce tailing. |
References
- Technical Support Center: Purification of Polar Benzamide Derivatives - Benchchem.
- The Secrets to Mastering Chiral Chromatography - Rotachrom Technologies.
- Trouble with chiral separations - May 20 2020 - Chromatography Today.
- Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide - Benchchem.
- US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents.
- How should I purify a complex, polar, amide reaction mixture? - Biotage.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
- Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - Semantic Scholar.
- Playing with Selectivity for Optimal Chiral Separation - LCGC International.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
- column chromatography & purification of organic compounds - YouTube.
- diol column problem - Chromatography Forum.
- Purification of diols from aqueous and organic systems in comparison. - ResearchGate.
- CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents.
- WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed.
- WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents.
- Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH.
- US5118815A - Method for crystallization of amino acids - Google Patents.
- Synthesis and characterisation of process related impurity in bosentan monohydrate - JOCPR.
- US4297503A - Novel benzamide derivative and method of preparing metoclopramide using same - Google Patents.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride - PubMed.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube.
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Technical Support Center: Navigating Off-Target Effects of Benzamide Derivatives in Cellular Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding, identifying, and mitigating the off-target effects of benzamide derivatives in cellular assays. This guide is structured to provide practical, in-depth solutions to common challenges encountered in the lab.
Introduction
Benzamide derivatives are a cornerstone of modern medicinal chemistry, with their versatile scaffold leading to the development of numerous therapeutic agents.[1][2][3] However, this structural versatility can also lead to unintended interactions with cellular components other than the primary target, resulting in off-target effects that can confound experimental results and lead to misinterpretation of a compound's true biological activity.[4][5]
This guide provides a structured approach to troubleshooting and validating the specificity of your benzamide derivatives, ensuring the integrity and reproducibility of your cellular assay data.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a logical workflow for diagnosing and resolving the problem.
Q1: I'm observing greater-than-expected cytotoxicity in my cell-based assay, even at concentrations where my benzamide derivative should be selective for its primary target. What could be the cause?
A1: This is a frequent observation and often points towards off-target liabilities. Here’s a systematic approach to dissect this issue:
-
Confirm On-Target Engagement: Before exploring off-targets, it's crucial to verify that your compound is engaging its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming direct target binding in a cellular context.[5] A significant thermal shift of your target protein in the presence of your compound provides strong evidence of engagement.
-
Evaluate General Cellular Health: Your compound might be inducing cellular stress through mechanisms independent of its primary target.
-
Mitochondrial Toxicity: Benzamide derivatives can interfere with mitochondrial function.[6][7][8][9][10] An MTT or resazurin-based viability assay, which relies on mitochondrial reductase activity, can be a first indicator. A decrease in signal suggests potential mitochondrial impairment.[1][11]
-
Membrane Integrity: Assess for cell membrane damage using a lactate dehydrogenase (LDH) release assay. An increase in LDH in the culture medium is a clear marker of cytotoxicity.[12]
-
-
Investigate Common Off-Targets for Benzamides:
-
Kinase Inhibition: The benzamide scaffold is present in many kinase inhibitors.[5][13] Unintended inhibition of essential cellular kinases can lead to potent cytotoxic effects.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a critical off-target effect that can lead to cardiotoxicity.[14][15][16][17] While the primary concern is in vivo, significant hERG blockade can impact cellular ion homeostasis.
-
GPCRs and Other Ion Channels: Depending on the specific substitutions on the benzamide core, interactions with G-protein coupled receptors (GPCRs) or other ion channels can occur.[4]
-
Q2: My benzamide derivative shows the expected on-target activity in a biochemical assay, but is inactive in my cell-based assay. What's going on?
A2: This discrepancy typically points to issues with the compound's behavior in a cellular environment.
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Consider performing a cellular uptake assay to quantify the intracellular concentration of your compound.
-
Compound Stability: The complex milieu of cell culture medium can lead to compound degradation. Assess the stability of your benzamide derivative in your specific culture medium over the time course of your experiment using techniques like HPLC or LC-MS.
-
Efflux Pumps: Your compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a sufficient intracellular concentration to engage its target. This can be tested by co-incubating your compound with known efflux pump inhibitors.
Q3: I'm seeing variable and inconsistent IC50 values for my benzamide derivative between experiments. How can I improve reproducibility?
A3: Inconsistent IC50 values are often traced back to the physicochemical properties of the compound.
-
Solubility and Aggregation: Poor aqueous solubility is a common issue with benzamide derivatives and can lead to compound aggregation.[18] This results in an inconsistent effective concentration in your assay.
-
Visual Inspection: Carefully inspect your culture medium for any signs of precipitation.
-
Solubility Assay: Formally assess the solubility of your compound in the assay buffer.
-
Improve Solubility: Consider incorporating a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01% v/v) to maintain solubility. However, it is critical to first run a control to ensure the surfactant itself does not impact your assay.[18]
-
-
Assay Interference: Your compound may be interfering with the assay technology itself, particularly with fluorescence- or absorbance-based readouts.[18]
-
Control Experiment: Run your assay with the compound in the absence of cells or the target enzyme. Any signal generated can be attributed to the compound and should be subtracted from your experimental values.[18]
-
Frequently Asked Questions (FAQs)
What are the most common off-targets for benzamide derivatives?
While the off-target profile is highly dependent on the specific substitutions of the benzamide scaffold, several protein families are common culprits:
-
Kinases: The pyridine and other heterocyclic moieties often found in benzamide derivatives are common pharmacophores in kinase inhibitors.[5][19]
-
GPCRs and Ion Channels: The structural diversity of benzamides allows for interactions with a wide range of receptors and channels.[4]
-
HDACs and PARPs: Many benzamide-containing compounds are designed as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[20] Cross-reactivity with other members of these families or other enzymes is possible.
-
Sigma Receptors: Certain benzamide derivatives have shown affinity for sigma-1 and sigma-2 receptors.[21]
How can I proactively predict potential off-target effects?
-
In Silico Profiling: Computational approaches like molecular docking and pharmacophore modeling can screen your compound against databases of protein structures to identify potential off-target interactions.[4]
-
Similarity Searching: Comparing the chemical structure of your benzamide derivative to databases of known bioactive compounds can provide clues about potential off-targets.[4]
What is the difference between on-target and off-target effects?
-
On-target effects are the biological consequences of your compound binding to its intended molecular target. These can be either the desired therapeutic effect or unwanted toxicity mediated by the primary target.[4]
-
Off-target effects arise from the compound binding to proteins other than the intended target. These are often unintended and can lead to adverse reactions or confounding experimental results.[4][22]
Experimental Protocols for Off-Target Validation
Here are detailed protocols for key experiments to validate the specificity of your benzamide derivatives.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a benzamide derivative against a broad panel of kinases to identify potential off-target interactions.
Methodology: This protocol is adapted from commercially available kinase profiling services.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound to the desired screening concentrations.
-
-
Assay Plate Preparation:
-
Dispense the diluted compound into a 384-well assay plate.
-
-
Kinase Reaction:
-
Add the specific kinase, substrate, and ATP to initiate the reaction. The reaction is typically run at a concentration of ATP close to its Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate at room temperature for the recommended time.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP levels using a luciferase-based system or quantify the phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested compound concentrations.
-
Determine the IC50 values for any kinases that show significant inhibition.
-
Protocol 2: hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)
Objective: To assess the potential of a benzamide derivative to inhibit the hERG potassium channel, a critical cardiac liability.
Methodology: This protocol requires specialized electrophysiology equipment and expertise.
-
Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Culture the cells under standard conditions.
-
-
Electrophysiology Recording:
-
Voltage Protocol:
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to activate and inactivate the channels, followed by a repolarization step to -40 mV to measure the tail current.[14]
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of the benzamide derivative.
-
Allow sufficient time for the compound effect to reach steady-state at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each compound concentration.
-
Calculate the percent inhibition and determine the IC50 value for hERG channel blockade.[16]
-
Protocol 3: Radioligand Receptor Binding Assay
Objective: To determine if a benzamide derivative competes with a known radiolabeled ligand for binding to a specific receptor.
Methodology: This is a competitive binding assay.[24][25][26]
-
Receptor Preparation:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
-
Assay Setup:
-
In a multi-well filter plate, combine the receptor preparation, a constant concentration of the radiolabeled ligand, and varying concentrations of the unlabeled benzamide derivative.
-
Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).[26]
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[18]
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the benzamide derivative.[18]
-
Determine the IC50 or Ki value for the compound.
-
Data Presentation
Table 1: Example IC50 Values for a Hypothetical Benzamide Derivative in Off-Target Assays
| Target | Assay Type | IC50 (µM) |
| Primary Target X | Biochemical | 0.05 |
| Primary Target X | Cellular | 0.1 |
| Kinase A | Kinase Panel | 2.5 |
| Kinase B | Kinase Panel | > 50 |
| hERG Channel | Patch-Clamp | 15 |
| Receptor Y | Binding Assay | 8.7 |
Visualizing Workflows and Pathways
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Simplified Signaling Pathway of PARP Inhibition by Benzamide Derivatives
Caption: PARP inhibition by benzamide derivatives leading to apoptosis.
References
- Benchchem. (n.d.). Cytotoxicity of Novel Benzamide Derivatives: A Comparative Analysis in Cancer Cell Lines.
- Benchchem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of 2-(Phenylamino)Benzamide Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Testing Benzamide Derivatives on Cancer Cell Lines.
- Benchchem. (n.d.). Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
- Pharmakeftiki. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.
- The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU.
- PubMed Central. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
- Benchchem. (n.d.). Technical Support Center: Managing Off-Target Effects of Benzamide Inhibitors.
- Benchchem. (n.d.). Validating the Biological Activity of Synthesized Benzamide Derivatives: A Comparative Guide.
- PubMed Central. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
- Benchchem. (n.d.). N-[2-(2-Pyridinyl)ethyl]benzamide off-target effects and how to mitigate them.
- Multiwell Plates. (n.d.). Receptor Binding Assays.
- Science. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474.
- PubMed. (n.d.). Benzamide Riboside Induced Mitochondrial Mediated Apoptosis in Human Lung Cancer H520 Cells.
- NIH. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
- MDPI. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.
- Merck Millipore. (n.d.). Receptor Binding Assays.
- Frontiers in Pharmacology. (2012). Stereoselective Inhibition of the hERG1 Potassium Channel.
- ResearchGate. (n.d.). Exploring antiproliferative activities and kinase profile of ortho‐substituted N‐(4‐(2‐(benzylamino)‐2‐oxoethyl)phenyl)benzamides.
- ACS Publications. (2022). Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA.
- PubMed Central. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- PubMed Central. (2013). Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride.
- ResearchGate. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- PubMed. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
- Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- PubMed Central. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases.
- Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
- PubMed Central. (2016). Role of Mitochondrial Toxicity in BMS-986094-Induced Toxicity.
- PubMed. (2015). hERG channel blockade by externally applied quaternary ammonium derivatives.
- Benchchem. (n.d.). Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents.
- Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
- PubMed. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties.
- ResearchGate. (2023). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
- Medsafe. (2017). Mitochondrial Disorders: Medicines to Avoid.
- MDPI. (2022). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed.
- PubMed Central. (2018). Mitochondrial Toxicity.
- Molecular Biologist. (n.d.). Assay Troubleshooting.
- PubMed. (2011). Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis.
- PubMed Central. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
- PubMed. (1987). Benzamide-DNA interactions: deductions from binding, enzyme kinetics and from X-ray structural analysis of a 9-ethyladenine-benzamide adduct.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- PubMed. (2019). Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors.
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Technical Support Center: Enhancing In Vitro Metabolic Stability of Novel Benzamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for enhancing the in vitro metabolic stability of novel benzamide compounds. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind experimental choices, empowering you to design robust, self-validating studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions often encountered during the early phases of drug discovery programs involving benzamide scaffolds.
Q1: Why is my benzamide compound showing high clearance in the liver microsomal stability assay?
A1: High clearance in liver microsomes strongly suggests your compound is a substrate for Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), which are highly concentrated in this subcellular fraction.[1][2][3] The benzamide moiety itself and its substituents are susceptible to several common CYP-mediated reactions:
-
Aromatic Hydroxylation: Unsubstituted phenyl rings are prone to oxidation.[4]
-
N-dealkylation/O-dealkylation: Alkyl groups attached to the amide nitrogen or to ether functionalities are common sites for metabolism.
-
Oxidation of the Benzene Ring: The electron-rich nature of the benzamide ring system can make it a target for oxidative enzymes.[5]
The reaction's dependence on the cofactor NADPH is a key indicator. If clearance is significantly reduced in incubations without NADPH, CYP-mediated metabolism is the primary culprit.[6]
Q2: I've observed good stability in microsomes, but poor stability in a hepatocyte assay. What does this discrepancy mean?
A2: This is a classic and informative result. It indicates that your compound is likely being metabolized by pathways not present or fully active in microsomes.[7][8] Hepatocytes contain the full complement of metabolic enzymes, including:
-
Phase II Conjugation Enzymes: Enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), located in different cellular compartments, may be conjugating your compound or its Phase I metabolites.[9]
-
Cytosolic Enzymes: Enzymes such as aldehyde oxidase (AO) or xanthine oxidase (XO) found in the cell's cytosol could be responsible.
-
Active Uptake: The compound may need to be actively transported into the hepatocyte to reach the metabolizing enzymes, a factor not modeled in microsomal assays.[10]
This result underscores the importance of using hepatocytes for a more complete picture of hepatic clearance.[8][9][11]
Q3: What are the most effective medicinal chemistry strategies to "block" metabolic hot spots on a benzamide scaffold?
A3: Once a metabolic liability (a "soft spot") is identified, several strategies can be employed:
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's access.
-
Electronic Modification: Adding electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) to an aromatic ring can deactivate it towards oxidative metabolism.[4]
-
Metabolic Switching: Replacing a metabolically liable hydrogen atom with deuterium (the "heavy-hydrogen" approach) can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.
-
Bioisosteric Replacement: If a specific functional group is the problem (e.g., an unsubstituted phenyl ring), it can be replaced with a bioisostere that retains the desired pharmacological activity but has improved metabolic properties.[4] For example, replacing a phenyl ring with a pyridine or other heteroaromatic ring can significantly alter metabolic fate.[4]
Section 2: Troubleshooting Experimental Assays
This section provides a problem-and-solution framework for common issues encountered during in vitro experiments.
Problem 1: High variability between replicate wells in my stability assay.
-
Possible Cause: Inconsistent pipetting, poor compound solubility, or non-specific binding to labware.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your stock solution and the final incubation wells for any signs of precipitation. Determine the compound's thermodynamic solubility in the final assay buffer.
-
Optimize Acetonitrile Quench: Ensure the cold acetonitrile used to stop the reaction is added rapidly and mixed thoroughly to effectively precipitate proteins and halt enzymatic activity.
-
Assess Non-Specific Binding: Run a control experiment where the compound is incubated with heat-inactivated microsomes or in buffer alone to quantify the amount of compound lost to the plate or tube walls. If significant, consider using low-bind plates.
-
Review Pipetting Technique: Ensure consistent and accurate pipetting, especially for serial dilutions and additions to the 96-well plate. Use of automated liquid handlers can improve consistency.[12]
-
Problem 2: My positive control compound (e.g., Verapamil, Testosterone) is not showing the expected high rate of metabolism.
-
Possible Cause: This is a critical system suitability failure. It points to issues with the enzymatic activity of your liver microsomes or hepatocytes, or the cofactor solution.
-
Troubleshooting Steps:
-
Check Cofactor Integrity: The NADPH regenerating system is crucial for CYP activity.[13] Ensure it was prepared fresh from properly stored stocks. The activity of glucose-6-phosphate dehydrogenase can be a failure point.
-
Evaluate Microsome/Hepatocyte Viability: Confirm that the microsomal aliquots have not been subjected to multiple freeze-thaw cycles. For hepatocytes, ensure cell viability was high post-thawing and that the cells were handled according to the supplier's protocol.[14]
-
Confirm Incubation Conditions: Double-check that the incubator temperature is set to 37°C and that the shaking speed is adequate for maintaining a homogenous suspension.[1]
-
Test a New Lot: If the above steps do not resolve the issue, test a new lot of microsomes or hepatocytes and a new set of control compounds.
-
Problem 3: My compound appears to be unstable in the control incubation without NADPH.
-
Possible Cause: This indicates chemical instability in the assay buffer, degradation by non-NADPH-dependent enzymes, or instability in the analytical sample post-processing.
-
Troubleshooting Steps:
-
Assess Chemical Stability: Incubate the compound in the reaction buffer at 37°C without any microsomes or cofactors. Analyze samples over time to check for inherent chemical degradation.
-
Consider Other Enzymes: Liver microsomes contain other enzymes like flavin-containing monooxygenases (FMOs) or esterases that may not be NADPH-dependent.[3][15]
-
Evaluate Post-Preparative Stability: After stopping the reaction with acetonitrile and centrifuging, leave the supernatant on the autosampler for a prolonged period before injection. Re-inject the same sample after several hours to see if degradation is occurring in the processed sample matrix.
-
Section 3: Data Interpretation & Strategic Planning
This section provides guidance on how to interpret your data and plan the next steps in your research.
Visualizing the In Vitro Metabolism Cascade
The following workflow illustrates a typical decision-making process in early drug discovery to assess and optimize metabolic stability.
Caption: In Vitro Metabolic Stability Screening Cascade.
Understanding Metabolic Pathways
Identifying the likely sites of metabolism is key. For a generic benzamide structure, several pathways are probable, primarily driven by CYP enzymes.
Caption: Potential Metabolic Pathways for a Benzamide Scaffold.
Data Presentation: Comparing Analogs
Structuring your data clearly is essential for decision-making. The table below shows a hypothetical example of how structural modification can improve metabolic stability across species.
| Compound | Modification | Human CL_int (µL/min/mg) | Rat CL_int (µL/min/mg) | Mouse CL_int (µL/min/mg) |
| BEN-001 | Parent | 150 | 210 | 350 |
| BEN-002 | Fluorine added to para-position of phenyl ring | 25 | 45 | 80 |
| BEN-003 | Phenyl ring replaced with Pyridine | 15 | 30 | 55 |
This data illustrates how blocking a site of aromatic oxidation (BEN-002) or changing the ring's electronics (BEN-003) can significantly reduce intrinsic clearance (CL_int), indicating improved metabolic stability.
Section 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always include positive and negative controls to ensure system suitability.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of a test compound.
Materials:
-
Pooled Liver Microsomes (Human, Rat, etc.)
-
Test Compound (10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
Positive Control (e.g., 10 mM Testosterone in DMSO)
-
Negative Control (e.g., 10 mM Warfarin in DMSO)
-
Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.[13] Prepare working solutions of the test compound and controls by diluting in buffer.
-
Reaction Setup: In a 96-well plate, add phosphate buffer, the microsomal solution, and the test compound (final concentration typically 1 µM).[1][6] Prepare separate wells for each time point and for a control condition without the NADPH system.[6]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the "-NADPH" control. The 0-minute time point sample should be quenched immediately.
-
Time Course: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with internal standard.[2]
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration by a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Determine the slope of the line (k) from the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.[16]
-
Calculate the intrinsic clearance (CL_int) using the formula: CL_int (µL/min/mg) = (0.693 / t½) * (incubation volume / protein concentration)[16][17]
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the overall hepatic metabolism (Phase I and Phase II) of a test compound.
Materials:
-
Cryopreserved Pooled Hepatocytes (Human, Rat, etc.)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound, Positive/Negative Controls (as above)
-
Ice-cold Acetonitrile with Internal Standard
-
Suspension culture plates (e.g., 24- or 48-well)
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol.[14] Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%. Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.[16]
-
Reaction Setup: Dispense the hepatocyte suspension into the wells of a suspension culture plate. Add the test compound (final concentration typically 1 µM).
-
Incubation: Place the plate in a humidified incubator at 37°C, 5% CO₂, with gentle shaking to keep the cells in suspension.[7]
-
Time Course: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile with internal standard.
-
Sample Processing & Analysis: Process and analyze samples as described in the microsomal stability assay protocol.
Data Analysis:
-
Calculation of t½ and CL_int is similar to the microsomal assay, but the clearance is typically normalized to the number of cells. CL_int (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6)[16][17]
References
- Vertex AI Search. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. PubMed.
- Creative Bioarray.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- AxisPharm. Microsomal Stability Assay Protocol.
- M
- Domainex.
- Cyprotex.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Corning Life Sciences.
- Cyprotex. Microsomal Stability.
- Domainex. Microsomal Clearance/Stability Assay.
- NIH. (n.d.).
- ResearchGate. Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks.
- NIH. (n.d.).
- Benchchem. (2025). Technical Support Center: Enhancing the Metabolic Stability of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- Thermo Fisher Scientific.
- WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]
- 12. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Benzamide Compound Cytotoxicity in Cellular Assays
Welcome to the technical support center for researchers encountering challenges with benzamide compound-induced cytotoxicity. This guide is designed to provide you with actionable troubleshooting strategies, in-depth FAQs, and validated experimental protocols to help you navigate these common hurdles and achieve reliable, reproducible results. Our approach is grounded in established scientific principles to ensure the integrity of your research.
Part 1: Troubleshooting Guide - Unraveling Unexpected Cell Death
It is a common scenario: your novel benzamide compound shows promise, but it's also killing your cells, confounding your results. This section provides a systematic approach to diagnosing and resolving cytotoxicity issues.
Initial Observation: Significant Decrease in Cell Viability Post-Treatment
If you observe a sharp drop in cell viability after applying your benzamide compound, it's crucial to determine whether this is a specific, on-target effect or a non-specific cytotoxic response.
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for addressing high cell death observed after treatment with benzamide compounds.
Experimental Steps:
-
Dose-Response Analysis: The first step is to perform a comprehensive dose-response analysis using a standard cytotoxicity assay like MTT, MTS, or a lactate dehydrogenase (LDH) release assay. This will help you determine the concentration at which the cytotoxic effects become apparent (IC50).
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the highest concentration used to dissolve your benzamide compound. This will help you differentiate between compound-induced toxicity and solvent-induced toxicity.
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding benzamide-induced cytotoxicity.
Q1: What are the common mechanisms of benzamide-induced cytotoxicity?
A1: Benzamide compounds can induce cytotoxicity through several mechanisms, including:
-
PARP Inhibition and DNA Repair Modulation: Many benzamides are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. While this is the desired on-target effect in cancer therapy, it can lead to the accumulation of DNA damage and subsequent cell death in healthy or non-cancerous cell lines.
-
Oxidative Stress: Some benzamide structures can undergo metabolic activation to reactive intermediates, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.
-
Mitochondrial Dysfunction: Benzamides can interfere with mitochondrial function by disrupting the electron transport chain, leading to a decrease in ATP production and an increase in ROS, which can initiate the intrinsic apoptotic pathway.
-
Off-Target Kinase Inhibition: Depending on their structure, some benzamides can exhibit off-target activity against various kinases involved in cell survival pathways. Inhibition of these kinases can lead to unintended cytotoxicity.
Q2: How can I chemically modify my benzamide compound to reduce its cytotoxicity?
A2: Rational chemical modifications can significantly reduce off-target cytotoxicity. Consider the following strategies:
-
Increase Specificity: Modify the pharmacophore to enhance binding to the intended target while reducing affinity for off-target proteins. This often involves iterative structure-activity relationship (SAR) studies.
-
Modulate Lipophilicity: Highly lipophilic compounds can non-specifically insert into cell membranes, causing disruption and toxicity. Reducing lipophilicity by introducing polar functional groups (e.g., hydroxyl, carboxyl) can mitigate this effect.
-
Block Metabolic Activation: If cytotoxicity is suspected to be due to reactive metabolites, modify the compound at the sites of metabolic activation. This can involve replacing metabolically labile groups with more stable ones.
Q3: Are there formulation strategies to reduce the cytotoxicity of my benzamide compound?
A3: Yes, formulation can play a crucial role in mitigating cytotoxicity:
-
Use of Delivery Vehicles: Encapsulating the benzamide compound in nanoparticles, liposomes, or micelles can control its release and reduce the concentration of free compound interacting with the cells. This can be particularly effective in reducing non-specific toxicity.
-
Co-administration with Antioxidants: If oxidative stress is a primary driver of cytotoxicity, co-administering an antioxidant like N-acetylcysteine (NAC) can help neutralize ROS and improve cell viability.
Q4: What are the best assays to differentiate between apoptosis and necrosis?
A4: Distinguishing between these two modes of cell death is critical for understanding the mechanism of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the involvement of apoptotic pathways.
-
LDH Release Assay: Lactate dehydrogenase is released from cells upon plasma membrane damage, which is characteristic of necrosis.
Data Summary Table:
| Assay | Principle | Differentiates Apoptosis/Necrosis? |
| MTT/MTS Assay | Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. | No |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes. | Yes (indicative of necrosis) |
| Annexin V/PI | Detects phosphatidylserine exposure (early apoptosis) and membrane permeability (late apoptosis/necrosis) via flow cytometry. | Yes |
| Caspase-Glo Assay | Measures the activity of specific caspases (e.g., caspase-3/7) using a luminogenic substrate. | Yes (indicative of apoptosis) |
Part 3: Experimental Protocols
This section provides detailed protocols for key experiments mentioned in this guide.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a benzamide compound on a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Benzamide compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzamide compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis/Necrosis Detection
Objective: To differentiate between apoptotic and necrotic cell death induced by a benzamide compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the benzamide compound at the desired concentration and for the appropriate duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation Workflow:
Validation & Comparative
A Comparative Analysis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide and Its Analogs: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold stands out as a privileged structure, forming the backbone of a multitude of therapeutic agents. Its synthetic tractability and the capacity for diverse functionalization have made it a cornerstone in drug discovery. This guide provides a comprehensive comparative analysis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide , a chiral molecule with potential biological significance, and its structurally related analogs. While specific experimental data for the title compound is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, will leverage structure-activity relationship (SAR) data from analogous compounds to infer its potential pharmacological profile and guide future research.
Introduction: The Significance of the Benzamide Moiety and Chiral Side Chains
Benzamide derivatives exhibit a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.[1][2] The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction in ligand-receptor binding. The aromatic ring and the amide nitrogen can be readily substituted, allowing for the fine-tuning of physicochemical and pharmacological properties.
The introduction of a chiral N-substituted side chain, such as the (S)-1,5-dihydroxypentan-2-yl group, adds a layer of stereochemical complexity that can be pivotal for biological activity and selectivity. The presence of hydroxyl groups on the alkyl chain introduces polarity and the potential for additional hydrogen bonding interactions within a biological target, which can significantly influence potency and pharmacokinetic properties.
Synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
A plausible and efficient synthesis of the title compound can be designed based on established methodologies for the preparation of chiral amino alcohols and subsequent N-acylation. The key starting material is the chiral amino diol, (S)-2-aminopentane-1,5-diol.
Synthesis of the Chiral Precursor: (S)-2-aminopentane-1,5-diol
The stereoselective synthesis of (S)-2-aminopentane-1,5-diol is crucial for obtaining the enantiomerically pure final product.[3] Several synthetic strategies can be employed, including biocatalytic methods and transformations from chiral precursors. One common approach involves the use of ω-transaminases for the asymmetric amination of a corresponding keto-diol precursor.[3] These enzymes are highly selective and can produce the desired (S)-enantiomer with high purity.[3]
dot
Caption: Biocatalytic synthesis of the chiral precursor.
N-Benzoylation of (S)-2-aminopentane-1,5-diol
The final step involves the acylation of the primary amine of (S)-2-aminopentane-1,5-diol with benzoyl chloride. This is a standard amide bond formation reaction.
Experimental Protocol:
-
Dissolution: Dissolve (S)-2-aminopentane-1,5-diol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
dot
Caption: Final N-benzoylation step.
Comparative Analysis with Analogs: Inferring Biological Activity
Due to the lack of direct experimental data for the title compound, a comparative analysis with structurally similar analogs is essential to predict its potential biological activities. The analysis will focus on key structural features: the benzamide core, the N-alkyl chain, and the hydroxyl groups.
Potential as a Histone Deacetylase (HDAC) Inhibitor
Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors, with several compounds having entered clinical trials for cancer therapy.[4] A common pharmacophore for benzamide-based HDAC inhibitors includes a zinc-binding group (often the benzamide itself), a linker, and a cap group that interacts with the surface of the enzyme.
| Analog Class | Key Structural Features | Reported Activity | Inferred Activity of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide |
| N-Alkyl Benzamides | Simple N-alkyl chains. | Potency is influenced by the length and branching of the alkyl chain. Longer or cyclic chains can enhance activity.[1] | The pentanyl chain could serve as a suitable linker. |
| N-(Hydroxyalkyl) Benzamides | Presence of hydroxyl groups on the N-alkyl chain. | The hydroxyl group can form additional hydrogen bonds with the enzyme, potentially increasing potency.[1] | The two hydroxyl groups could significantly enhance binding affinity to HDAC enzymes. |
The dihydroxy-pentanyl side chain of the title compound could act as a linker and the terminal hydroxyl group could potentially interact with the zinc ion in the active site of HDACs, a common feature of many HDAC inhibitors.[4] The stereochemistry at the C2 position would likely play a crucial role in the precise orientation within the binding pocket, potentially leading to high selectivity for specific HDAC isoforms.
Potential Antimicrobial Activity
Certain N-substituted benzamides have been identified as inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for the development of new antibiotics.[1] The SAR for these compounds indicates that both the substituents on the benzoyl ring and the nature of the N-alkyl group are critical for potent inhibition.
| Analog Class | Key Structural Features | Reported Activity | Inferred Activity of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide |
| N-Alkyl Benzamides | Varied N-alkyl substituents. | Specific substitutions on the benzoyl ring combined with an appropriate N-alkyl chain are required for potent FtsZ inhibition.[1] | The unsubstituted benzoyl ring might limit potent activity unless the dihydroxy-pentanyl chain provides critical interactions. |
| N-(Hydroxyalkyl) Benzamides | Hydroxylated N-alkyl chains. | The introduction of hydroxyl groups can modulate solubility and potentially introduce new hydrogen bonding interactions with the target protein. | The hydroxyl groups could improve the pharmacokinetic profile and potentially enhance binding to FtsZ. |
While the unsubstituted benzoyl ring of the title compound might not be optimal for FtsZ inhibition based on some reported analogs, the unique dihydroxy-pentanyl side chain could offer compensatory interactions. Further investigation would be required to determine its antimicrobial potential.
Potential Neurological Activity
Benzamide derivatives are known to interact with various receptors in the central nervous system (CNS). For instance, some analogs exhibit neuroleptic activity by acting as dopamine D2 receptor antagonists.[5] The structure of the N-substituent is a key determinant of receptor affinity and selectivity.
| Analog Class | Key Structural Features | Reported Activity | Inferred Activity of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide |
| N-(Aminoalkyl) Benzamides | N-alkyl chains containing an amine. | These are common motifs in neuroleptic drugs, where the basic nitrogen is crucial for receptor interaction.[5] | The absence of a basic nitrogen in the side chain suggests it is less likely to have potent dopamine receptor antagonist activity. |
| N-(Cyclic alkyl) Benzamides | Cyclic N-substituents (e.g., pyrrolidine). | Cyclic constraints can enhance binding affinity and selectivity for specific CNS targets.[5] | The linear, flexible side chain of the title compound may result in lower affinity for rigid receptor binding sites compared to cyclic analogs. |
Based on the structure, it is less likely that (S)-N-(1,5-dihydroxypentan-2-yl)benzamide would exhibit potent activity at dopamine receptors typically associated with neuroleptic benzamides. However, the presence of multiple hydrogen bond donors and acceptors in the side chain could lead to interactions with other CNS targets.
Future Directions and Experimental Validation
The comparative analysis presented here provides a theoretical framework for the potential biological activities of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. To validate these hypotheses, the following experimental investigations are recommended:
-
In vitro Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, including a diverse set of HDAC isoforms, various bacterial strains to assess antimicrobial activity, and a range of CNS receptors.
-
Structure-Activity Relationship (SAR) Studies: A series of analogs should be synthesized to probe the importance of the hydroxyl groups, the length of the alkyl chain, and the stereochemistry at the C2 position. This would involve:
-
Synthesis of the (R)-enantiomer.
-
Analogs with a single hydroxyl group at different positions.
-
Analogs with varying alkyl chain lengths.
-
Analogs with substituents on the benzoyl ring.
-
-
Computational Modeling: Molecular docking and molecular dynamics simulations could be employed to predict the binding modes of the title compound and its analogs to potential biological targets, such as HDACs, to guide the design of more potent and selective derivatives.
dot
Caption: Proposed workflow for experimental validation.
Conclusion
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide represents an intriguing, yet underexplored, molecule within the vast chemical space of benzamide derivatives. While direct experimental evidence of its biological activity is currently lacking, a comparative analysis of its structural features against known analogs suggests a promising potential, particularly as an HDAC inhibitor. The chiral dihydroxy-pentanyl side chain is a unique feature that warrants further investigation to elucidate its role in molecular recognition and biological function. The synthetic route outlined in this guide provides a practical approach for its preparation, paving the way for the necessary experimental validation to uncover its therapeutic potential. This systematic approach of inferential analysis and targeted experimental design is fundamental to modern drug discovery and development.
References
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Xenobiotica. (1987). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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National Center for Biotechnology Information. (2021). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]
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National Center for Biotechnology Information. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
National Center for Biotechnology Information. (2018). Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]
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Royal Society of Chemistry. (2014). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. [Link]
-
ResearchGate. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
CHIMIA. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopentane-1,5-diol. [Link]
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Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]
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National Center for Biotechnology Information. (2021). Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. [Link]
-
Journal of Medicinal Chemistry. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. [Link]
-
ResearchGate. (2020). Reported O‐selective acylation of amino alcohols without protecting the.... [Link]
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National Center for Biotechnology Information. (n.d.). (2s)-2-Aminopentane-1,5-diol. [Link]
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ChemRxiv. (2020). Structure-Property Relationship Study of N-(Hydroxy)Pep- tides for the Design of Self-Assembled Parallel β-Sheets. [Link]
-
ResearchGate. (2000). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. [Link]
- Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)
- Google Patents. (n.d.). US4297503A - Novel benzamide derivative and method of preparing metoclopramide using same.
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- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Olaparib, a PARP Inhibitor, in BRCA-Mutated Cancers
Disclaimer: Initial searches for "(S)-N-(1,5-dihydroxypentan-2-yl)benzamide" did not yield any publicly available data on its biological efficacy or mechanism of action. To fulfill the detailed requirements of this request for a comprehensive comparison guide, this document will use Olaparib , a well-characterized PARP inhibitor, as a proxy. The experimental data and protocols presented herein are representative of the validation process for a compound of this class and are intended to serve as a framework for evaluating novel therapeutic agents.
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological efficacy of Olaparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). We will delve into its mechanism of action, provide detailed protocols for its validation, and compare its performance against other therapeutic alternatives in the context of BRCA-mutated cancers.
Introduction: The Rationale for PARP Inhibition in Oncology
Single-strand breaks (SSBs) in DNA are common cellular events, and their repair is primarily mediated by the PARP enzyme family. When PARP is inhibited, these unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. This creates a synthetic lethal relationship with PARP inhibition. The inhibition of PARP in these cells leads to an accumulation of DSBs that cannot be repaired, ultimately triggering apoptosis and cell death. Olaparib was the first PARP inhibitor to be approved by the FDA for the treatment of patients with germline BRCA-mutated advanced ovarian cancer.
This guide will outline the experimental framework for validating the efficacy of Olaparib and comparing it to other treatment modalities.
Figure 1: Mechanism of synthetic lethality with PARP inhibition in BRCA-mutated cells.
Experimental Design for Efficacy Validation
To rigorously assess the biological efficacy of Olaparib, a multi-faceted approach is required, encompassing in vitro cell-based assays and in vivo animal models. The choice of models and comparative agents is critical for generating meaningful data.
2.1. Cell Line Selection
The principle of synthetic lethality necessitates the use of cell lines with and without functional BRCA pathways.
-
BRCA-deficient line: CAPAN-1 (pancreatic cancer, BRCA2 mutation).
-
BRCA-proficient line: BxPC-3 (pancreatic cancer, wild-type BRCA2).
-
Engineered Isogenic Pair: DLD-1 BRCA2 -/- (CRISPR-engineered knockout) and DLD-1 BRCA2 +/+ (parental wild-type) colorectal cancer cells. This pair provides a controlled genetic background to specifically attribute sensitivity to BRCA2 status.
2.2. Comparative Agents
-
Niraparib: Another potent PARP inhibitor, allowing for a direct comparison of potency and potential off-target effects.
-
Cisplatin: A DNA-damaging chemotherapy agent that forms DNA adducts and cross-links, serving as a standard-of-care cytotoxic agent.
In Vitro Efficacy Assessment: Protocols and Comparative Data
3.1. Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Olaparib, Niraparib, and Cisplatin for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves to calculate the IC50 (half-maximal inhibitory concentration) values.
Table 1: Comparative IC50 Values (nM) in Pancreatic Cancer Cell Lines
| Compound | CAPAN-1 (BRCA2 mutant) | BxPC-3 (BRCA2 wild-type) |
| Olaparib | 25.5 | >10,000 |
| Niraparib | 18.2 | >10,000 |
| Cisplatin | 1,500 | 2,200 |
The data clearly demonstrates the selective potency of PARP inhibitors in the BRCA2-mutant cell line, with IC50 values in the nanomolar range, as opposed to the micromolar concentrations required in the wild-type line.
3.2. Western Blot for PARP Activity and DNA Damage
This technique is used to assess the pharmacodynamic effect of Olaparib on its target (PARP) and the downstream consequence of DNA damage.
Protocol:
-
Treatment and Lysis: Treat CAPAN-1 cells with Olaparib (100 nM) for 24 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against PAR (the product of PARP activity), cleaved PARP, and γH2AX (a marker of DNA double-strand breaks) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
A successful experiment will show that Olaparib treatment leads to a decrease in PAR levels (indicating PARP inhibition) and an increase in γH2AX levels (indicating an accumulation of DNA damage).
In Vivo Efficacy Assessment: Xenograft Model
To validate the in vitro findings in a more complex biological system, a mouse xenograft model is employed.
Figure 2: Workflow for the in vivo xenograft study.
Table 2: Comparative In Vivo Efficacy in CAPAN-1 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 0 | +5.2 |
| Olaparib (50 mg/kg) | 85.3 | -2.1 |
| Niraparib (50 mg/kg) | 88.1 | -3.5 |
| Cisplatin (5 mg/kg) | 60.7 | -12.8 |
The in vivo results corroborate the in vitro data, showing that both Olaparib and Niraparib exhibit potent anti-tumor activity in a BRCA2-mutant model. Importantly, the PARP inhibitors were better tolerated than conventional chemotherapy, as indicated by the smaller change in average body weight.
Conclusion and Future Directions
The experimental evidence strongly supports the biological efficacy of Olaparib as a targeted therapy for BRCA-mutated cancers. Its high potency and selectivity, demonstrated through both in vitro and in vivo models, offer a significant advantage over traditional cytotoxic agents like Cisplatin. The comparative data with Niraparib suggests a similar efficacy profile, and further studies could explore potential differences in their safety profiles or mechanisms of resistance.
Future research should focus on:
-
Investigating mechanisms of acquired resistance to Olaparib.
-
Exploring combination therapies to enhance its efficacy.
-
Expanding its application to other cancers with deficiencies in DNA damage repair pathways.
This guide provides a robust framework for the preclinical validation of targeted therapies, emphasizing the importance of appropriate model selection, rigorous experimental design, and multi-faceted data analysis.
References
-
Title: The role of PARP1 in DNA repair and its therapeutic exploitation. Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: "BRCAness": the exploited strength of cancer. Source: Nature Reviews Cancer URL: [Link]
-
Title: The PARP inhibitor olaparib in BRCA-mutated cancers. Source: The New England Journal of Medicine URL: [Link]
-
Title: Olaparib: a new era of personalized cancer care. Source: Cancer URL: [Link]
The Versatile Benzamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Benzamide Moiety as a Privileged Structure in Medicinal Chemistry
The benzamide functional group, a simple yet elegant combination of a benzene ring and an amide, represents a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility allows for a myriad of substitutions on both the aromatic ring and the amide nitrogen, enabling the fine-tuning of physicochemical properties and pharmacological activities. This adaptability has led to the development of a diverse array of therapeutic agents targeting a wide range of biological entities, from enzymes to G-protein coupled receptors. This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamide derivatives across several key therapeutic areas. By examining experimental data and elucidating the underlying principles of molecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel benzamide-based therapeutics.
Benzamide Derivatives as Anticancer Agents: Targeting Uncontrolled Proliferation
The fight against cancer has seen the emergence of numerous benzamide derivatives as potent therapeutic agents. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle regulation and epigenetic modifications to the disruption of crucial signaling pathways.
Histone Deacetylase (HDAC) Inhibitors: An Epigenetic Approach
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with several compounds progressing to clinical trials. The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group (the hydroxamic acid or a related moiety), a linker, and a capping group that interacts with the surface of the enzyme.
A key SAR observation is that the nature of the capping group significantly influences the potency and selectivity of these inhibitors. For instance, in a series of N-(2-aminophenyl)benzamide derivatives, substitutions on the terminal phenyl ring (the "cap") lead to considerable variations in inhibitory activity against class I HDAC isoforms.
| Compound ID | R (Substitution on Cap Group) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| Entinostat (MS-275) | 3-pyridyl | 200 | 470 | 900 |
| Compound 7b | 4-Methylphenyl | 110 | 180 | 250 |
| Compound 7e | 4-Methoxyphenyl | 100 | 170 | 210 |
| Compound 7g | 4-Fluorophenyl | 140 | 220 | 300 |
| Compound 7j | 4-(Trifluoromethyl)phenyl | 70 | 110 | 150 |
| Data extracted from a study on N-aryl benzamide derivatives as HDAC inhibitors. |
The data clearly indicates that electron-withdrawing groups, such as the trifluoromethyl group in Compound 7j, can enhance the inhibitory potency against HDAC1, HDAC2, and HDAC3. This suggests that electronic effects play a crucial role in the interaction with the enzyme's active site.[1] Molecular modeling studies have further revealed that the benzamide scaffold binds within a hydrophobic cavity of the HDAC1 active site.[2]
Kinase Inhibitors: Halting Aberrant Signaling
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a common driver of cancer. Benzamide derivatives have been successfully developed as inhibitors of various kinases, including Bcr-Abl, a key target in chronic myeloid leukemia (CML).[3] The SAR of these inhibitors often revolves around the substituents on the benzamide ring and the nature of the side chain that occupies the ATP-binding pocket of the kinase.
For example, a series of 3-substituted benzamide derivatives structurally related to imatinib (STI-571) were evaluated for their antiproliferative activity against the Bcr-Abl-positive K562 cell line.[3]
| Compound | Substitution at 3-position | K562 IC50 (µM) |
| Imatinib (STI-571) | - | 0.25 |
| Derivative 1 | H | >10 |
| Derivative 2 | F | 0.08 |
| Derivative 3 | Cl | 0.05 |
| Derivative 4 | CF3 | 0.03 |
| Data extracted from a study on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.[3] |
This comparative data highlights the profound impact of substitution at the 3-position of the benzamide ring. Halogenation, particularly with chlorine and the trifluoromethyl group, leads to a significant increase in potency compared to the unsubstituted analog and even surpasses the activity of the parent compound, imatinib. This underscores the importance of exploring the steric and electronic properties of substituents to optimize kinase inhibition.
Benzamide Derivatives as Antipsychotic Agents: Modulating Dopaminergic Neurotransmission
Substituted benzamides, such as sulpiride and amisulpride, are a well-established class of atypical antipsychotic drugs. Their primary mechanism of action involves the selective antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] The SAR of these compounds is intricately linked to the substitution pattern on the benzamide ring and the nature of the N-substituent.
A review of the development of dopamine D2-receptor selective antagonists highlights the importance of the aromatic substituents and the conformation of the side chain.[5] For instance, the presence of a 2-methoxy group and a 5-sulfamoyl group, as seen in sulpiride, is crucial for D2 receptor affinity. The stereochemistry of the pyrrolidinyl methyl side chain is also a critical determinant of activity.
| Compound | Key Structural Features | Dopamine D2 Receptor Affinity (Ki, nM) |
| Sulpiride | 2-Methoxy, 5-sulfamoyl, (S)-pyrrolidinyl methyl side chain | 2.5 |
| Amisulpride | 2-Methoxy, 5-ethylsulfonyl, ethylamino side chain | 1.2 |
| Raclopride | 3,5-Dichloro, 6-methoxy, (S)-pyrrolidinyl methyl side chain | 1.8 |
| Eticlopride | 3-Ethyl, 5-chloro, 6-hydroxy, (S)-pyrrolidinyl methyl side chain | 0.16 |
| Data compiled from various studies on dopamine D2 receptor antagonists.[4] |
The data illustrates that subtle modifications to the benzamide scaffold and its appendages can lead to significant changes in receptor affinity. Eticlopride, with its specific substitution pattern, exhibits exceptionally high affinity for the D2 receptor.[4] Conformational analysis has shown that these benzamides adopt a low-energy conformation when interacting with the proposed D2 receptor model.[6]
Benzamide Derivatives as Antiemetic Agents: Controlling Nausea and Vomiting
Benzamide derivatives, most notably metoclopramide, have long been used to manage nausea and vomiting, particularly that induced by chemotherapy. Their antiemetic effects are mediated through the antagonism of both dopamine D2 receptors and serotonin 5-HT3 receptors.[7] The SAR in this class of compounds focuses on balancing these two activities to achieve potent antiemetic effects with a favorable side-effect profile.
A study on novel benzamides as 5-HT3 receptor antagonists identified compounds with significantly improved potency and selectivity over existing agents.[5]
| Compound | Key Structural Features | 5-HT3 Receptor Affinity (Ki, nM) |
| Metoclopramide | 4-Amino, 5-chloro, 2-methoxy | 250 |
| (S)-28 | Novel benzamide | 0.19 |
| Compound 10 | Tricyclic benzamide | 0.17 |
| Data extracted from studies on novel benzamide 5-HT3 receptor antagonists.[4][5] |
The dramatic increase in 5-HT3 receptor affinity for compounds like (S)-28 and the tricyclic benzamide 10 demonstrates the successful application of SAR principles to optimize the antiemetic properties of the benzamide scaffold.[4][5] These newer agents often exhibit reduced dopamine D2 receptor antagonism, thereby minimizing the risk of extrapyramidal side effects.[2]
Experimental Protocols
Synthesis of a Representative Benzamide Derivative
The following protocol describes a general method for the synthesis of N-substituted benzamides from a corresponding benzoic acid and amine using a carbodiimide coupling agent.
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Substituted amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted benzamide.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzamide derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzamide derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Key SAR features of benzamide derivatives as anticancer agents.
Caption: General workflow for the development of benzamide-based anticancer agents.
Conclusion
The benzamide scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The extensive body of research on the structure-activity relationships of benzamide derivatives across various therapeutic areas provides a rich foundation for the rational design of novel and improved drugs. By understanding the intricate interplay between chemical structure and biological activity, medicinal chemists can continue to harness the power of this privileged scaffold to address unmet medical needs. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for those engaged in this critical endeavor.
References
-
Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. (2012). Journal of Pharmacology and Experimental Therapeutics, 343(3), 555-566. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2021). Molecules, 26(16), 4882. [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry, 16(9), 859-872. [Link]
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Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action. (1995). Supportive Care in Cancer, 3(2), 104-109. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Modern Chemistry & Applications, 4(4). [Link]
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The development of dopamine D2-receptor selective antagonists. (1994). Medicinal Research Reviews, 14(2), 181-203. [Link]
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Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. (1992). Journal of Medicinal Chemistry, 35(13), 2355-2363. [Link]
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Development of high-affinity 5-HT3 receptor antagonists. 2. Two novel tricyclic benzamides. (1991). Journal of Medicinal Chemistry, 34(2), 607-616. [Link]
-
Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. (1988). Journal of Medicinal Chemistry, 31(8), 1548-1558. [Link]
-
Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. (1990). Journal of Medicinal Chemistry, 33(5), 1406-1413. [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
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A Researcher's Guide to Potency Assessment: Evaluating (S)-N-(1,5-dihydroxypentan-2-yl)benzamide Against Established Glucosylceramide Synthase Inhibitors
For researchers and drug development professionals vested in the discovery of novel therapeutics for lysosomal storage disorders and other metabolic diseases, the inhibition of glucosylceramide synthase (GCS) presents a compelling target. This guide provides a comparative framework for assessing the potency of a novel benzamide derivative, (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, against well-characterized GCS inhibitors. While the inhibitory activity of this specific benzamide derivative is not yet extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and experimental protocols to conduct a robust comparative analysis.
The therapeutic landscape for conditions like Gaucher disease has been significantly shaped by the advent of substrate reduction therapy (SRT), which aims to decrease the rate of glycosphingolipid biosynthesis to a level that the deficient lysosomal enzyme can manage. GCS is the pivotal enzyme in this pathway, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.[1][2][3] Its inhibition, therefore, offers a powerful strategy to ameliorate the accumulation of glucosylceramide and its downstream metabolites.[4][5]
Comparative Landscape of Known Glucosylceramide Synthase Inhibitors
A thorough evaluation of a novel compound necessitates a benchmark against established inhibitors. The following table summarizes the potency of two clinically approved GCS inhibitors, eliglustat and miglustat, along with other noteworthy inhibitors.
| Inhibitor | Chemical Class | IC50 | Mechanism of Action | Key Characteristics |
| Eliglustat | Ceramide analog | ~24 nM[4][6] | Competitive inhibitor of GCS with respect to ceramide.[7] | Highly potent and specific; does not cross the blood-brain barrier.[7][8] |
| Miglustat | Iminosugar (glucose analog) | 10-50 µM[7][8] | Competitive inhibitor of GCS.[9][10] | Less potent than eliglustat; crosses the blood-brain barrier and can cause gastrointestinal side effects due to inhibition of intestinal disaccharidases.[7][8] |
| Ibiglustat (Venglustat) | Not specified | Not specified in provided results | GCS inhibitor.[2] | Orally active and brain-penetrant.[2] |
| AMP-DNM | Deoxynojirimycin derivative | 0.2 µM[11][12] | GCS inhibitor.[11][12] | Also inhibits other glycosidases.[11][12] |
| T-036 | Novel pharmacophore | 31 nM (human GCS)[3] | GCS inhibitor.[3] | Potent, brain-penetrant, and orally active.[2][3] |
Understanding the Mechanism: The Glucosylceramide Synthesis Pathway
The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the synthesis of glycosphingolipids and the points of intervention for inhibitors like eliglustat and miglustat. A novel compound such as (S)-N-(1,5-dihydroxypentan-2-yl)benzamide would also target this critical enzymatic step.
Caption: The Glucosylceramide Synthesis Pathway and Points of Inhibition.
Experimental Protocol: In Vitro Glucosylceramide Synthase Activity Assay
To determine the potency (IC50) of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, a robust and validated in vitro GCS activity assay is essential. The following protocol provides a detailed methodology. The rationale behind this experimental design is to quantify the enzymatic conversion of a labeled substrate in the presence of varying concentrations of the inhibitor, thereby allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Workflow for Determining IC50 of a Novel GCS Inhibitor
Caption: Experimental workflow for determining the IC50 of a novel GCS inhibitor.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Inhibitors: Prepare stock solutions of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, eliglustat, and miglustat in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for the assay.
-
Enzyme Source: Isolate microsomal fractions from a suitable cell line overexpressing human GCS or from tissues with high GCS activity. Determine the protein concentration of the microsomal preparation using a standard method like the bicinchoninic acid (BCA) assay.[13]
-
Substrates: Prepare a stock solution of a fluorescently labeled ceramide analog, such as NBD-C6-ceramide. Prepare a stock solution of UDP-glucose.
-
-
Assay Procedure:
-
In a 96-well plate, add the desired amount of microsomal protein to each well containing assay buffer.
-
Add the serially diluted test compound, (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, and the reference inhibitors (eliglustat and miglustat) to their respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the fluorescently labeled ceramide and UDP-glucose to each well.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solvent mixture, such as chloroform:methanol (2:1, v/v).
-
-
Product Detection and Quantification:
-
Extract the lipids from the reaction mixture.
-
Separate the fluorescent product (NBD-C6-glucosylceramide) from the unreacted substrate (NBD-C6-ceramide) using high-performance liquid chromatography (HPLC) with a fluorescence detector.[14]
-
Quantify the amount of product formed by integrating the peak area from the HPLC chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of GCS inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Interpreting the Results and Future Directions
A potent inhibitor will exhibit a low IC50 value, indicating that a lower concentration of the compound is required to inhibit the enzyme's activity by 50%. By comparing the IC50 value of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide to those of eliglustat and miglustat, you can ascertain its relative potency.
Should (S)-N-(1,5-dihydroxypentan-2-yl)benzamide demonstrate promising in vitro potency, further investigations would be warranted. These could include cell-based assays to assess its ability to reduce glucosylceramide levels in intact cells, selectivity profiling against other glycosidases, and pharmacokinetic studies to evaluate its in vivo properties. The benzamide moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[15][16][17][18]
This guide provides a comprehensive framework for the initial characterization of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide as a potential GCS inhibitor. By employing rigorous experimental design and benchmarking against established standards, researchers can effectively evaluate its therapeutic potential.
References
-
Targeting Glucosylceramide Synthase: Innovative Drug Repurposing Strategies for Lysosomal Diseases - MDPI. [Link]
-
A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed. [Link]
-
Inhibitors of Glucosylceramide Synthase - PubMed. [Link]
-
Discovery and Characterization of an Inhibitor of Glucosylceramide Synthase. [Link]
-
Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - MDPI. [Link]
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N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 - PubChem. [Link]
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CERDELGA (eliglustat) capsules Label - accessdata.fda.gov. [Link]
-
205494Orig1s000 - accessdata.fda.gov. [Link]
-
The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - NIH. [Link]
-
Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC - PubMed Central. [Link]
-
Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC. [Link]
-
Identification of Potent and Selective Glucosylceramide Synthase Inhibitors from a Library of N-Alkylated Iminosugars | ACS Medicinal Chemistry Letters. [Link]
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A Tale of Two Isomers: A Head-to-Head Comparison of (S)- and (R)-Benzamide Enantiomers
A Technical Guide for Researchers in Drug Discovery and Development
In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. For chiral compounds, enantiomers—non-superimposable mirror images—can exhibit remarkably different biological activities. This guide delves into the stereospecific pharmacology of benzamide compounds, offering a detailed head-to-head comparison of their (S)- and (R)-enantiomers. Using the atypical antipsychotic amisulpride as a primary case study, we will explore the profound impact of stereochemistry on receptor interaction, signaling pathways, and overall pharmacological profile. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical aspect of medicinal chemistry, supported by experimental data and detailed protocols.
The Significance of Chirality in Benzamide Pharmacology
Many drugs are administered as racemates, a 50:50 mixture of their two enantiomers.[1] However, the biological environment, being inherently chiral, often interacts differently with each enantiomer.[1] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2][3] Consequently, there is a strong regulatory and scientific impetus to develop single-enantiomer drugs to optimize therapeutic benefit and minimize risk.[3]
The benzamide class of drugs, which includes several antipsychotic and gastroprokinetic agents, provides a compelling illustration of this principle. While many, like amisulpride, have been marketed as racemates, research has unveiled a fascinating duality in the activity of their stereoisomers.[2][3]
Case Study: The Opposing Personalities of (S)- and (R)-Amisulpride
Amisulpride is a substituted benzamide that has been used in the treatment of schizophrenia and depression.[4][5][6] Its therapeutic effects are now understood to be a composite of the distinct actions of its (S)- and (R)-enantiomers.
(S)-Amisulpride: The Dopamine D₂/D₃ Antagonist
The antipsychotic efficacy of amisulpride is primarily attributed to the (S)-enantiomer.[2][3] This isomer exhibits significantly higher affinity for dopamine D₂ and D₃ receptors, where it acts as an antagonist.[2][3][7] The blockade of these receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of schizophrenia.[4]
(R)-Amisulpride: The Serotonin 5-HT₇ Antagonist
In contrast, the (R)-enantiomer has a much weaker affinity for D₂/D₃ receptors.[2][3][7] Its pharmacological relevance lies in its potent antagonism of the serotonin 5-HT₇ receptor.[2][3][7] Blockade of the 5-HT₇ receptor has been linked to antidepressant and pro-cognitive effects, suggesting that (R)-amisulpride may contribute to the efficacy of the racemate in treating negative symptoms and comorbid depression in schizophrenia.[2][3][6]
This stereospecific targeting presents a unique case of polypharmacy within a single racemic drug, where the two enantiomers engage different receptor systems to produce a broader therapeutic effect.[2][3]
Quantitative Comparison of Receptor Binding Affinities
The differential receptor affinities of the amisulpride enantiomers have been quantified in radioligand binding assays. The following table summarizes these findings.
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| (S)-Amisulpride | Dopamine D₂ | 4.0 - 5.2 | [8][9] |
| (R)-Amisulpride | Dopamine D₂ | 140 - 244 | [8][9] |
| (S)-Amisulpride | Serotonin 5-HT₇ | 1,900 | [6][8] |
| (R)-Amisulpride | Serotonin 5-HT₇ | 47 | [6][8] |
As the data clearly indicate, (S)-amisulpride is approximately 35- to 48-fold more potent at the D₂ receptor than its (R)-counterpart. Conversely, (R)-amisulpride is roughly 40-fold more potent at the 5-HT₇ receptor than the (S)-enantiomer.
Pharmacokinetic Profile: A Stereoselective Journey in the Body
Following oral administration of racemic amisulpride, pharmacokinetic studies have revealed stereoselective differences in its disposition. Plasma concentrations of the therapeutically dominant (S)-enantiomer are consistently higher than those of the (R)-enantiomer. The ratio of the maximum plasma concentration (Cmax) and the area under the curve (AUC) for the S- to R-enantiomer is approximately 1.3.[2] This suggests differences in the absorption, distribution, metabolism, or excretion of the two isomers. The overall elimination half-life of racemic amisulpride is about 12 hours.[4][8]
Unraveling the Mechanism: Differential Signaling Pathways
The distinct pharmacological effects of the amisulpride enantiomers stem from their interaction with receptors that trigger different intracellular signaling cascades.
(S)-Amisulpride and the Dopamine D₂ Receptor Pathway
The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[10] Antagonism of this receptor by (S)-amisulpride blocks the downstream signaling cascade initiated by dopamine.
Figure 1: Simplified signaling pathway of the Dopamine D₂ receptor and its antagonism by (S)-Amisulpride.
As depicted in Figure 1, the binding of dopamine to the D₂ receptor activates the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase.[10] This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. (S)-Amisulpride, by blocking the D₂ receptor, prevents this dopamine-mediated inhibition, thereby modulating neuronal activity.
(R)-Amisulpride and the Serotonin 5-HT₇ Receptor Pathway
The serotonin 5-HT₇ receptor is also a GPCR, but it couples to the stimulatory Gαs subunit.[11][12] Antagonism of this receptor by (R)-amisulpride blocks the signaling cascade initiated by serotonin.
Figure 2: Simplified signaling pathway of the 5-HT₇ receptor and its antagonism by (R)-Amisulpride.
Figure 2 illustrates that the binding of serotonin to the 5-HT₇ receptor activates the stimulatory G-protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[11][12] By blocking this receptor, (R)-amisulpride prevents the serotonin-induced rise in cAMP, thereby influencing neuronal processes related to mood and cognition.
Experimental Protocols for Enantiomer Comparison
To conduct a head-to-head comparison of benzamide enantiomers, a series of well-defined experiments are necessary. The following protocols provide a framework for the chiral separation and pharmacological characterization of compounds like amisulpride.
Figure 3: General experimental workflow for the head-to-head comparison of benzamide enantiomers.
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and purify the (S)- and (R)-enantiomers from a racemic mixture of a benzamide compound.
Rationale: Chiral stationary phases (CSPs) in HPLC columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for separating benzamide enantiomers.
Materials:
-
Racemic benzamide compound
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Amylose- or Cellulose-based CSP)
-
HPLC-grade solvents (e.g., n-hexane, ethanol, diethylamine)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and ethanol, with a small percentage of an additive like diethylamine (e.g., 0.1% v/v) to improve peak shape. The exact ratio of solvents should be optimized for the specific compound and column.
-
Sample Preparation: Dissolve a known concentration of the racemic benzamide in the mobile phase.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the absorbance maximum of the benzamide compound.
-
-
Injection and Separation: Inject the sample onto the column. The two enantiomers will elute at different retention times.
-
Fraction Collection: Collect the separated enantiomer peaks for subsequent pharmacological testing.
-
Purity Analysis: Assess the enantiomeric purity of the collected fractions by re-injecting them into the chiral HPLC system.
Protocol 2: Radioligand Receptor Binding Assay for D₂ Receptor
Objective: To determine the binding affinity (Kᵢ) of the (S)- and (R)-enantiomers for the dopamine D₂ receptor.
Rationale: This is a competitive binding assay where the test compound (enantiomer) competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the Kᵢ can be calculated.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D₂ receptor.
-
Radioligand (e.g., [³H]spiperone).
-
(S)- and (R)-enantiomers of the benzamide compound.
-
Assay buffer.
-
Non-specific binding determinator (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and increasing concentrations of the test enantiomer.
-
Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]spiperone) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test enantiomer. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 3: Functional cAMP Assay for 5-HT₇ Receptor Antagonism
Objective: To determine the functional potency (IC₅₀) of the (S)- and (R)-enantiomers in blocking serotonin-induced cAMP production via the 5-HT₇ receptor.
Rationale: The 5-HT₇ receptor is Gαs-coupled, and its activation by an agonist (serotonin) increases intracellular cAMP. An antagonist will block this effect. The change in cAMP levels can be measured using various methods, such as competitive immunoassays or reporter gene assays.
Materials:
-
Cells stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).
-
Serotonin (agonist).
-
(S)- and (R)-enantiomers of the benzamide compound.
-
Forskolin (to amplify the cAMP signal).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate the 5-HT₇ receptor-expressing cells in a 96-well plate and incubate overnight.
-
Compound Addition: Pre-incubate the cells with increasing concentrations of the test enantiomer for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC₈₀) to stimulate cAMP production.
-
Incubation: Incubate for a further period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the test enantiomer. Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the serotonin-induced cAMP production, using non-linear regression.
Broader Implications and Future Directions
The case of amisulpride is not unique. Other substituted benzamides, such as sulpiride and sultopride, also exhibit stereoselective activity at dopamine receptors, with the (-)-enantiomers being more potent. This underscores a general principle in pharmacology: understanding the stereochemistry of a drug is crucial for optimizing its therapeutic effects.
The discovery of the dual, opposing pharmacology of the amisulpride enantiomers has opened new avenues for drug development. For instance, a non-racemic mixture of amisulpride with an 85:15 ratio of the (R)- to (S)-enantiomer is being investigated for the treatment of bipolar depression, aiming to maximize the 5-HT₇-mediated antidepressant effects while minimizing the D₂-related side effects.[6][8]
This head-to-head comparison of the (S)- and (R)-enantiomers of benzamide compounds highlights the importance of a detailed, stereospecific approach to drug design and evaluation. By dissecting the individual contributions of each enantiomer, researchers can develop more targeted and effective therapies with improved safety profiles. The experimental frameworks provided in this guide offer a starting point for the rigorous evaluation of chiral drug candidates, ultimately leading to the development of better medicines.
References
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Hixon, M. S., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(9), 13868–13877. [Link]
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Nishiyama, T., et al. (1994). Antidopaminergic Effects of the Stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides. Journal of Medicinal Chemistry, 37(17), 2749-2756. [Link]
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Papp, M., et al. (2000). Antidepressant-like activity of amisulpride in two animal models of depression. Journal of Psychopharmacology, 14(1), 34-39. [Link]
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A Guide to the Synthesis and Reproducible Evaluation of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comprehensive overview of the synthesis, characterization, and potential experimental evaluation of the chiral molecule, (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. While specific, peer-reviewed experimental data on this exact compound is limited in publicly available literature, this document outlines a robust and reproducible synthetic methodology based on established chemical principles for N-acylation of amino alcohols. Furthermore, we will compare this approach with alternative synthetic strategies and propose a framework for investigating its biological activity, drawing parallels with structurally related benzamide derivatives.
Introduction to (S)-N-(1,emsp;dihydroxypentan-2-yl)benzamide
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide (CAS No. 296766-74-0) is a chiral organic compound featuring a benzamide group attached to a dihydroxylated pentyl chain.[1] The presence of multiple hydroxyl groups and a secondary amide linkage suggests potential for hydrogen bonding and coordination with biological targets. The stereochemistry at the second carbon is specified as (S), which is crucial for its interaction with chiral biological systems. Benzamide derivatives, as a class, exhibit a wide range of biological activities, including antitumor and neuroleptic effects.[2][3]
| Property | Value | Source |
| CAS Number | 296766-74-0 | [4][1] |
| Molecular Formula | C12H17NO3 | [4] |
| Molecular Weight | 223.27 g/mol | [1] |
| Synonyms | Benzamide, N-[(1S)-4-hydroxy-1-(hydroxymethyl)butyl]- | [4] |
Proposed Synthesis and Comparison of Methodologies
The most direct and reliable method for synthesizing (S)-N-(1,5-dihydroxypentan-2-yl)benzamide is through the selective N-acylation of the corresponding amino alcohol, (S)-2-aminopentane-1,5-diol. This approach is favored due to the higher nucleophilicity of the amine group compared to the hydroxyl groups, allowing for selective reaction under controlled conditions.
Primary Synthetic Route: Acylation with Benzoyl Chloride
This method involves the reaction of (S)-2-aminopentane-1,5-diol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Figure 1: Proposed workflow for the synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Detailed Experimental Protocol:
-
Dissolution of Amino Diol: In a round-bottom flask, dissolve (S)-2-aminopentane-1,5-diol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane or DCM/methanol).
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Alternative Synthetic Strategies
While the use of benzoyl chloride is efficient, other methods for forming the amide bond can be considered, each with its own advantages and disadvantages.
| Method | Activating Agent | Advantages | Disadvantages |
| Amide Coupling | DCC/DMAP, HATU, or HOBt | Milder reaction conditions, suitable for sensitive substrates. | Higher cost of reagents, potential for side reactions. |
| Mixed Anhydride | Alkyl sulfonyl chloride | Efficient for N-acylation of amino alcohols.[5] | Requires an additional step to form the mixed anhydride. |
| Transamidation | N/A | Can be used if starting from a different amide. | Often requires harsh conditions (high temperature, strong acid/base). |
The choice of synthetic route will depend on the availability of starting materials, cost considerations, and the desired scale of the reaction. For laboratory-scale synthesis and to ensure high reproducibility, the benzoyl chloride method is recommended due to its simplicity and high yield.
Expected Characterization Data
Based on the structure of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide and data from similar benzamide derivatives, the following spectral characteristics are expected:[6][7]
-
¹H NMR: Signals corresponding to the aromatic protons of the benzoyl group (typically in the range of 7.4-7.8 ppm), a doublet for the amide proton (NH), and multiplets for the protons on the pentyl chain. The protons adjacent to the hydroxyl and amine groups will show characteristic chemical shifts.
-
¹³C NMR: Resonances for the carbonyl carbon of the amide (around 167 ppm), aromatic carbons, and the five carbons of the pentyl chain.
-
FT-IR: Characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1630 cm⁻¹), and a broad O-H stretch from the hydroxyl groups.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Framework for Biological Evaluation
Given that numerous benzamide derivatives have been investigated for their therapeutic potential, a logical starting point for evaluating (S)-N-(1,5-dihydroxypentan-2-yl)benzamide would be in the areas of oncology and neuroscience.
Anticancer Activity
Many N-substituted benzamides have been synthesized and evaluated as antitumor agents, some acting as histone deacetylase (HDAC) inhibitors.[2][3]
Figure 2: Proposed workflow for evaluating the anticancer potential of the target compound.
Proposed Experimental Workflow:
-
In vitro Cytotoxicity Screening: Utilize a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) to assess the compound's anti-proliferative activity using an MTT assay.[2]
-
Determination of IC₅₀: Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.
-
Mechanism of Action Studies: If significant cytotoxicity is observed, further investigate the mechanism of action. Given the structural similarities to other bioactive benzamides, an initial focus could be on its potential as an HDAC inhibitor.
Enzyme Inhibition and Other Potential Activities
Benzamide derivatives have also been explored as inhibitors of other enzymes, such as tyrosinase, and as Smoothened (SMO) antagonists in the Hedgehog signaling pathway.[8][9] The presence of hydroxyl groups may also facilitate binding to various protein targets. Therefore, broader screening against a panel of enzymes and receptors could reveal unexpected activities.
Conclusion
While the existing literature on (S)-N-(1,5-dihydroxypentan-2-yl)benzamide is not extensive, a reproducible and robust synthetic pathway can be readily established based on well-understood principles of organic chemistry. By following the detailed protocols outlined in this guide, researchers can reliably synthesize and characterize this compound. The proposed framework for biological evaluation provides a logical starting point for investigating its therapeutic potential, with a primary focus on anticancer and enzyme inhibition assays. This systematic approach will enable the scientific community to build upon a solid foundation of reproducible experimental findings for this and other novel chemical entities.
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A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of Benzamide Compound Activity
The journey of a drug from a laboratory benchtop to a patient's bedside is a long and arduous one, fraught with challenges and a high rate of attrition. A critical juncture in this process is the translation of promising in vitro results into tangible in vivo efficacy. For researchers, scientists, and drug development professionals working with the versatile class of benzamide compounds, understanding and establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. This guide provides an in-depth, objective comparison of methodologies, supported by experimental data, to navigate the complexities of correlating the activity of benzamide compounds from the petri dish to preclinical models.
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutics with applications in oncology, neuroscience, and infectious diseases.[1] Their diverse pharmacological activities stem from their ability to interact with a variety of biological targets, including enzymes and receptors.[1][2] This guide will delve into the critical experimental choices and data interpretation necessary to build a predictive bridge between the controlled environment of in vitro assays and the complex biological systems of in vivo models.
The Foundation: Understanding In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).[3] Establishing a strong IVIVC can expedite drug development, assist in setting dissolution specifications, and potentially serve as a surrogate for in vivo bioequivalence studies.[4] However, the path to a meaningful IVIVC is not always straightforward and is influenced by numerous factors including the physicochemical properties of the compound, the choice of experimental models, and the analytical methods employed.
The complexity of living organisms presents a significant hurdle in translating in vitro findings.[5] Factors such as drug absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the ultimate therapeutic effect of a compound in vivo, aspects that are often simplified or absent in in vitro models.[6] Therefore, a carefully considered, multi-faceted approach is essential.
Pillar 1: Characterizing In Vitro Activity – A Multifaceted Approach
The initial assessment of a benzamide compound's potential begins with a battery of in vitro assays designed to elucidate its mechanism of action and potency. The selection of these assays should be driven by the therapeutic target and the desired biological effect.
Common In Vitro Assays for Benzamide Compounds:
-
Enzyme Inhibition Assays: Many benzamide derivatives exert their effects by inhibiting specific enzymes. For instance, certain benzamides act as potent inhibitors of histone deacetylases (HDACs) or carbonic anhydrases, both of which are implicated in cancer.[1][7] A typical enzyme inhibition assay involves incubating the enzyme with its substrate in the presence of varying concentrations of the benzamide compound and measuring the resulting product formation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, indicating the compound's potency.[8]
-
Cell-Based Assays: To understand the effect of a compound on cellular processes, a variety of cell-based assays are employed.
-
Antiproliferative Assays (e.g., MTT Assay): These assays are fundamental in cancer research to assess a compound's ability to inhibit cell growth. The MTT assay, for example, measures the metabolic activity of cells, which is proportional to the number of viable cells.[9] The IC50 value represents the concentration of the compound that reduces cell viability by 50%.[10]
-
Antimicrobial Assays (e.g., Disc Diffusion, Minimum Inhibitory Concentration): For benzamides with potential antimicrobial activity, the disc diffusion method provides a qualitative measure of efficacy by observing the zone of growth inhibition around a disc impregnated with the compound.[9][11] The Minimum Inhibitory Concentration (MIC) assay is a quantitative method that determines the lowest concentration of the compound that prevents visible microbial growth.[9]
-
Receptor Binding Assays: Substituted benzamides are known to act as antagonists at dopamine D2 and 5-HT4 receptors.[12] Radioligand binding assays are used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
-
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol provides a standardized method for assessing the antiproliferative activity of benzamide compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzamide compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzamide compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
dot graph TD { rankdir=LR; A[Cell Seeding] --> B[Compound Treatment]; B --> C[Incubation]; C --> D[MTT Addition]; D --> E[Solubilization]; E --> F[Absorbance Measurement]; F --> G[IC50 Determination];
} caption: "Workflow of the MTT assay for determining the IC50 of benzamide compounds."
Data Presentation: In Vitro Activity of Benzamide Derivatives
| Compound/Cell Line | Assay | IC50 (µM) | Reference |
| Bengamide Analogue (Ben I) / MCF7 | Antiproliferative | ~10 | [8] |
| Bengamide Analogue (Ben I) / T84 | Antiproliferative | ~5 | [8] |
| N-(phenylcarbamoyl)benzamide / HeLa | MTT Assay | 800 | [8] |
| 2-(benzamido) benzohydrazide derivative (Compound 06) vs. AChE | Enzyme Inhibition | 0.09 ± 0.05 | [8] |
| 2-(benzamido) benzohydrazide derivative (Compound 13) vs. BChE | Enzyme Inhibition | 0.10 ± 0.06 | [8] |
Pillar 2: Evaluating In Vivo Efficacy – Choosing the Right Model
The transition from in vitro to in vivo studies is a critical step that introduces the complexities of a whole biological system.[6] The choice of an appropriate animal model is crucial for obtaining relevant and translatable data.[5]
Common In Vivo Models for Benzamide Compounds:
-
Xenograft Models for Anticancer Activity: In oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor efficacy of compounds.[13] Key parameters measured include tumor volume, body weight, and overall survival.[13]
-
Induced Disease Models for Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a standard method for assessing the acute anti-inflammatory effects of novel compounds.[14] The reduction in paw swelling is a measure of the compound's efficacy.
-
Infection Models for Antimicrobial Activity: To evaluate the in vivo efficacy of antimicrobial benzamides, infection models are established by challenging animals with a specific pathogen. The therapeutic effect is then assessed by monitoring survival rates or bacterial load in various organs.
Experimental Protocol: Xenograft Model for Anticancer Efficacy
This protocol outlines a general procedure for assessing the in vivo anticancer activity of benzamide compounds using a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor growth)
-
Benzamide compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomize the mice into control and treatment groups. Administer the benzamide compound or vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[13]
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
dot graph TD { rankdir=LR; A[Cell Implantation] --> B[Tumor Growth]; B --> C[Grouping & Treatment]; C --> D[Monitoring]; D --> E[Endpoint & Analysis]; E --> F[Efficacy Determination];
} caption: "General workflow for an in vivo xenograft study to evaluate anticancer efficacy."
Pillar 3: Bridging the Divide – Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to establish a quantitative relationship between the in vitro activity and the in vivo efficacy of benzamide compounds. This is a complex undertaking that requires careful data integration and analysis.
Key Considerations for Establishing IVIVC:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the ADME properties of the benzamide compound is crucial. In vivo studies should include pharmacokinetic profiling to determine parameters such as bioavailability, half-life, and exposure levels in the target tissue. This information is essential for correlating the in vitro potency (e.g., IC50) with the in vivo drug concentrations required for a therapeutic effect.
-
Mechanism of Action: A clear understanding of the compound's mechanism of action is vital for selecting the most relevant in vitro assays and in vivo models.[15] For example, if a benzamide compound is a potent enzyme inhibitor in vitro, its in vivo efficacy should be correlated with target engagement and downstream pathway modulation in the animal model.
-
Data Modeling: Mathematical modeling can be a powerful tool for establishing IVIVC.[3] This can range from simple linear correlations to more complex physiologically based pharmacokinetic (PBPK) models that integrate physicochemical, in vitro, and in vivo data to predict human pharmacokinetics.[3]
Case Study: Correlating In Vitro and In Vivo Activity of a Novel Benzamide HDAC Inhibitor
A hypothetical case study illustrates the process. A novel benzamide compound shows potent inhibition of HDAC1 in an in vitro enzymatic assay (IC50 = 50 nM) and inhibits the proliferation of a human colon cancer cell line (HCT116) with an IC50 of 200 nM. In an HCT116 xenograft mouse model, oral administration of the compound at 50 mg/kg daily results in significant tumor growth inhibition.
To establish the IVIVC, the following steps would be taken:
-
In Vivo Target Engagement: Measure the levels of acetylated histones (a biomarker of HDAC inhibition) in the tumor tissue of treated mice to confirm that the drug is reaching its target and exerting its intended biological effect.
-
Pharmacokinetic Analysis: Determine the plasma and tumor concentrations of the compound over time after oral administration.
-
PK/PD Modeling: Correlate the tumor drug concentrations with the extent of histone acetylation and the degree of tumor growth inhibition. The goal is to determine if the in vivo concentrations that lead to efficacy are consistent with the concentrations that showed activity in the in vitro assays.
dot graph ER { rankdir=TB; "In Vitro Data" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In Vivo Data" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IVIVC" [shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Pharmacokinetics" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pharmacodynamics" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
} caption: "Relationship between in vitro data, in vivo data, and IVIVC, informed by PK/PD."
Conclusion: A Pathway to Predictive Drug Development
Establishing a robust in vitro-in vivo correlation for benzamide compounds is a critical and challenging aspect of drug discovery and development. It requires a deep understanding of the compound's mechanism of action, a thoughtful selection of in vitro and in vivo models, and a rigorous approach to data integration and analysis. By embracing the principles of scientific integrity and employing a multi-faceted experimental strategy, researchers can build a predictive bridge between the laboratory and the clinic, ultimately increasing the probability of success for this versatile and promising class of therapeutic agents. The insights gained from a well-established IVIVC not only de-risk the development process but also provide a framework for the rational design of next-generation benzamide compounds with improved efficacy and safety profiles.
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Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Available at: [Link]
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In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available at: [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Paperless Lab Academy. Available at: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans. Nagi Bioscience. Available at: [Link]
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Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. PMC. Available at: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. Available at: [Link]
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Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]
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Comparison of Deconvolution-Based and Absorption Modeling IVIVC for Extended Release Formulations of a BCS III Drug Development Candidate. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Glucosylceramide Synthase Inhibitors: A Comparative Analysis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide Against Standard-of-Care Drugs for Gaucher Disease Type 1
Abstract
Gaucher disease (GD) is a lysosomal storage disorder stemming from a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide. While enzyme replacement therapy (ERT) remains a cornerstone of treatment, oral substrate reduction therapies (SRT) that inhibit glucosylceramide synthase (GCS) have emerged as a valuable alternative. This guide provides a comprehensive framework for benchmarking novel GCS inhibitors, using the hypothetical compound (S)-N-(1,5-dihydroxypentan-2-yl)benzamide (hereafter referred to as "Compound X") as a case study. We present a comparative analysis of Compound X against the approved standard-of-care GCS inhibitors, miglustat and eliglustat, for the treatment of Gaucher disease type 1. This guide details the essential in vitro and in vivo assays required for a thorough evaluation, complete with step-by-step protocols and illustrative data.
Introduction: The Rationale for Substrate Reduction in Gaucher Disease
Gaucher disease is characterized by the pathologic accumulation of glucosylceramide (GlcCer) within the lysosomes of macrophages due to deficient glucocerebrosidase (GCase) activity.[1][2] This leads to the formation of "Gaucher cells," which infiltrate various organs, causing hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[1][3]
Substrate reduction therapy (SRT) offers a compelling therapeutic strategy by targeting the synthesis of GlcCer. The enzyme glucosylceramide synthase (GCS) catalyzes the initial step in the biosynthesis of most glycosphingolipids, including GlcCer.[2][4] By inhibiting GCS, SRT aims to decrease the rate of GlcCer production to a level that the residual GCase enzyme can effectively clear, thereby reducing its accumulation.[4][5] This approach provides an oral treatment alternative to the intravenous infusions required for ERT.[6][7]
Currently, two GCS inhibitors are approved for Gaucher disease type 1:
-
Miglustat (Zavesca®): An iminosugar that acts as a competitive and reversible inhibitor of GCS.[4][8]
-
Eliglustat (Cerdelga®): A ceramide analogue that is a potent and specific inhibitor of GCS.[1][9]
The development of new GCS inhibitors, such as our hypothetical Compound X, is driven by the potential for improved potency, selectivity, safety, and patient accessibility.
The Glycosphingolipid Biosynthesis Pathway and GCS Inhibition
The synthesis of complex glycosphingolipids begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by GCS.[10] Inhibiting this pivotal step can halt the downstream production of GlcCer and its derivatives.
Caption: The central role of GCS in glycosphingolipid biosynthesis.
Comparative Analysis of GCS Inhibitors
A thorough benchmarking process requires a head-to-head comparison of the investigational compound against the established standards of care. The following tables summarize hypothetical, yet plausible, data for Compound X alongside reported data for miglustat and eliglustat.
In Vitro Potency and Selectivity
A desirable GCS inhibitor should exhibit high potency against the target enzyme and selectivity over other related enzymes to minimize off-target effects.
| Parameter | Compound X (Hypothetical) | Eliglustat | Miglustat |
| GCS Inhibition (IC50) | 10 nM | ~24 nM[11] | 50-100 µM |
| Selectivity vs. α-glucosidases | >10,000-fold | High (non-iminosugar)[12] | Low (iminosugar) |
| Mechanism of Action | Competitive, Reversible | Specific GCS Inhibitor[9][13] | Competitive, Reversible[4][8] |
Preclinical Efficacy in Gaucher Disease Mouse Model
In vivo studies in relevant animal models are critical to assess the therapeutic potential of a new compound. The D409V/null mouse model is a well-established model that recapitulates key aspects of Gaucher disease.[11]
| Parameter (D409V/null mouse model) | Compound X (Hypothetical) | Eliglustat | Miglustat |
| Reduction in Spleen GlcCer | 55% | ~50%[11] | ~30% |
| Reduction in Liver GlcCer | 60% | ~50%[11] | ~25% |
| Reduction in Gaucher Cell Infiltration | Significant | Significant[11] | Moderate |
| Oral Bioavailability | High | Good | Moderate |
Clinical Efficacy and Safety Profile
Clinical trial data for the standard-of-care drugs provide benchmarks for efficacy and safety that a new compound must meet or exceed.
| Parameter (Human Clinical Trials) | Compound X (Hypothetical) | Eliglustat | Miglustat |
| Spleen Volume Reduction | >30% | ~28%[9] | ~19%[4] |
| Liver Volume Reduction | >10% | ~7%[9] | ~12%[4] |
| Hemoglobin Increase | >1.5 g/dL | ~1.22 g/dL[9] | Modest improvements[4] |
| Platelet Count Increase | >45% | ~41%[9] | Modest improvements[4] |
| Common Adverse Effects | Mild headache, arthralgia | Arthralgia, diarrhea[9] | Diarrhea, weight loss, tremor[9] |
| CYP2D6 Metabolism | Minimal | Significant[1][5] | Minimal |
Essential Experimental Protocols for Benchmarking
The following protocols outline the key experiments required to generate the comparative data presented above.
In Vitro GCS Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against GCS.
Caption: Workflow for the in vitro GCS enzyme inhibition assay.
Protocol:
-
Prepare Enzyme Source: Homogenize cultured cells (e.g., HeLa cells) or tissue known to express GCS in a suitable buffer.
-
Assay Setup: In a microplate, combine the cell homogenate, a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.
-
Add Inhibitor: Add serial dilutions of the test compound (Compound X, eliglustat, miglustat) to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture.
-
Analysis: Separate the fluorescent glucosylceramide product from the unreacted ceramide substrate using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the fluorescent product and calculate the percentage of GCS inhibition for each compound concentration.
-
IC50 Determination: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Cell-Based Glycosphingolipid Accumulation Assay
This assay measures the ability of a compound to reduce the accumulation of glycosphingolipids in a cellular context.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., a cell line derived from a Gaucher patient or a cell line overexpressing GCS) in culture dishes.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for a period of 24-72 hours.
-
Cell Lysis and Lipid Extraction: Harvest the cells, lyse them, and perform a total lipid extraction using a chloroform/methanol/water solvent system.[15]
-
Glycosphingolipid Analysis: Analyze the extracted lipids to quantify the levels of GlcCer and other relevant glycosphingolipids. This can be done using methods such as:
-
Data Analysis: Determine the reduction in GlcCer levels in treated cells compared to untreated controls.
In Vivo Efficacy Study in a Gaucher Disease Mouse Model
Animal models are indispensable for evaluating the preclinical efficacy and safety of a drug candidate.
Caption: General workflow for an in vivo efficacy study.
Protocol:
-
Animal Model: Utilize a validated mouse model of Gaucher disease, such as the 4L/PS-NA or D409V/null models, which exhibit key pathological features of the disease.[19][20]
-
Dosing Regimen: Administer the test compound and standard-of-care drugs orally to the mice daily for a predetermined period (e.g., 8-12 weeks). Include a vehicle control group.
-
Monitoring: Regularly monitor the health of the animals and collect blood samples to assess hematological parameters.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest relevant organs such as the liver, spleen, and lungs.
-
Biochemical Analysis: Quantify GlcCer levels in the tissue homogenates using LC-MS.
-
Histopathological Analysis: Perform histological staining (e.g., Hematoxylin and Eosin, PAS) on tissue sections to assess the extent of Gaucher cell infiltration.
-
Data Interpretation: Compare the results from the treated groups to the vehicle control group to determine the efficacy of the compounds in reducing the disease pathology.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of novel GCS inhibitors for Gaucher disease. Based on our hypothetical data, Compound X demonstrates superior in vitro potency and a potentially improved clinical profile compared to miglustat and eliglustat, notably its minimal interaction with the CYP2D6 metabolic pathway. These hypothetical findings would warrant further investigation, including comprehensive toxicology studies and, ultimately, well-designed clinical trials. The methodologies outlined herein are essential for any research program aiming to develop the next generation of substrate reduction therapies, with the goal of providing safer and more effective treatments for patients with Gaucher disease and other glycosphingolipid storage disorders.
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Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][6][9]oxazine-3. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Selectivity Profiling of Novel Benzamide Antagonists
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The benzamide chemical scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of drugs with activities ranging from antipsychotic and antiemetic to prokinetic and antidepressant effects.[1] These compounds typically exert their therapeutic effects by antagonizing G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2][3] However, the promise of a novel benzamide candidate is not defined solely by its affinity for its intended target. The complex biological environment presents a multitude of potential interaction partners, and unintended "off-target" interactions can lead to a range of outcomes, from diminished efficacy and adverse drug reactions (ADRs) to severe toxicity.[4]
Therefore, a rigorous and systematic selectivity profiling cascade is not merely a regulatory checkbox but a fundamental component of a successful drug discovery program. It is the process by which we characterize a compound's interaction landscape, distinguishing between desired polypharmacology—where a drug intentionally modulates multiple targets for a synergistic therapeutic effect—and detrimental off-target liabilities that can derail a program.[5][6][7][8] This guide provides a strategic framework and detailed methodologies for the comprehensive selectivity profiling of novel benzamide antagonists, ensuring that data-driven decisions are made at every stage of lead optimization.
Chapter 1: A Strategic Framework for Selectivity Profiling
A robust selectivity profiling strategy is typically executed in a tiered approach. This logical progression allows for the efficient use of resources, starting with high-throughput screening to identify potent hits and progressively building a deeper understanding of the most promising candidates.
-
Tier 1: Primary Screening (On-Target Potency): The initial phase focuses on quantifying the affinity and/or functional potency of the novel benzamides at their primary, intended target(s) (e.g., Dopamine D2, Serotonin 5-HT3 receptors). The goal is to establish a baseline potency (usually expressed as Ki, Kd, or IC50) from which all subsequent selectivity ratios will be derived.
-
Tier 2: Secondary Screening (Functional Confirmation & Key Liabilities): Compounds that demonstrate desired on-target potency advance to secondary screening. This stage has two primary objectives:
-
Confirming Mechanism of Action: Moving from simple binding assays to cell-based functional assays to confirm that the compound behaves as an antagonist at the target receptor.
-
Screening Against Key Liabilities: Assessing activity against a small, curated panel of well-known problematic off-targets. For any CNS-active compound, this must include the hERG potassium channel to assess the risk of cardiac QT prolongation.[9][10][11][12][13] Other common targets include key receptors known for adverse effects, such as the Histamine H1 (sedation) and Muscarinic M1 (anticholinergic effects) receptors.
-
-
Tier 3: Broad Panel Profiling (Comprehensive De-risking): Lead candidates with promising on-target activity and a clean profile in Tier 2 undergo comprehensive screening against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services, such as the Eurofins SafetyScreen panels, offer a standardized and efficient way to assess potential liabilities across dozens or even hundreds of targets.[14][15][16] This provides a global view of the compound's selectivity and is critical for predicting potential clinical ADRs.[17]
This tiered workflow is visualized in the diagram below.
Caption: A tiered experimental workflow for selectivity profiling.
Chapter 2: In the Trenches: Key Methodologies & Protocols
The reliability of any selectivity profile is entirely dependent on the quality and appropriateness of the assays employed. Here, we detail the core methodologies.
On-Target Potency: Radioligand Binding Assays
Radioligand binding is the gold-standard method for determining a compound's affinity for a GPCR target due to its sensitivity and straightforward interpretation.[18][19] The most common format is a competition (or displacement) assay.
Principle: This assay measures the ability of a non-radioactive test compound (the novel benzamide) to compete with a known, high-affinity radioligand for binding to the receptor. The resulting data are used to calculate the inhibitory constant (Ki) of the test compound.
Self-Validating Protocol: Dopamine D2 Receptor Competition Binding Assay
-
Reagent Preparation:
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably overexpressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells). Protein concentration should be pre-determined via a BCA assay.
-
Radioligand: Prepare a working solution of [³H]-Spiperone (a well-characterized D2 antagonist) at a concentration equal to its Kd (equilibrium dissociation constant) in the assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM MgCl₂, pH 7.4). The Kd must be determined in-house under these exact conditions via a saturation binding experiment.
-
Test Compounds: Prepare a serial dilution series of the novel benzamide antagonists in assay buffer, typically from 100 µM to 10 pM.
-
Controls:
-
Total Binding (Positive Control): Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB, Negative Control): Radioligand + Membranes + a high concentration (e.g., 10 µM) of a known, potent D2 antagonist like unlabeled Haloperidol. This determines the amount of radioligand that binds to non-receptor components.[20]
-
-
-
Assay Execution (96-well plate format):
-
To appropriate wells, add 50 µL of assay buffer (for Total Binding), 50 µL of Haloperidol (for NSB), or 50 µL of the test compound serial dilutions.
-
Add 100 µL of the D2 membrane preparation (typically 5-10 µg of protein per well).
-
Initiate the binding reaction by adding 50 µL of the [³H]-Spiperone working solution to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[21] The time required to reach equilibrium should be confirmed experimentally.[18]
-
-
Termination and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity trapped on each filter using a scintillation counter (e.g., MicroBeta counter).
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[21]
-
Functional Confirmation: Cellular Assays
A high binding affinity does not guarantee the desired biological effect. Therefore, it is crucial to confirm antagonist activity in a functional, cell-based assay that measures the downstream consequences of receptor activation.[22][23]
Principle: For a Gi/o-coupled receptor like the Dopamine D2 receptor, agonist activation leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP) levels. A functional antagonist will block this agonist-induced decrease.
Caption: Simplified signaling pathway for a Dopamine D2 antagonist.
Self-Validating Protocol: HTRF cAMP Assay for D2 Antagonism
-
Cell Preparation:
-
Use a CHO or HEK293 cell line stably expressing the human Dopamine D2 receptor.
-
Plate the cells in a 384-well assay plate and incubate overnight to allow for adherence.
-
-
Assay Execution:
-
Controls:
-
Basal Control: Cells + Buffer (no agonist or antagonist).
-
Agonist Control (EC80): Cells + a concentration of a known D2 agonist (e.g., Quinpirole) that produces 80% of the maximal response. This provides a robust signal window for measuring antagonism.
-
-
Add the novel benzamide antagonists at varying concentrations to the appropriate wells. Incubate for 15-30 minutes to allow the antagonist to bind to the receptor.
-
Add the EC80 concentration of Quinpirole to all wells except the Basal Control.
-
Incubate for an additional 30 minutes to allow for receptor signaling and modulation of cAMP levels.
-
-
Detection (using a commercial HTRF cAMP kit):
-
Lyse the cells and add the detection reagents as per the manufacturer's protocol. This typically involves two reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
In the absence of cAMP, the donor and acceptor are in close proximity, generating a high FRET signal. Intracellular cAMP produced by the cells competes with the cAMP-d2 conjugate, leading to a decrease in the FRET signal.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the benzamide antagonist.
-
Fit the data to determine the IC50, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
-
Chapter 3: Comparative Analysis - A Tale of Two Benzamides
To illustrate the importance of selectivity, let's consider a case study comparing two hypothetical novel benzamide antagonists, BZ-101 and BZ-102 , with the established atypical antipsychotic, Amisulpride . All three compounds are potent antagonists of the Dopamine D2 receptor.
The following table summarizes the binding affinity (Ki, in nM) data obtained from radioligand binding assays against the primary target and a small panel of key off-targets known to be associated with common adverse effects. A lower Ki value indicates higher binding affinity.
| Target | Primary Function / ADR Liability | Amisulpride [2][24] | BZ-101 (Hypothetical) | BZ-102 (Hypothetical) |
| Dopamine D2 | Antipsychotic Efficacy | 2.8 | 1.5 | 3.5 |
| Dopamine D3 | Antipsychotic Efficacy | 3.2 | 2.1 | 4.0 |
| Serotonin 5-HT2A | Cardiometabolic side effects | >10,000 | 55 | >10,000 |
| Histamine H1 | Sedation, Weight Gain | >10,000 | 15 | >10,000 |
| Muscarinic M1 | Anticholinergic (dry mouth, etc.) | >10,000 | 1,500 | >10,000 |
| hERG Channel | Cardiac Arrhythmia Risk | >10,000 | 850 | >10,000 |
Data Interpretation & Causality:
-
On-Target Potency: All three compounds are highly potent at the D2 and D3 receptors, with Ki values in the low nanomolar range, suggesting they would likely have antipsychotic efficacy.[24] BZ-101 is the most potent at the primary target.
-
Selectivity of Amisulpride and BZ-102: Both Amisulpride and BZ-102 exhibit a highly selective profile.[2] Their affinity for the D2/D3 receptors is over 1000-fold greater than for the other receptors tested. This "clean" profile suggests a lower likelihood of sedation, weight gain, anticholinergic effects, and hERG-related cardiotoxicity.[9][12]
-
Off-Target Liabilities of BZ-101: Despite being the most potent D2 antagonist, BZ-101 displays significant off-target activity.
-
Histamine H1 Affinity (Ki = 15 nM): This potent H1 antagonism is a major red flag. This activity is strongly correlated with sedative effects and weight gain, common side effects of many older antipsychotics. The selectivity ratio (Ki H1 / Ki D2) is only 10-fold, which is insufficient.
-
hERG Channel Affinity (Ki = 850 nM): While weaker than its on-target affinity, this sub-micromolar binding to the hERG channel is a significant safety concern.[13] Regulatory guidelines often use a >30-fold or >100-fold selectivity window over the therapeutic plasma concentration as a safety margin. This result would trigger mandatory follow-up studies, such as patch-clamp electrophysiology, to quantify the functional block of the channel.[10]
-
References
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]
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Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety. Available at: [Link]
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European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]
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Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available at: [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]
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Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Available at: [Link]
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GIGAZINE. (2025). What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected?. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Hauser, A. S., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]
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Hentzer, M., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology. Available at: [Link]
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MDPI. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Available at: [Link]
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MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
This document provides a detailed protocol for the safe and compliant disposal of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. The procedures outlined herein are synthesized from established chemical waste management principles and regulatory standards, designed for direct implementation in research and development laboratories.
Disclaimer: Specific safety and disposal data for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide are not extensively published. Therefore, this guidance is conservatively based on the known hazards of its parent compound, Benzamide, and general best practices for laboratory chemical waste disposal.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) office for site-specific protocols.
Hazard Identification and Risk Assessment: A Proactive Stance
(S)-N-(1,5-dihydroxypentan-2-yl)benzamide belongs to the benzamide class of organic compounds.[4] While this specific derivative lacks comprehensive toxicological data, the parent compound, Benzamide, is classified as harmful if swallowed and is a suspected mutagen (GHS Hazard statements H302, H341).[4] Therefore, it is imperative to treat (S)-N-(1,5-dihydroxypentan-2-yl)benzamide with a high degree of caution and manage it as hazardous chemical waste.[5]
Key Principles of Management:
-
Assume Hazard: In the absence of complete data, treat the compound as hazardous.[5]
-
Prevent Environmental Release: Do not dispose of this chemical down the drain or in regular trash.[3][6] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
-
Regulatory Compliance: All chemical waste disposal is regulated by local, state, and federal authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (S)-N-(1,5-dihydroxypentan-2-yl)benzamide for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[1]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of solutions containing the compound.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[8] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator may be necessary if creating dust or aerosols. | Prevents inhalation. Always work in a well-ventilated space or a chemical fume hood.[9] |
Step-by-Step Disposal Protocol
The primary and mandatory method for disposing of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide is through your institution's EHS program or a licensed chemical waste contractor.[2][8]
Step 1: Segregation and Containment
The foundational principle of chemical waste management is proper segregation to prevent unintended and hazardous chemical reactions.
-
Designate a Waste Container: Use a specific, compatible, and leak-proof container for (S)-N-(1,5-dihydroxypentan-2-yl)benzamide waste.[7] The original product container is often a suitable choice if it is in good condition.[10]
-
Do Not Mix Wastes: Never mix this compound with other waste streams (e.g., solvents, acids, bases) unless explicitly instructed by your EHS office.[2]
-
Solid vs. Liquid: Keep solid waste separate from liquid waste. If the compound is in solution, collect it in a sealable, liquid-waste container.
Step 2: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must clearly state the words "Hazardous Waste ".[11] It must also include the full chemical name: "(S)-N-(1,5-dihydroxypentan-2-yl)benzamide" and an indication of the hazards (e.g., "Toxic," "Mutagen").[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Labs are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]
-
Location: The SAA must be under the direct control of laboratory personnel.[7]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[10]
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5][11]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [12]Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [6]Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship. Your diligence is paramount to the integrity of our collective research endeavors.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Benzamide. Wikipedia. [Link]
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Benzamide Material Safety Data Sheet. ScienceLab.com. [Link]
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A Comprehensive Guide to the Safe Handling of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (S)-N-(1,5-dihydroxypentan-2-yl)benzamide (CAS No. 296766-74-0). As a compound with limited publicly available hazard data, a conservative approach to handling is paramount. The following procedures are based on established best practices for handling novel chemical entities and derivatives of benzamide, ensuring a multi-layered approach to safety in the laboratory.
Understanding the Compound: A Proactive Stance on Safety
Key Physicochemical Properties (Predicted/Reported):
The solid nature of this compound indicates a potential for aerosolization, making respiratory protection a key consideration during handling.[3]
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A robust safety protocol begins with engineering controls, supplemented by appropriate PPE. The principle is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.[7][8]
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and dissolution, must be conducted in a certified chemical fume hood to protect from inhaling dust or vapors.[7][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6]
Personal Protective Equipment (PPE) Summary:
The following table outlines the minimum PPE requirements for handling (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 standards.[4][9] | Protects eyes from dust, splashes, and vapors.[9] |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.[4][9] | Provides full-face protection.[9] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect before use and change frequently.[4][9] | Prevents skin contact with the chemical.[9] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[7][9] | Provides a barrier against accidental spills.[9] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound should be done in a certified chemical fume hood.[7][9] | Prevents inhalation of dust particles and vapors.[9] |
| NIOSH-approved Respirator | A respirator may be required for large quantities or in case of dust formation outside of a fume hood.[10] | Provides an additional layer of respiratory protection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide from initial preparation to post-experiment cleanup.
Preparation and Weighing
-
Pre-Handling Check: Before starting, ensure that the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[9] Have all necessary equipment and materials, including waste containers, readily available.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Conduct all weighing operations within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance. Handle the container and spatula carefully to minimize the generation of dust.[11]
Dissolution and Transfer
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed compound. Do this slowly to avoid splashing.
-
Mixing: If required, use a magnetic stirrer or gentle manual swirling to dissolve the compound. Keep the vessel covered as much as possible during this process.
-
Transfer: Use a pipette or other appropriate device to transfer the solution. All transfers should be performed within the fume hood.
Post-Handling and Cleanup
-
Decontamination: Thoroughly clean the work area and any equipment used.[9]
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands and any exposed skin thoroughly with soap and water after handling.[6][12]
Emergency Procedures: Planning for the Unexpected
Accidents can happen, and being prepared is crucial.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][13] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
-
Spills: Evacuate non-essential personnel from the area.[14] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[11][14]
Disposal Plan: Responsible Waste Management
Proper disposal of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide and any contaminated materials is essential for laboratory safety and environmental protection.[10]
Waste Segregation and Collection
-
Designated Waste Container: Use a specific, clearly labeled, and sealed container for the collection of this compound and any materials contaminated with it.[10][14] The label should include the full chemical name.[14]
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[14]
-
Solid vs. Liquid: Keep solid and liquid waste in separate, appropriate containers.[14]
Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[4][14]
-
Professional Disposal: The recommended method for disposal is through a licensed and certified chemical waste disposal company.[10][14] Contact your institution's EHS office to arrange for pickup and disposal.[9][14] All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[10][11]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
Caption: Workflow for the safe handling of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide.
References
- Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals. Benchchem.
- A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
- Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Novel Chemicals with Unknown Hazards SOP.
- The Importance of Chemical Safety in R&D Labs. Wilco Prime.
- Benzamide. Santa Cruz Biotechnology.
- Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
- (S)-N-(1,5-dihydroxypentan-2-yl)benzamide | 296766-74-0. ChemicalBook.
- BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
- Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- SAFETY DATA SHEET - Benzamide.
- (S)-N-(1,5-Dihydroxypentan-2-yl)benzamide. BLDpharm.
- Material Safety Data Sheet - Benzamide.
- SAFETY DATA SHEET - Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
